molecular formula C10H12N2 B188967 4-[(Dimethylamino)methyl]benzonitrile CAS No. 35525-86-1

4-[(Dimethylamino)methyl]benzonitrile

Cat. No.: B188967
CAS No.: 35525-86-1
M. Wt: 160.22 g/mol
InChI Key: QCSOEUMGZOKXPJ-UHFFFAOYSA-N
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Description

4-[(Dimethylamino)methyl]benzonitrile is a useful research compound. Its molecular formula is C10H12N2 and its molecular weight is 160.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[(dimethylamino)methyl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSOEUMGZOKXPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356574
Record name 4-[(dimethylamino)methyl]benzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35525-86-1
Record name 4-[(dimethylamino)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(dimethylamino)methyl]benzonitrile
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Foundational & Exploratory

Technical Guide: 4-[(Dimethylamino)methyl]benzonitrile (CAS: 35525-86-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Dimethylamino)methyl]benzonitrile is a substituted aromatic nitrile with the CAS number 35525-86-1. This document provides a comprehensive overview of its chemical and physical properties, synthesis, and known biological activities based on currently available technical data. This guide is intended for professionals in research and development who are interested in the potential applications of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for handling, storage, and experimental design.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 35525-86-1[1][2]
Molecular Formula C₁₀H₁₂N₂[1][3]
Molecular Weight 160.22 g/mol [1][3]
Boiling Point 245.1 °C[4]
Physical Description Not specified in available literature
Solubility Not specified in available literature

Synthesis

A general method for the synthesis of this compound has been reported and is outlined below. The workflow for this synthesis is depicted in the following diagram.

Experimental Protocol: Synthesis of this compound[5]

Materials:

  • 4-Cyanobenzyl bromide

  • Dimethylamine

  • Sodium carbonate

  • N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-cyanobenzyl bromide (10 g, 0.05 mol), sodium carbonate (5.95 g, 56.0 mmol, 1.1 eq.), and dimethylamine (56.0 mmol, 1.1 eq.) in N,N-dimethylformamide (75 mL).[5]

  • Stir the reaction mixture at room temperature for 3 hours.[5]

  • Heat the mixture to 90°C and continue the reaction until completion (monitoring by appropriate analytical techniques is recommended).[5]

  • Cool the reaction mixture to room temperature.[5]

  • Add water (200 mL) and stir at 0°C.[5]

  • If a precipitate forms, collect the crystals by filtration, wash with cold water (2 x 50 mL), and dry under vacuum. This constitutes the first crop of the product.[5]

  • Extract the filtrate with ethyl acetate (3 x 50 mL).[5]

  • Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the second crop of the product.[5]

  • The total reported yield for this procedure is between 72-98%.[5]

Synthesis_Workflow reagents 4-Cyanobenzyl bromide Dimethylamine Sodium Carbonate DMF reaction Stir at RT, 3h Heat to 90°C reagents->reaction workup Cool to RT Add Water (0°C) reaction->workup filtration Filtration workup->filtration extraction Ethyl Acetate Extraction workup->extraction Filtrate product1 Product Crop 1 (Solid) filtration->product1 product2 Product Crop 2 (from Filtrate) extraction->product2 final_product This compound product1->final_product product2->final_product

Synthesis workflow for this compound.

Biological Activity and Potential Applications

This compound has been identified as a chemical pesticide, specifically as an insecticide.[4] It is reported to be effective against a range of insects, including mosquitoes and cockroaches.[4] Additionally, some sources indicate that it possesses biological activity against soil bacteria.[4]

It is critical to note that detailed experimental data, such as IC₅₀ or LD₅₀ values, and specific protocols for its application as an insecticide are not available in the public scientific literature. Furthermore, the precise mechanism of action for its insecticidal and antibacterial properties has not been elucidated.

Table 2: Reported Biological Activities

ActivityTarget Organism(s)DescriptionSource
InsecticidalMosquitoes, CockroachesReported to be an effective pesticide.[4]
AntibacterialSoil BacteriaHas shown some biological activity.[4]

Spectroscopic Data

While specific spectral data is not widely published, references to ¹H NMR and ¹³C NMR spectra exist, indicating that this compound has been characterized using these standard analytical techniques.[1][6][7] Researchers are advised to consult spectral databases or perform their own analyses to confirm the identity and purity of this compound.

Safety and Handling

Based on available safety data sheets, this compound is considered hazardous. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion and Future Directions

This compound is a compound with potential applications as an insecticide and antibacterial agent. While a synthesis protocol and basic chemical properties are known, there is a significant lack of in-depth research into its biological activity. For this compound to be of greater utility to the research and drug development community, further studies are required to:

  • Elucidate its mechanism of action against insects and bacteria.

  • Determine its potency and spectrum of activity through quantitative biological assays.

  • Investigate its safety and toxicological profile in more detail.

No information on signaling pathways associated with this compound is currently available. The generation of such data would be a crucial step in understanding its potential as a lead compound for the development of new pesticides or antimicrobial agents.

References

Physicochemical properties of 4-[(Dimethylamino)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties of 4-[(Dimethylamino)methyl]benzonitrile

Introduction

This compound is a substituted aromatic nitrile compound. Its structure, featuring a reactive benzylic amine and a cyano group, makes it a valuable intermediate in organic synthesis. This document provides a detailed overview of its known physicochemical properties, a validated synthesis protocol, and its potential applications, particularly as a scaffold in the development of biologically active molecules. All quantitative data is summarized for clarity, and key processes are visualized to support research and development efforts.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Data has been aggregated from various chemical databases and literature sources.

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 35525-86-1[1][2][3][4]
Molecular Formula C₁₀H₁₂N₂[2][3][4]
Molecular Weight 160.22 g/mol [1][2][3][4]
Boiling Point 245.1 °C[3]
Melting Point Data not available
Density Data not available
XLogP3 (Computed) 1.5[1]
pKa Data not available
Solubility Data not available

Spectral Data

While raw spectral data is not provided, the existence of experimental spectra has been documented. Researchers can find spectral data in dedicated databases.

Spectrum TypeAvailability / Source
¹H NMR Available; referenced via SpectraBase.[1]
¹³C NMR Available; referenced via SpectraBase.[1]
IR Available; referenced via SpectraBase (FTIR, Capillary Cell: Neat).[1]
GC-MS Available; referenced via SpectraBase.[1]

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of this compound proceeds via the nucleophilic substitution of 4-cyanobenzyl bromide with dimethylamine.[2]

Materials:

  • 4-Cyanobenzyl bromide (10 g, 0.05 mol)

  • Dimethylamine (56.0 mmol, 1.1 eq.)

  • Sodium carbonate (5.95 g, 56.0 mmol, 1.1 eq.)

  • N,N-dimethylformamide (DMF, 75 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure:

  • Dissolve 4-cyanobenzyl bromide (10 g), sodium carbonate (5.95 g), and dimethylamine (1.1 eq.) in N,N-dimethylformamide (75 mL).[2]

  • Stir the mixture at room temperature for 3 hours.[2]

  • Heat the reaction mixture to 90°C and maintain until the reaction is complete (monitoring by TLC is recommended).[2]

Work-up and Purification:

  • Cool the reaction mixture to room temperature.[2]

  • Add water (200 mL) and stir the mixture at 0°C.[2]

  • If a crystalline product precipitates, collect it by filtration, wash with cold water (2 x 50 mL), and dry under vacuum.[2]

  • Combine the aqueous filtrates and extract with ethyl acetate (3 x 50 mL).[2]

  • Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure to yield the product.[2]

  • The total reported yield for this process is between 72-98%.[2]

Biological Context and Applications

This compound is recognized for its utility as a chemical intermediate and has some documented biological activity.

  • Pesticidal and Antimicrobial Activity: The compound is described as a chemical pesticide effective against various insects, including mosquitoes and cockroaches, and has also shown some activity against soil bacteria.[3]

  • Synthetic Intermediate in Drug Discovery: More significantly, the benzonitrile scaffold is a key structural motif in various pharmacologically active agents. Derivatives of methyl-benzonitrile have been investigated in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.[5] This suggests that this compound serves as a valuable starting material or building block for creating more complex molecules with therapeutic potential.

Mandatory Visualizations

The following diagrams illustrate the synthesis workflow and the logical role of the compound in drug development.

G Figure 1: Synthesis Workflow cluster_reagents Reactants & Reagents cluster_conditions Reaction Conditions cluster_product Product & Work-up reagents 4-Cyanobenzyl Bromide Dimethylamine Sodium Carbonate conditions Solvent: DMF 1. Stir at RT, 3h 2. Heat to 90°C reagents->conditions workup Aqueous Work-up Extraction (EtOAc) Purification conditions->workup product This compound workup->product

Synthesis workflow for this compound.

G Figure 2: Role in Drug Discovery start This compound (Core Scaffold) process Synthetic Elaboration (e.g., Heterocycle Formation, Functional Group Interconversion) start->process Utilized as Building Block end Bioactive Derivatives (e.g., DPP-4 Inhibitors) process->end Leads to

Role as a scaffold in the synthesis of bioactive molecules.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards.[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

GHS Hazard CodeHazard Statement
H302 Harmful if swallowed
H312 Harmful in contact with skin
H315 Causes skin irritation
H318 Causes serious eye damage
H332 Harmful if inhaled
H335 May cause respiratory irritation

Conclusion

This compound is a well-characterized synthetic intermediate with defined physical properties and established synthesis routes. While it possesses some inherent biological activity, its primary value to the scientific community lies in its role as a versatile building block for the construction of more complex, high-value molecules for pharmaceutical and agrochemical research. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in chemical synthesis and drug development.

References

4-[(Dimethylamino)methyl]benzonitrile molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Dimethylamino)methyl]benzonitrile is a substituted aromatic nitrile compound. Its molecular structure, featuring a benzonitrile core with a dimethylaminomethyl substituent, presents a unique combination of chemical properties that make it a molecule of interest in various scientific domains, including synthetic chemistry and preliminary biological screening. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and known biological activities, tailored for professionals in research and drug development.

Molecular Structure and Chemical Formula

The fundamental characteristics of this compound are summarized below.

Table 1: Chemical Identity of this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 35525-86-1[1][2][3][4][5]
Molecular Formula C₁₀H₁₂N₂[1][3][4]
Molecular Weight 160.22 g/mol [1][3][4]
Canonical SMILES CN(C)CC1=CC=C(C=C1)C#N[3]
InChI InChI=1S/C10H12N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,8H2,1-2H3[1]
InChIKey QCSOEUMGZOKXPJ-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the known physicochemical and spectroscopic data for this compound is presented below. This information is crucial for its identification, purification, and handling in a laboratory setting.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Boiling Point 245.1 °C[3]
XLogP3 1.5[1]

Table 3: Spectroscopic Data References for this compound

Spectrum TypeSource Information
¹H NMR Available from Aldrich Chemical Company, Inc.[1]
¹³C NMR Available from Aldrich Chemical Company, Inc.[1]
FT-IR Technique: Capillary Cell: Neat; Source: Aldrich Chemical Company, Inc.[1]
Mass Spectrum (GC-MS) Available.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the nucleophilic substitution of 4-cyanobenzyl bromide with dimethylamine.

Experimental Protocol

The following protocol is adapted from established synthetic procedures.[2]

Materials:

  • 4-Cyanobenzyl bromide

  • Sodium carbonate

  • Dimethylamine

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-cyanobenzyl bromide (10 g, 0.05 mol), sodium carbonate (5.95 g, 56.0 mmol, 1.1 eq.), and dimethylamine (56.0 mmol, 1.1 eq.) in N,N-dimethylformamide (75 mL).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Heat the mixture to 90°C and continue the reaction until completion (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature.

  • Add water (200 mL) and stir at 0°C.

  • If a precipitate forms, collect the crystals by filtration, wash with cold water (2 x 50 mL), and dry under vacuum. This constitutes the first batch of the product.

  • Combine the filtrates and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the second batch of the product.

  • The total yield of this compound is reported to be in the range of 72-98%.[2]

Synthesis Workflow Diagram

Synthesis_Workflow Reactants Reactants: 4-Cyanobenzyl bromide Dimethylamine Sodium Carbonate Reaction1 Stir at Room Temperature (3 hours) Reactants->Reaction1 Solvent Solvent: N,N-Dimethylformamide (DMF) Solvent->Reaction1 Reaction2 Heat to 90°C Reaction1->Reaction2 Workup1 Cool to RT Add Water at 0°C Reaction2->Workup1 Filtration Filtration Workup1->Filtration Product1 Product Batch 1 (Crystals) Filtration->Product1 Solid Extraction Extract Filtrate with Ethyl Acetate Filtration->Extraction Filtrate Drying Dry with Na₂SO₄ Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Product2 Product Batch 2 Concentration->Product2

Synthesis workflow for this compound.

Biological Activity and Potential Applications

Known Activities

Current literature suggests that this compound has been investigated for its biological activities, primarily in the context of pest control. It is described as a chemical pesticide and an insecticide effective against a range of insects, including mosquitoes and cockroaches.[3] Furthermore, some level of biological activity against soil bacteria has been reported.[3]

Relevance for Drug Development

While the documented applications are in the agrochemical field, the structural motifs present in this compound are of interest to medicinal chemists. The benzonitrile group is a common feature in many pharmaceutical agents, and the tertiary amine can be crucial for modulating physicochemical properties such as solubility and for forming interactions with biological targets. The dimethylamino group, in particular, is a recognized pharmacophore in numerous FDA-approved drugs.

Further research into the biological activities of this compound and its derivatives could uncover potential therapeutic applications. Screening against various biological targets, such as enzymes and receptors, may reveal novel pharmacological profiles.

Safety and Handling

This compound is associated with several hazard classifications.

Table 4: GHS Hazard Statements for this compound

Hazard CodeDescription
H302 Harmful if swallowed[1]
H312 Harmful in contact with skin[1]
H315 Causes skin irritation[1]
H318 Causes serious eye damage[1]
H332 Harmful if inhaled[1]

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. At higher concentrations, it may cause skin irritation and respiratory problems.[3]

References

An In-depth Technical Guide to the Characterization of N,N-dimethyl-4-cyanobenzylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characterization of N,N-dimethyl-4-cyanobenzylamine, also known as 4-[(dimethylamino)methyl]benzonitrile. This document outlines its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of its spectroscopic data.

Compound Identification and Physicochemical Properties

N,N-dimethyl-4-cyanobenzylamine is a substituted aromatic compound with the chemical formula C₁₀H₁₂N₂. Its structure features a benzonitrile moiety with a dimethylaminomethyl group at the para position.

Table 1: Physicochemical Properties of N,N-dimethyl-4-cyanobenzylamine

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 35525-86-1ChemicalBook[2]
Molecular Formula C₁₀H₁₂N₂PubChem[1]
Molecular Weight 160.22 g/mol PubChem[1]
Canonical SMILES CN(C)CC1=CC=C(C=C1)C#NPubChem[1]
InChI Key QCSOEUMGZOKXPJ-UHFFFAOYSA-NPubChem[1]
Computed XLogP3 1.5PubChem[1]
Computed Hydrogen Bond Donor Count 0PubChem[1]
Computed Hydrogen Bond Acceptor Count 2PubChem[1]
Computed Rotatable Bond Count 2PubChem[1]

Synthesis and Purification

A common synthetic route to N,N-dimethyl-4-cyanobenzylamine involves the nucleophilic substitution of 4-cyanobenzyl bromide with dimethylamine.

Experimental Protocol: Synthesis of N,N-dimethyl-4-cyanobenzylamine

This protocol is adapted from a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • 4-Cyanobenzyl bromide

  • Dimethylamine (e.g., 40% solution in water or as a gas)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water (deionized)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Cold water

Procedure:

  • In a round-bottom flask, dissolve 4-cyanobenzyl bromide (10 g, 0.05 mol) and sodium carbonate (5.95 g, 56.0 mmol) in N,N-dimethylformamide (75 mL).[2]

  • To this solution, add dimethylamine (56.0 mmol).[2]

  • Stir the reaction mixture at room temperature for 3 hours.[2]

  • Heat the reaction mixture to 90°C and continue stirring. Monitor the reaction progress by thin-layer chromatography (TLC).[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add water (200 mL) to the reaction mixture and stir at 0°C.[2]

  • If a precipitate forms, collect the solid by filtration, wash it with cold water (2 x 50 mL), and dry it under a vacuum. This constitutes the first batch of the product.[2]

  • Combine the filtrate from the previous step and extract it with ethyl acetate (3 x 50 mL).[2]

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the second batch of the product.[2]

  • The combined yield of the product is reported to be in the range of 72-98%.[2]

Logical Workflow for Synthesis:

Synthesis_Workflow Reactants 4-Cyanobenzyl Bromide + Dimethylamine + Sodium Carbonate in DMF Reaction Stir at RT (3h), then heat to 90°C Reactants->Reaction Workup Cool, add H₂O, Stir at 0°C Reaction->Workup Filtration Filter Precipitate Workup->Filtration Extraction Extract Filtrate with Ethyl Acetate Workup->Extraction Drying_1 Dry Precipitate Filtration->Drying_1 Drying_2 Dry Organic Layer Extraction->Drying_2 Product_1 Product Batch 1 Drying_1->Product_1 Product_2 Product Batch 2 Drying_2->Product_2

Synthesis workflow for N,N-dimethyl-4-cyanobenzylamine.

Spectroscopic Characterization

The structural confirmation of N,N-dimethyl-4-cyanobenzylamine is achieved through various spectroscopic techniques. While publicly available, detailed spectral data is limited, the expected characteristic signals are summarized below based on the analysis of related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for N,N-dimethyl-4-cyanobenzylamine

NucleusChemical Shift (δ) ppm (Predicted)MultiplicityIntegration (for ¹H)Assignment
¹H NMR ~7.6Doublet2HAromatic protons ortho to -CN
~7.4Doublet2HAromatic protons ortho to -CH₂N(CH₃)₂
~3.5Singlet2H-CH₂- (benzyl)
~2.2Singlet6H-N(CH₃)₂
¹³C NMR ~145--Quaternary aromatic carbon attached to -CH₂N(CH₃)₂
~132--Aromatic C-H ortho to -CN
~129--Aromatic C-H ortho to -CH₂N(CH₃)₂
~119---CN
~110--Quaternary aromatic carbon attached to -CN
~64---CH₂- (benzyl)
~45---N(CH₃)₂

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of N,N-dimethyl-4-cyanobenzylamine is expected to show characteristic absorption bands for its functional groups.

Table 3: Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~2230Strong, SharpC≡N stretch of the nitrile group
3000-2800MediumC-H stretching of aromatic and aliphatic groups
~1600, ~1500Medium-WeakC=C stretching of the aromatic ring
~1450MediumCH₂ scissoring
~1350MediumC-N stretching of the tertiary amine
~820Strongpara-disubstituted benzene C-H out-of-plane bending
Mass Spectrometry (MS)

In mass spectrometry, N,N-dimethyl-4-cyanobenzylamine is expected to exhibit a molecular ion peak and characteristic fragmentation patterns.

Table 4: Expected Mass Spectrometry Fragmentation

m/zFragmentDescription
160[M]⁺Molecular ion
116[M - N(CH₃)₂]⁺Loss of the dimethylamino group
58[CH₂N(CH₃)₂]⁺Dimethylaminomethyl cation (likely a base peak)

Fragmentation Pathway:

Fragmentation_Pathway MolecularIon [C₁₀H₁₂N₂]⁺˙ m/z = 160 Fragment1 [C₈H₆N]⁺ m/z = 116 MolecularIon->Fragment1 - •N(CH₃)₂ Fragment2 [C₃H₈N]⁺ m/z = 58 MolecularIon->Fragment2 α-cleavage

Proposed mass spectrometry fragmentation pathway.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the public domain regarding the biological activity or involvement in signaling pathways of N,N-dimethyl-4-cyanobenzylamine. Further research is required to elucidate its potential pharmacological or biological roles.

Safety and Handling

This technical guide provides a foundational understanding of the characterization of N,N-dimethyl-4-cyanobenzylamine. For more detailed and specific analytical data, it is recommended to consult specialized chemical databases and perform experimental analysis.

References

4-[(Dimethylamino)methyl]benzonitrile: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Dimethylamino)methyl]benzonitrile, a substituted aromatic nitrile, is a versatile building block in organic synthesis, finding applications in the development of novel pharmaceutical compounds and functional materials. Its unique molecular structure, featuring a reactive nitrile group and a dimethylaminomethyl substituent, makes it a compound of interest for various chemical transformations. This guide provides a comprehensive overview of the safety and handling protocols for this compound, compiled from available safety data sheets and chemical databases, to ensure its responsible use in a laboratory setting.

Physicochemical and Toxicological Data

A thorough understanding of the physicochemical and toxicological properties of a compound is paramount for its safe handling. The following tables summarize the available data for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 35525-86-1ChemicalBook[1]
Molecular Formula C₁₀H₁₂N₂Guidechem[2]
Molecular Weight 160.22 g/mol Guidechem[2]
Appearance Colorless to light yellow liquidChemicalBook[3]
Storage Temperature Room Temperature, Sealed in dryChemicalBook[3]

Table 2: Hazard Identification and Classification

Hazard ClassCategoryHazard Statement
Acute toxicity, oralNot specifiedHarmful if swallowed
Acute toxicity, dermalNot specifiedHarmful in contact with skin
Skin corrosion/irritationNot specifiedCauses skin irritation
Serious eye damage/eye irritationNot specifiedCauses serious eye irritation
Acute toxicity, inhalationNot specifiedHarmful if inhaled

Experimental Protocols

Adherence to standardized experimental protocols is crucial for minimizing risks associated with handling chemical compounds. The following section outlines a general synthesis and handling procedure.

Synthesis of this compound

A general method for the synthesis of this compound involves the reaction of 4-cyanobenzyl bromide with dimethylamine.

Materials:

  • 4-Cyanobenzyl bromide

  • Dimethylamine

  • Sodium carbonate

  • N,N-dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-cyanobenzyl bromide, sodium carbonate, and dimethylamine in N,N-dimethylformamide.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Heat the mixture to 90°C and continue the reaction until completion (monitoring by an appropriate technique like TLC is recommended).

  • Cool the reaction mixture to room temperature.

  • Add water to the mixture and stir at 0°C.

  • If a precipitate forms, collect the crystals by filtration, wash with cold water, and dry under vacuum.

  • Extract the filtrate with ethyl acetate.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product.[1]

Mandatory Visualizations

Logical Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_0 Pre-Handling cluster_1 Handling cluster_2 Post-Handling Receipt & Inspection Receipt & Inspection SDS Review SDS Review Receipt & Inspection->SDS Review PPE Selection PPE Selection SDS Review->PPE Selection Weighing & Dispensing Weighing & Dispensing PPE Selection->Weighing & Dispensing Reaction Setup Reaction Setup Weighing & Dispensing->Reaction Setup Work-up & Purification Work-up & Purification Reaction Setup->Work-up & Purification Decontamination Decontamination Work-up & Purification->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Record Keeping Record Keeping Waste Disposal->Record Keeping

Caption: Safe Handling Workflow.

Hazard Classification Overview

This diagram provides a visual summary of the GHS hazard classifications for this compound.

GHS Hazard Classifications cluster_hazards Health Hazards This compound This compound Acute Toxicity (Oral) Acute Toxicity (Oral) This compound->Acute Toxicity (Oral) Acute Toxicity (Dermal) Acute Toxicity (Dermal) This compound->Acute Toxicity (Dermal) Skin Irritation Skin Irritation This compound->Skin Irritation Eye Irritation Eye Irritation This compound->Eye Irritation Acute Toxicity (Inhalation) Acute Toxicity (Inhalation) This compound->Acute Toxicity (Inhalation)

Caption: Hazard Classification Overview.

Safety and Handling Recommendations

Based on the available data, the following safety and handling precautions are recommended when working with this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, and in cases of potential splashing, a chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably in a fume hood. If vapors or aerosols are generated, a respirator may be necessary.

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or dust.

  • Wash hands thoroughly after handling.

  • Keep the container tightly closed in a dry and well-ventilated place.

  • Store at room temperature, sealed in a dry environment.[3]

First Aid Measures:

  • If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Spill and Waste Disposal:

  • In case of a spill, wear appropriate PPE and contain the spill. Absorb with an inert material and place in a suitable container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations.

This compound is a valuable chemical intermediate. While comprehensive toxicological data is limited, the available information indicates that it should be handled with care, employing appropriate personal protective equipment and engineering controls. By adhering to the safety and handling guidelines outlined in this document, researchers can minimize potential risks and ensure a safe working environment. Further toxicological studies are warranted to provide a more complete safety profile for this compound.

References

Spectral Data Analysis of 4-[(Dimethylamino)methyl]benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound 4-[(Dimethylamino)methyl]benzonitrile (CAS No. 35525-86-1). While spectral datasets for this compound have been recorded by commercial sources such as Aldrich Chemical Company, Inc., the detailed experimental spectra are not broadly accessible in public databases.[1] This guide presents predicted spectral data, detailed experimental protocols for acquiring such data, and a logical workflow for spectral analysis to support research and development activities.

Predicted Spectral Data

To facilitate the identification and characterization of this compound, predicted spectral data are provided below. These predictions are based on computational models and offer a valuable reference for spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted NMR data was generated using advanced computational algorithms. The following tables summarize the expected chemical shifts for ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.65Doublet2HAromatic-H (ortho to -CN)
~7.45Doublet2HAromatic-H (ortho to -CH₂N)
~3.50Singlet2H-CH₂-N
~2.25Singlet6H-N(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~144.0Aromatic C-CH₂N
~132.5Aromatic C-H (ortho to -CN)
~129.0Aromatic C-H (ortho to -CH₂N)
~119.0-C≡N
~111.5Aromatic C-CN
~63.5-CH₂-N
~45.0-N(CH₃)₂
Infrared (IR) Spectroscopy

The following table outlines the expected characteristic infrared absorption bands for the functional groups present in this compound.

Table 3: Characteristic Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration Mode
~3050-3000MediumAromatic C-HStretching
~2950-2800Medium-StrongAliphatic C-HStretching
~2230-2210StrongNitrile (C≡N)Stretching
~1610-1580MediumAromatic C=CStretching
~1470-1430MediumCH₂/CH₃Bending
~1260-1000Medium-StrongC-NStretching
Mass Spectrometry (MS)

The predicted mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. The table below lists the expected key mass-to-charge ratios (m/z).

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
160.10High[M]⁺ (Molecular Ion)
159.09Medium[M-H]⁺
116.06Medium[M - N(CH₃)₂]⁺
58.07Very High[CH₂N(CH₃)₂]⁺ (Base Peak)

Experimental Protocols

The following sections provide detailed methodologies for the acquisition of spectral data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width: 0-16 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width: 0-220 ppm.

Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually or automatically.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (Neat Liquid/Thin Film):

  • Ensure the ATR (Attenuated Total Reflectance) crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of the liquid sample directly onto the center of the ATR crystal. If the sample is a solid, a small amount of the powder can be placed on the crystal and pressure applied.

  • If using salt plates (NaCl or KBr), place a drop of the neat liquid on one plate and carefully place the second plate on top to create a thin film.

Data Acquisition:

  • Acquire a background spectrum of the clean, empty ATR crystal or salt plates.

  • Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Ensure the sample is free from particulate matter by filtering if necessary.

  • Transfer the solution to a 1.5 mL glass autosampler vial.

Instrumental Conditions:

  • Gas Chromatograph (GC):

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C) and hold for several minutes.

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for spectral data acquisition and analysis.

spectral_data_acquisition cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Acquisition Sample Compound of Interest NMR NMR Spectroscopy Sample->NMR IR FTIR Spectroscopy Sample->IR MS GC-MS Sample->MS NMR_Data FID Signal NMR->NMR_Data IR_Data Interferogram IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: Workflow for Spectral Data Acquisition.

spectral_data_analysis cluster_raw_data Raw Data cluster_processing Data Processing cluster_processed_data Processed Spectra cluster_analysis Structural Elucidation Raw_NMR NMR FID Process_NMR Fourier Transform Phase Correction Calibration Raw_NMR->Process_NMR Raw_IR IR Interferogram Process_IR Fourier Transform Background Subtraction Raw_IR->Process_IR Raw_MS MS Chromatogram/Spectrum Process_MS Peak Integration Library Search Raw_MS->Process_MS Processed_NMR ¹H & ¹³C NMR Spectra Process_NMR->Processed_NMR Processed_IR IR Spectrum Process_IR->Processed_IR Processed_MS Mass Spectrum Process_MS->Processed_MS Final_Structure Final Structure Confirmation Processed_NMR->Final_Structure Processed_IR->Final_Structure Processed_MS->Final_Structure

Caption: Workflow for Spectral Data Analysis.

References

An In-depth Technical Guide on the Solubility of 4-[(Dimethylamino)methyl]benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-[(Dimethylamino)methyl]benzonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a robust framework for determining its solubility. This includes a qualitative assessment based on molecular structure, a detailed experimental protocol for quantitative measurement, and a proposed framework for data presentation.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding the compound's solubility behavior.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C10H12N2PubChem[1]
Molecular Weight 160.22 g/mol PubChem[1]
Appearance Solid (usually)Methylamine Supplier[2]
CAS Number 35525-86-1PubChem[1]

Qualitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in various organic solvents can be inferred from its molecular structure.

The molecule possesses both polar and non-polar characteristics:

  • Polar Moieties: The nitrile group (-C≡N) is strongly polar, and the tertiary amine group (-N(CH3)2) is also polar.

  • Non-polar Moieties: The benzene ring and the methyl groups are non-polar.

This amphiphilic nature suggests that the solubility will be significantly influenced by the polarity of the solvent. A proposed qualitative solubility profile is presented in Table 2.

Table 2: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolSoluble to Sparingly SolubleThe hydroxyl group of the solvent can hydrogen bond with the nitrogen atoms of the nitrile and amine groups.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Soluble to Very SolubleThe polarity of these solvents can effectively solvate both the polar and non-polar regions of the molecule.
Non-polar Hexane, TolueneSparingly Soluble to InsolubleThe significant polarity of the nitrile and amine groups will likely limit solubility in non-polar solvents.
Chlorinated Dichloromethane, ChloroformSolubleThese solvents have an intermediate polarity that can accommodate both the polar and non-polar features of the molecule.

Experimental Protocol for Quantitative Solubility Determination

The isothermal saturation method, also known as the shake-flask method, is a reliable technique for determining the thermodynamic solubility of a compound.[3][4][5]

3.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight seals

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

3.2. Experimental Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of excess solid is crucial to ensure that equilibrium is reached.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4] The time required for equilibrium may vary and should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.[5]

  • Sample Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a known volume of the supernatant using a pipette.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

  • Analysis:

    • Dilute the filtered solution with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

    • Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Data Calculation:

    • Calculate the solubility of the compound in each solvent, typically expressed in mg/mL, g/L, or mol/L.

Proposed Framework for Quantitative Data Presentation

For a comprehensive understanding, the determined solubility data should be presented in a structured format as proposed in Table 3.

Table 3: Proposed Table for Quantitative Solubility Data of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Methanol
Ethanol
Acetone
Acetonitrile
Dimethyl Sulfoxide
Dichloromethane
Toluene
Hexane

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the isothermal saturation method.

experimental_workflow start Start add_excess Add excess this compound to solvent in a sealed vial start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant through a 0.22 µm syringe filter settle->filter dilute Dilute the filtered sample filter->dilute analyze Analyze concentration using calibrated HPLC or UV-Vis dilute->analyze calculate Calculate solubility analyze->calculate end_node End calculate->end_node

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-[(Dimethylamino)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the available physicochemical properties of 4-[(Dimethylamino)methyl]benzonitrile. Due to the limited availability of experimental data for this specific compound, this paper also includes data for the structurally similar compound, 4-(Dimethylamino)benzonitrile, to provide context and prevent potential compound misidentification.

Compound Identification and Physicochemical Properties

The accurate identification of chemical compounds is critical in research and development. The compound of interest is This compound , distinguished by a methylene bridge connecting the dimethylamino group to the benzonitrile ring.

Table 1: Physicochemical Data Summary

PropertyThis compound4-(Dimethylamino)benzonitrile (for comparison)
CAS Number 35525-86-1[1][2]1197-19-9[3][4][5][6]
Molecular Formula C₁₀H₁₂N₂[1]C₉H₁₀N₂[4][7]
Molecular Weight 160.22 g/mol [1]146.19 g/mol [4]
Melting Point Data not available70-76 °C[3][5][6]
Boiling Point Data not available318 °C (lit.)[3][5][6]

Experimental Protocols

While experimental data for the physical constants of this compound are sparse, protocols for its synthesis have been documented. Understanding the synthesis is crucial for researchers requiring this compound for further studies.

This protocol details the synthesis of the target compound from 4-Cyanobenzyl bromide and dimethylamine.

Materials:

  • 4-Cyanobenzyl bromide (10 g, 0.05 mol)

  • Sodium carbonate (5.95 g, 56.0 mmol, 1.1 eq.)

  • Dimethylamine (56.0 mmol, 1.1 eq.)

  • N,N-dimethylformamide (DMF) (75 mL)

  • Water (H₂O)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-Cyanobenzyl bromide, sodium carbonate, and dimethylamine in 75 mL of N,N-dimethylformamide.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Heat the mixture to 90°C and continue the reaction until completion.

  • Cool the reaction mixture to room temperature.

  • Add 200 mL of water and stir the mixture at 0°C.

  • If a precipitate forms, collect the crystals by filtration, wash with cold water (2 x 50 mL), and dry under vacuum to yield the first batch of the product.

  • Combine the filtrates and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the second batch of the product.

  • The total yield of the combined products is reported to be between 72-98%.[2]

Visualized Experimental Workflow

To further clarify the synthesis process, the following diagram illustrates the experimental workflow.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Product Isolation & Purification reagents Dissolve Reactants (4-Cyanobenzyl bromide, Na2CO3, Dimethylamine) in DMF stir_rt Stir at Room Temperature (3 hours) reagents->stir_rt Step 1 heat Heat to 90°C stir_rt->heat Step 2 cool_water Cool and Add Water at 0°C heat->cool_water Step 3 filter Filter Precipitate (Product 1) cool_water->filter Step 4a extract Extract Filtrate with Ethyl Acetate cool_water->extract Step 4b dry_concentrate Dry and Concentrate Organic Phase (Product 2) extract->dry_concentrate Step 5

Caption: Synthesis workflow for this compound.

References

Commercial Suppliers and Technical Guide for 4-[(Dimethylamino)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability and technical specifications of 4-[(Dimethylamino)methyl]benzonitrile. It is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug development and other scientific endeavors.

Introduction

This compound, with the CAS Number 35525-86-1, is a substituted aromatic nitrile. Its chemical structure, featuring a benzonitrile moiety and a dimethylaminomethyl group, makes it a versatile building block in organic synthesis. This compound and its derivatives are of interest in medicinal chemistry due to their potential as intermediates in the synthesis of pharmacologically active molecules. The presence of the tertiary amine and the nitrile group allows for a variety of chemical transformations, making it a valuable scaffold for the development of novel therapeutic agents.

Commercial Availability

A number of chemical suppliers offer this compound, typically for research and development purposes. The table below summarizes the offerings from several key suppliers. Please note that purity levels and available quantities may vary.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity/Notes
Sigma-Aldrich 4-((Dimethylamino)methyl)benzonitrile35525-86-1C₁₀H₁₂N₂160.22Available from various partner brands like BLD Pharmatech and Fluorochem. Purity specifications should be confirmed at the time of purchase.
BLD Pharm 4-((Dimethylamino)methyl)benzonitrile35525-86-1C₁₀H₁₂N₂160.22Offers various analytical data upon request, including NMR, HPLC, and LC-MS.
Biosynth 4-((Dimethylamino)methyl)benzonitrile35525-86-1C₁₀H₁₂N₂160.22Marketed as a reference standard for pharmaceutical testing.
ChemicalBook This compound35525-86-1C₁₀H₁₂N₂160.22Lists multiple suppliers, including Chengdu HuaNa Chemicals Co., Ltd. and Shanghai Jizhi Biochemical Technology Co. Ltd.
P&S Chemicals 4-(Dimethylamino)methyl benzonitrile35525-86-1C₁₀H₁₂N₂-Provides IUPAC name and synonyms.
Santa Cruz Biotechnology This compound35525-86-1--For Research Use Only. Lot-specific data is available on the Certificate of Analysis.

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. This data is compiled from various supplier safety data sheets and chemical databases.

PropertyValue
CAS Number 35525-86-1[1]
Molecular Formula C₁₀H₁₂N₂[1]
Molecular Weight 160.22 g/mol [1]
IUPAC Name This compound
Synonyms 4-(dimethylaminomethyl)benzonitrile, N,N-dimethyl-4-cyanobenzylamine
Boiling Point 245.1 °C (Predicted)[2]
Appearance Solid (form may vary)

Synthesis Protocol

A general method for the synthesis of this compound involves the reaction of 4-cyanobenzyl bromide with dimethylamine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Cyanobenzyl bromide

  • Dimethylamine solution

  • Sodium carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-cyanobenzyl bromide (0.05 mol), sodium carbonate (0.056 mol), and dimethylamine (0.056 mol) in N,N-dimethylformamide (75 mL) in a round-bottom flask.[3]

  • Stir the reaction mixture at room temperature for 3 hours.[3]

  • Heat the mixture to 90°C and continue the reaction until completion (monitoring by TLC is recommended).[3]

  • After the reaction is complete, cool the mixture to room temperature.[3]

  • Add water (200 mL) and stir at 0°C. If a precipitate forms, collect the crystals by filtration, wash with cold water, and dry under vacuum.[3]

  • Extract the filtrate with ethyl acetate.[3]

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[3]

G cluster_reactants Reactants cluster_process Reaction Conditions cluster_workup Workup cluster_product Product r1 4-Cyanobenzyl bromide p1 Stir at Room Temperature (3h) r1->p1 r2 Dimethylamine r2->p1 r3 Sodium Carbonate (Base) r3->p1 r4 DMF (Solvent) r4->p1 p2 Heat to 90°C p1->p2 w1 Cool to RT p2->w1 w2 Add Water w1->w2 w3 Filter Precipitate w2->w3 w4 Extract with Ethyl Acetate w2->w4 Aqueous Layer product This compound w3->product Solid Product w5 Dry and Concentrate w4->w5 w5->product Oily Product

Synthetic Workflow for this compound.

Applications in Drug Discovery and Development

While specific literature on the biological activity of this compound is limited, its structural motifs are present in molecules with known pharmacological relevance. The dimethylaminomethyl group can serve as a key pharmacophore, and the benzonitrile moiety can participate in various interactions with biological targets.

Representative Application: Building Block for Enzyme Inhibitors

Analogs of this compound, such as 4-(aminomethyl)-3-methylbenzonitrile, have been utilized as key building blocks in the synthesis of potent and selective enzyme inhibitors. For instance, these scaffolds have been incorporated into inhibitors of the Son of Sevenless homolog 1 (Sos1), a crucial protein in the RAS signaling pathway, which is often dysregulated in cancer.

The primary amine of the aminomethyl group can be used to form covalent bonds with a heterocyclic core, while the benzonitrile group can occupy a specific binding pocket of the target protein, contributing to the inhibitor's potency and selectivity.

Sos1-Mediated RAS Activation Pathway

The Sos1 protein is a guanine nucleotide exchange factor (GEF) that activates RAS proteins by promoting the exchange of GDP for GTP. Activated RAS then triggers downstream signaling cascades, such as the MAPK/ERK pathway, leading to cell proliferation, differentiation, and survival. In many cancers, mutations in RAS lead to its constitutive activation. Inhibiting the interaction between Sos1 and RAS is a promising therapeutic strategy to counteract this oncogenic signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding & Dimerization RAS_GDP RAS-GDP (Inactive) RAS_GTP RAS-GTP (Active) Downstream Downstream Signaling (e.g., MAPK/ERK) RAS_GTP->Downstream Sos1 Sos1 Grb2->Sos1 Recruitment Sos1->RAS_GDP GDP-GTP Exchange Sos1->RAS_GTP Activation Inhibitor Benzonitrile-based Inhibitor Inhibitor->Sos1 Inhibition

Sos1-Mediated RAS Activation Pathway and Point of Inhibition.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General safety precautions include:

  • Working in a well-ventilated area or fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust or vapors.

  • Preventing contact with skin and eyes.

Conclusion

This compound is a commercially available chemical with potential applications as a building block in medicinal chemistry and other areas of organic synthesis. This guide provides a summary of its suppliers, physicochemical properties, a general synthesis protocol, and a representative application in the context of drug discovery. Researchers are encouraged to consult supplier-specific documentation for the most accurate and up-to-date information.

References

GHS Hazard Classification of 4-Cyanobenzylamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 4-cyanobenzylamine and its derivatives. It is intended to serve as a resource for researchers, scientists, and drug development professionals to ensure safe handling and to understand the potential hazards associated with this class of compounds. This document summarizes available quantitative toxicity data, details relevant experimental protocols for hazard determination, and explores potential toxicological signaling pathways.

GHS Hazard Classification

4-Cyanobenzylamine and its derivatives are primarily classified based on their acute toxicity, as well as their potential for skin and eye irritation or corrosion. The specific classifications can vary depending on the nature and position of substituents on the benzylamine moiety.

Summary of GHS Classifications

The following table summarizes the GHS hazard classifications for 4-cyanobenzylamine and several of its derivatives based on available safety data sheets and chemical databases. It is important to note that the absence of a classification does not necessarily mean the substance is not hazardous; it may indicate a lack of data.

Chemical NameCAS NumberGHS Pictogram(s)Signal WordHazard Statement(s)Hazard Class(es)
4-Cyanobenzylamine 10406-25-4GHS07WarningH302: Harmful if swallowedAcute Toxicity (Oral), Category 4
4-(Aminomethyl)benzoic acid 56-91-7GHS07WarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationSkin Irritation, Category 2Eye Irritation, Category 2ASpecific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3
2-Chloro-4-fluorobenzylamine Not AvailableGHS07WarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationSkin Irritation, Category 2Eye Irritation, Category 2ASpecific Target Organ Toxicity — Single Exposure (Respiratory tract irritation), Category 3
3-Cyanobenzylamine 10406-24-3GHS05, GHS07DangerH302: Harmful if swallowedH314: Causes severe skin burns and eye damageAcute Toxicity (Oral), Category 4Skin Corrosion, Category 1BSerious Eye Damage, Category 1
2-Chlorobenzylamine 89-97-4GHS05, GHS07DangerH302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageAcute Toxicity (Oral), Category 4Acute Toxicity (Dermal), Category 4Skin Corrosion/Irritation, Category 1B
3-Methoxybenzylamine 5071-96-5GHS07WarningH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationAcute Toxicity (Oral), Category 4Skin Irritation, Category 2Serious Eye Damage/Eye Irritation, Category 2ASpecific Target Organ Toxicity - Single Exposure (Respiratory tract irritation), Category 3
4-Methoxy-3-nitrobenzaldehyde 80410-57-7GHS07WarningH302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationAcute Toxicity (Oral), Category 4Skin Irritation, Category 2Eye Irritation, Category 2ASpecific Target Organ Toxicity - Single Exposure (Respiratory tract irritation), Category 3

Quantitative Toxicity Data

The following table presents available quantitative toxicity data for 4-cyanobenzylamine and related compounds. This data is crucial for risk assessment and for understanding the dose-response relationship of these chemicals.

Chemical NameTestSpeciesRouteValueReference
4-Aminobenzonitrile LD50RatOral283 mg/kg[1]
4-Aminobenzonitrile LD50MouseOral168 mg/kg[1]
Benzylamine LD50RatOral552 - 1,130 mg/kg[2][3]
Benzylamine LD50MouseIntraperitoneal600 mg/kg[4]

Experimental Protocols for Hazard Determination

The GHS classifications are determined through standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the key test guidelines relevant to the hazards identified for 4-cyanobenzylamine derivatives.

Acute Oral Toxicity (OECD 420, 423, 425)

Objective: To determine the acute oral toxicity of a substance, typically expressed as the LD50 (the dose that is lethal to 50% of the test animals).[5]

Methodology:

  • Test Animals: Typically, young adult rats of a single sex (females are often preferred) are used.[6]

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage.[6] The volume administered depends on the size of the animal.

  • Dose Levels:

    • OECD 420 (Fixed Dose Procedure): A stepwise procedure using fixed doses (5, 50, 300, 2000 mg/kg) is employed to identify a dose that produces clear signs of toxicity without mortality.[6]

    • OECD 423 (Acute Toxic Class Method): This method uses a smaller number of animals and aims to assign a substance to a toxicity class based on mortality.

    • OECD 425 (Up-and-Down Procedure): Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose; if it dies, the next receives a lower dose. This method allows for the calculation of the LD50 with a confidence interval.[7]

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[7]

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

Acute Dermal Irritation/Corrosion (OECD 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.[8]

Methodology:

  • Test Animals: Albino rabbits are the preferred species.[8]

  • Preparation: The fur on the back of the animal is clipped.

  • Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small area of skin and covered with a gauze patch.[8]

  • Exposure: The exposure period is typically 4 hours.[8]

  • Observations: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects.[8]

  • Scoring: The severity of the skin reactions is scored according to a standardized scale.

Acute Eye Irritation/Corrosion (OECD 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.[3]

Methodology:

  • Test Animals: Albino rabbits are typically used.[9]

  • Application: A single dose of the test substance is applied to the conjunctival sac of one eye. The other eye serves as a control.[9]

  • Observations: The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling).[3]

  • Scoring: The ocular lesions are scored using a standardized system. The reversibility of the effects is also assessed.

  • Animal Welfare: The use of analgesics and anesthetics is recommended to minimize pain and distress.[3]

Potential Toxicological Signaling Pathways

While specific studies on the signaling pathways affected by 4-cyanobenzylamine derivatives are limited, their chemical structure suggests potential mechanisms of toxicity based on related compounds. The presence of a cyano group and an arylalkylamine moiety are key indicators.

Cyanide-Mediated Toxicity

The cyano (-C≡N) group can be metabolized to release cyanide ions (CN⁻), which are potent inhibitors of cellular respiration.

  • Inhibition of Cytochrome c Oxidase: Cyanide binds to the ferric iron in cytochrome c oxidase (Complex IV) of the mitochondrial electron transport chain. This blocks the transfer of electrons to oxygen, halting aerobic respiration and ATP production.[10]

  • Oxidative Stress: The disruption of the electron transport chain can lead to the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage.

  • Calcium Dysregulation: Cyanide-induced cellular stress can lead to the release of calcium from intracellular stores, such as the endoplasmic reticulum, resulting in mitochondrial calcium overload and the initiation of apoptotic pathways.[10]

Arylalkylamine-Related Effects

4-Cyanobenzylamine belongs to the class of arylalkylamines, which are known to interact with various biological targets, particularly in the central nervous system.

  • Neurotransmitter Systems: Arylalkylamines can act as monoamine releasing agents, reuptake inhibitors, or receptor modulators, affecting neurotransmitter systems such as dopamine, norepinephrine, and serotonin.[5]

  • Receptor Interactions: Some arylalkylamines are known to interact with N-methyl-D-aspartate (NMDA) receptors, which could lead to neurotoxic effects.[2]

  • Intracellular Signaling: Disruption of neurotransmitter signaling can have downstream effects on intracellular signaling cascades, including those involving cyclic AMP (cAMP) and calcium.

The following diagram illustrates a hypothetical signaling pathway for cytotoxicity induced by a 4-cyanobenzylamine derivative, integrating potential effects from both the cyanide and arylalkylamine moieties.

GHS_Hazard_Classification_Workflow Hypothetical Signaling Pathway of 4-Cyanobenzylamine Derivative Cytotoxicity cluster_extracellular Extracellular cluster_intracellular Intracellular Derivative 4-Cyanobenzylamine Derivative Metabolism Metabolism Derivative->Metabolism Cyanide Cyanide (CN⁻) Metabolism->Cyanide Arylalkylamine_Moiety Arylalkylamine Moiety Metabolism->Arylalkylamine_Moiety ETC_Inhibition Electron Transport Chain Inhibition Cyanide->ETC_Inhibition Inhibits Cytochrome c Oxidase Neuro_Receptors Neurotransmitter Receptors (e.g., NMDA) Arylalkylamine_Moiety->Neuro_Receptors Modulates Mitochondria Mitochondria ROS ↑ Reactive Oxygen Species (ROS) ETC_Inhibition->ROS ATP_Depletion ↓ ATP Production ETC_Inhibition->ATP_Depletion ER Endoplasmic Reticulum ROS->ER Induces Stress Apoptosis_Caspases Caspase Activation ATP_Depletion->Apoptosis_Caspases Ca_Release ↑ Ca²⁺ Release ER->Ca_Release Ca_Overload Mitochondrial Ca²⁺ Overload Ca_Release->Ca_Overload Ca_Influx ↑ Ca²⁺ Influx Neuro_Receptors->Ca_Influx Ca_Influx->Ca_Overload Ca_Overload->Apoptosis_Caspases Cell_Death Apoptotic Cell Death Apoptosis_Caspases->Cell_Death

Caption: Hypothetical signaling pathway of 4-cyanobenzylamine derivative cytotoxicity.

GHS Classification Workflow

For novel 4-cyanobenzylamine derivatives, a systematic workflow should be followed to determine the appropriate GHS classification. This process involves a combination of in silico, in vitro, and, if necessary, in vivo testing.

GHS_Classification_Workflow GHS Hazard Classification Workflow for a Novel 4-Cyanobenzylamine Derivative Start Novel 4-Cyanobenzylamine Derivative Synthesized Literature_Review Literature Review & In Silico Prediction (QSAR) Start->Literature_Review In_Vitro_Screening In Vitro Screening: - Cytotoxicity (e.g., MTT, LDH assays) - Skin Corrosion/Irritation (OECD 431/439) - Eye Irritation (e.g., BCOP - OECD 437) Literature_Review->In_Vitro_Screening Decision1 Hazard Indicated? In_Vitro_Screening->Decision1 In_Vivo_Testing Limited In Vivo Testing (if necessary): - Acute Oral Toxicity (OECD 420/423/425) - Dermal Irritation (OECD 404) - Eye Irritation (OECD 405) Decision1->In_Vivo_Testing Yes Data_Analysis Data Analysis & Weight of Evidence Decision1->Data_Analysis No / Inconclusive In_Vivo_Testing->Data_Analysis Classification GHS Classification & Labeling Data_Analysis->Classification SDS_Preparation Safety Data Sheet (SDS) Preparation Classification->SDS_Preparation End Safe Handling Procedures Implemented SDS_Preparation->End

Caption: GHS classification workflow for a novel 4-cyanobenzylamine derivative.

Conclusion

The GHS hazard classification of 4-cyanobenzylamine derivatives is primarily driven by their acute oral toxicity and their potential to cause skin and eye irritation or corrosion. The presence of the cyano group suggests a potential for cyanide-like toxicity, impacting cellular respiration and inducing oxidative stress. The arylalkylamine backbone may contribute to neurotoxic effects through interactions with neurotransmitter systems. A thorough evaluation using a combination of in silico, in vitro, and, when necessary, in vivo methods is essential for the accurate hazard classification of novel derivatives in this chemical class. This guide serves as a foundational resource for understanding and managing the potential risks associated with these compounds in a research and development setting.

References

An In-Depth Technical Guide to the Applications of 4-[(Dimethylamino)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(Dimethylamino)methyl]benzonitrile is a substituted aromatic nitrile with the chemical formula C₁₀H₁₂N₂ and a molecular weight of 160.22 g/mol .[1] Its structure, featuring a benzonitrile moiety substituted with a dimethylaminomethyl group at the para position, makes it a versatile building block in organic synthesis. The presence of a reactive tertiary amine and a cyano group allows for a variety of chemical transformations, positioning it as a valuable intermediate in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the synthesis, properties, and known and potential applications of this compound, with a focus on experimental details and quantitative data where available.

Chemical Properties and Synthesis

This compound, with the IUPAC name this compound, is identified by the CAS Number 35525-86-1.[1]

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of 4-cyanobenzyl bromide with dimethylamine.

Experimental Protocol:

Materials:

  • 4-Cyanobenzyl bromide

  • Dimethylamine

  • Sodium carbonate

  • N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Water

Procedure: [2]

  • Dissolve 4-cyanobenzyl bromide (10 g, 0.05 mol), sodium carbonate (5.95 g, 56.0 mmol, 1.1 eq.), and dimethylamine (56.0 mmol, 1.1 eq.) in N,N-dimethylformamide (75 mL).

  • Stir the reaction mixture at room temperature for 3 hours.

  • Heat the mixture to 90°C and continue the reaction until completion (monitoring by TLC is recommended).

  • Cool the reaction mixture to room temperature.

  • Add water (200 mL) and stir at 0°C.

  • If a precipitate forms, collect the crystals by filtration, wash with cold water (2 x 50 mL), and dry under vacuum to obtain the first batch of the product.

  • Combine the filtrates and extract with ethyl acetate (3 x 50 mL).

  • Dry the combined organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the second batch of the product.

  • The total yield of this compound is typically in the range of 72-98%.[2]

Visualization of the Synthesis Workflow:

Synthesis_of_4_Dimethylaminomethyl_benzonitrile cluster_reactants Reactants & Solvent reagent1 4-Cyanobenzyl bromide reaction_mixture Reaction Mixture reagent1->reaction_mixture reagent2 Dimethylamine reagent2->reaction_mixture reagent3 Sodium Carbonate reagent3->reaction_mixture solvent DMF solvent->reaction_mixture product This compound stirring Stir at RT, 3h reaction_mixture->stirring heating Heat to 90°C stirring->heating workup Workup (Water, Extraction) heating->workup workup->product

Synthesis of this compound.

Applications in Medicinal Chemistry (Based on Analogs and Derivatives)

Potential as a Building Block for DPP-4 Inhibitors

Derivatives of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile have been synthesized and investigated for their dipeptidyl peptidase-4 (DPP-4) inhibitory activity.[3][4][5] DPP-4 inhibitors are a class of oral hypoglycemics used for the treatment of type 2 diabetes.

A study on a series of these quinazolinone derivatives, where the "dialkylamino" group included dimethylamino, showed good in vitro inhibition of the DPP-4 enzyme.[3][5]

Table 1: In Vitro DPP-4 Inhibitory Activity of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives [5]

Compound (Dialkylamino group)IC₅₀ (µM)
Dimethylamino> 5 (exact value not specified)
Diethylamino3.6512
Pyrrolidin-1-yl1.9861
Piperidin-1-yl2.1532
Morpholin-4-yl1.4621
N-methylpiperazin-1-yl6.7805
Sitagliptin (Reference)0.0236

Although the dimethylamino derivative in this specific study showed lower potency compared to other analogs, the core structure demonstrates a clear potential for interaction with the DPP-4 enzyme.[3][5] Further structural modifications could enhance this activity.

Experimental Protocol for the Synthesis of a Quinazolinone Derivative (General Procedure): [4]

This protocol outlines the general steps for synthesizing the quinazolinone scaffold, which can then be functionalized with a (dialkylamino)methyl group.

  • Preparation of 2-[(2-Methylquinazolin-4-one-3-yl)methyl]benzonitrile: A solution of 2-methyl-4H-3,1-benzoxazin-4-one and 2-(aminomethyl)benzonitrile in anhydrous dimethylformamide (DMF) with potassium carbonate is irradiated in a microwave. Potassium iodide is then added, and the mixture is stirred.

  • Bromination: The product from the previous step is dissolved in anhydrous DMF and treated with N-bromosuccinimide (NBS) and p-toluenesulfonic acid at room temperature.

  • Substitution with Dialkylamine: The resulting bromo-compound is reacted with the desired secondary amine (e.g., dimethylamine) in tetrahydrofuran (THF) in the presence of potassium carbonate and a catalytic amount of potassium iodide.

Visualization of the General Synthetic Workflow for DPP-4 Inhibitor Analogs:

DPP4_Inhibitor_Synthesis start_material 2-Methyl-4H-3,1- benzoxazin-4-one intermediate1 2-[(2-Methylquinazolin-4-one-3-yl) methyl]benzonitrile start_material->intermediate1 benzonitrile_amine 2-(Aminomethyl)benzonitrile benzonitrile_amine->intermediate1 intermediate2 2-[(2-Bromomethylquinazolin-4-one-3-yl) methyl]benzonitrile intermediate1->intermediate2 Bromination (NBS) final_product 2-({2-[(Dialkylamino)methyl]quinazolin- 4-one-3-yl}methyl)benzonitrile intermediate2->final_product dialkylamine Dialkylamine (e.g., Dimethylamine) dialkylamine->final_product Substitution

General synthesis of quinazolinone-based DPP-4 inhibitors.
Potential Role in the Synthesis of Other Bioactive Molecules

The structural analog, 4-(aminomethyl)-3-methylbenzonitrile, is a key building block for inhibitors of Son of Sevenless 1 (SOS1) and Hypoxia-Inducible Factor (HIF) prolyl hydroxylase, both of which are significant targets in cancer therapy.[6] This suggests that this compound could also serve as a precursor or a modified scaffold in the design of inhibitors for these or other enzymes. The dimethylamino group, compared to a primary amine, would alter the compound's basicity, polarity, and steric profile, which could be leveraged to fine-tune binding interactions with a biological target.

General Workflow for Synthesizing Enzyme Inhibitors using a Benzonitrile Scaffold:

Enzyme_Inhibitor_Synthesis cluster_reactions Synthetic Transformations start This compound (or related amine) coupling Amide Coupling / Nucleophilic Substitution start->coupling precursor Inhibitor Precursor coupling->precursor cyclization Heterocycle Formation functionalization Further Functionalization cyclization->functionalization final_inhibitor Final Enzyme Inhibitor functionalization->final_inhibitor precursor->cyclization

Potential synthetic pathways to enzyme inhibitors.

Potential Applications in Materials Science

While no specific applications of this compound in materials science have been documented, its structure suggests potential uses. The benzonitrile group is a common component in materials with interesting photophysical properties, such as those used in organic light-emitting diodes (OLEDs). The dimethylamino group can act as an electron donor, and when combined with the electron-withdrawing nitrile group, it can create a "push-pull" system that may lead to interesting electronic and optical properties. Further research is needed to explore its potential in this area.

Safety and Toxicology

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:[1]

  • H302: Harmful if swallowed

  • H312: Harmful in contact with skin

  • H315: Causes skin irritation

  • H318: Causes serious eye damage

  • H332: Harmful if inhaled

  • H335: May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound. All work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile chemical intermediate with a straightforward synthesis. While direct applications with extensive quantitative data are currently limited in publicly available literature, the presence of its structural motifs in pharmacologically active compounds, particularly in the realm of enzyme inhibitors, highlights its significant potential in drug discovery and development. The detailed synthetic protocols for this compound and its derivatives provide a solid foundation for researchers to explore its utility in creating novel molecules with desired biological activities. Further investigation into its photophysical properties could also unveil new applications in materials science. As with any chemical reagent, proper safety precautions should be strictly followed during its handling and use.

References

An In-depth Technical Guide to the Potential Uses of Substituted Benzonitriles in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted benzonitriles are a versatile class of organic compounds characterized by a benzene ring functionalized with a cyano group (-C≡N) and one or more other substituents. The unique electronic properties and reactivity of the benzonitrile moiety make it a valuable scaffold in various fields of chemical research, particularly in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the current and potential applications of substituted benzonitriles, with a focus on their role in drug discovery and the development of advanced materials. The content herein is supported by quantitative data, detailed experimental protocols, and visual representations of key processes and pathways to facilitate understanding and application in a research setting.

Medicinal Chemistry Applications

The benzonitrile functional group is considered a "privileged scaffold" in medicinal chemistry due to its ability to participate in various non-covalent interactions with biological targets. It can act as a hydrogen bond acceptor and its linear geometry allows it to occupy narrow hydrophobic pockets in enzyme active sites.[1] Furthermore, the nitrile group is a bioisostere for other functional groups like carbonyls and can improve the pharmacokinetic properties of drug candidates.[2]

Anticancer Agents

Substituted benzonitriles have emerged as a promising class of compounds for the development of novel anticancer therapeutics. Their mechanisms of action are diverse and include the inhibition of key enzymes and signaling pathways involved in cancer progression.

Certain 2-phenylacrylonitrile derivatives, which are structurally related to stilbenes, have been identified as potent inhibitors of tubulin polymerization.[1] By binding to the colchicine site on β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.[1][3]

Quantitative Data: Anticancer Activity of Tubulin Polymerization Inhibitors

Compound IDDerivative ClassTarget Cell LineIC50Reference
1g2a2-PhenylacrylonitrileHCT1165.9 nM[3]
1g2a2-PhenylacrylonitrileBEL-74027.8 nM[3]

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Turbidity-Based)

Objective: To determine the effect of a substituted benzonitrile compound on the polymerization of purified tubulin.

Materials:

  • Lyophilized tubulin (>99% pure)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP stock solution (100 mM)

  • Glycerol

  • Test compound (substituted benzonitrile) stock solution in DMSO

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (DMSO)

  • Pre-chilled 96-well half-area plates

  • Microplate reader capable of measuring absorbance at 340 nm and maintaining a temperature of 37°C

Procedure:

  • Reagent Preparation:

    • Reconstitute lyophilized tubulin to a concentration of 10 mg/mL in ice-cold GTB. Keep on ice.

    • Prepare a 10 mM GTP working solution in GTB.

    • Prepare serial dilutions of the test compound and control compounds in GTB to achieve 10x the final desired concentrations.

  • Reaction Setup:

    • On ice, add 10 µL of the 10x compound dilutions (test compound, controls) or vehicle (DMSO in GTB) into the wells of a pre-chilled 96-well plate.

    • Prepare the tubulin polymerization reaction mix. For each 100 µL reaction, combine 90 µL of 4 mg/mL tubulin in GTP-supplemented buffer.

    • Carefully pipette 90 µL of the tubulin reaction mix into each well containing the compounds. Avoid introducing air bubbles.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm as a function of time for each concentration of the test compound and the controls.

    • Determine the maximum rate of polymerization (Vmax) and the plateau absorbance (extent of polymerization).

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

G cluster_workflow Tubulin Polymerization Assay Workflow cluster_pathway Mechanism of Action prep Reagent Preparation setup Reaction Setup prep->setup Add tubulin & compounds acquire Data Acquisition setup->acquire Incubate at 37°C analyze Data Analysis acquire->analyze Measure Absorbance (340 nm) benzonitrile Substituted Benzonitrile tubulin β-Tubulin (Colchicine Site) benzonitrile->tubulin Binds to polymerization Tubulin Polymerization Inhibition tubulin->polymerization g2m G2/M Phase Arrest polymerization->g2m apoptosis Apoptosis g2m->apoptosis G cluster_pathway PD-1/PD-L1 Signaling Pathway and Inhibition TCell T-Cell PD1 PD-1 TumorCell Tumor Cell PDL1 PD-L1 PD1->PDL1 Binding Inhibition T-Cell Exhaustion (Immune Evasion) PDL1->Inhibition Benzonitrile Benzonitrile Inhibitor Benzonitrile->PDL1 Blocks Interaction Activation T-Cell Activation (Tumor Cell Killing) Benzonitrile->Activation G cluster_workflow Plaque Reduction Assay Workflow seed Seed Host Cells infect Infect with Virus + Compound seed->infect overlay Add Semi-solid Overlay infect->overlay incubate Incubate overlay->incubate stain Stain and Count Plaques incubate->stain analyze Calculate EC50 stain->analyze G cluster_synthesis Synthesis of Benzothiazole-Benzonitrile Probe start1 2-amino-4-nitrothiophenol intermediate1 5-Nitrobenzothiazole start1->intermediate1 start2 4-(piperidin-1-yl)benzaldehyde start2->intermediate1 intermediate2 5-Aminobenzothiazole intermediate1->intermediate2 Reduction final_product Benzothiazole-Benzonitrile Fluorescent Probe intermediate2->final_product start3 4-formylbenzonitrile start3->final_product

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-[(Dimethylamino)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-[(Dimethylamino)methyl]benzonitrile from 4-cyanobenzyl bromide via nucleophilic substitution. The procedure is robust, offering a good to excellent yield of the target compound, which is a valuable intermediate in medicinal chemistry and materials science. Included are comprehensive experimental procedures, a summary of reaction parameters and expected outcomes, and graphical representations of the reaction scheme and workflow.

Introduction

The synthesis of substituted benzonitriles is of significant interest in the development of novel pharmaceuticals and functional materials. The target compound, this compound, incorporates a versatile tertiary amine and a nitrile group on a benzene ring, making it a useful building block for further chemical modifications. The protocol described herein details a straightforward and efficient method for its preparation from commercially available starting materials. The reaction proceeds via a nucleophilic substitution mechanism, where dimethylamine displaces the bromide from 4-cyanobenzyl bromide.

Reaction and Mechanism

The synthesis is a classic example of a nucleophilic substitution reaction. The nitrogen atom of dimethylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-cyanobenzyl bromide. The bromide ion serves as the leaving group. The presence of a base, such as sodium carbonate, is crucial to neutralize the hydrobromic acid formed during the reaction, thus driving the equilibrium towards the product.

Reaction Scheme:

reaction_scheme cluster_reactants Reactants cluster_products Products r1 4-Cyanobenzyl bromide p1 This compound r1->p1 + Dimethylamine (HN(CH3)2) + Na2CO3 (Solvent: DMF) r2 Dimethylamine r3 Sodium Carbonate p2 Sodium Bromide p3 Sodium Bicarbonate

Figure 1: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is based on a general procedure and has been elaborated for a typical laboratory scale synthesis.[1]

3.1. Materials and Equipment

  • 4-Cyanobenzyl bromide (C₈H₆BrN)

  • Dimethylamine (solution, e.g., 40% in water, or 2M in THF or ethanol)

  • Sodium carbonate (Na₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel and flask)

3.2. Safety Precautions

  • 4-Cyanobenzyl bromide is a lachrymator and is harmful if swallowed or in contact with skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dimethylamine is corrosive and flammable. Handle with care in a fume hood.

  • N,N-Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. It is also a suspected teratogen. Use in a fume hood and wear appropriate gloves.

  • Always work in a well-ventilated area and follow standard laboratory safety procedures.

3.3. Detailed Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add 4-cyanobenzyl bromide (10.0 g, 51.0 mmol).

  • Addition of Reagents: Add anhydrous sodium carbonate (5.95 g, 56.1 mmol, 1.1 eq.). To this solid mixture, add anhydrous N,N-dimethylformamide (75 mL).

  • Commence stirring to form a suspension.

  • Slowly add a solution of dimethylamine (56.1 mmol, 1.1 eq.) to the reaction mixture. Note: If using a 40% aqueous solution of dimethylamine, this corresponds to approximately 6.3 mL. If using a 2M solution in THF, this would be 28 mL.

  • Initial Reaction Phase: Stir the reaction mixture at room temperature for 3 hours.[1]

  • Heating Phase: After the initial stirring period, heat the reaction mixture to 90°C and maintain this temperature until the reaction is complete (typically 1-3 hours).[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Initial Product Isolation: Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold deionized water (200 mL) in a beaker and stir at 0°C (ice bath).[1]

  • If a crystalline product precipitates, collect the solid by vacuum filtration. Wash the collected crystals with cold deionized water (2 x 50 mL). Dry the product under vacuum. This constitutes the first crop of the product.[1]

  • Work-up - Extraction of the Aqueous Phase: Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[1]

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the second crop of the product.[1]

  • Final Product: Combine the two crops of the product and dry under high vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the key reaction parameters and expected results based on the provided protocol.

ParameterValueReference
Starting Material 4-Cyanobenzyl bromide[1]
Reagents Dimethylamine, Sodium Carbonate[1]
Solvent N,N-Dimethylformamide (DMF)[1]
Reaction Temperature Room Temperature (3h), then 90°C[1]
Reaction Time 4-6 hours (total)[1]
Product This compound[1]
CAS Number (Product) 35525-86-1
Molecular Formula (Product) C₁₀H₁₂N₂
Molecular Weight (Product) 160.22 g/mol
Reported Yield 72-98%[1]

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification start Start: Weigh Reactants add_reagents Add 4-cyanobenzyl bromide, Na2CO3, and DMF to flask start->add_reagents add_amine Add Dimethylamine solution add_reagents->add_amine stir_rt Stir at Room Temperature for 3 hours add_amine->stir_rt heat Heat to 90°C stir_rt->heat cool Cool to Room Temperature heat->cool quench Quench with cold water cool->quench filter Filter precipitated solid (Crop 1) quench->filter extract Extract filtrate with Ethyl Acetate quench->extract Aqueous phase final_dry Combine crops and dry under vacuum filter->final_dry Solid dry Dry organic phase over Na2SO4 extract->dry concentrate Concentrate under reduced pressure (Crop 2) dry->concentrate concentrate->final_dry Residue end_product Final Product: This compound final_dry->end_product

Figure 2: Experimental workflow for the synthesis and purification.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., the nitrile C≡N stretch).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Conclusion

The protocol detailed in these application notes provides a reliable and high-yielding method for the synthesis of this compound. By following the outlined steps and safety precautions, researchers can effectively produce this valuable chemical intermediate for a variety of applications in drug discovery and materials science.

References

Application Note: Synthesis of 4-[(Dimethylamino)methyl]benzonitrile via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis of 4-[(Dimethylamino)methyl]benzonitrile, a key intermediate in pharmaceutical and materials science research. The synthesis is achieved through a one-pot reductive amination of 4-formylbenzonitrile with dimethylamine using sodium triacetoxyborohydride as a mild and selective reducing agent. This method offers high yields and straightforward purification. An alternative protocol using the more economical but moisture-sensitive sodium borohydride is also presented for comparison.

Introduction

Reductive amination is a cornerstone of organic synthesis for the formation of carbon-nitrogen bonds, enabling the conversion of carbonyl compounds into amines.[1][2][3] The reaction proceeds through the initial formation of an iminium ion from the reaction of an aldehyde or ketone with an amine, which is then reduced in situ to the corresponding amine.[1] This one-pot procedure is highly efficient and widely used in the synthesis of fine chemicals and active pharmaceutical ingredients.

This document outlines a robust and scalable protocol for the synthesis of this compound from 4-formylbenzonitrile and dimethylamine. The primary protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent known for its high selectivity for iminium ions over carbonyls, which minimizes the formation of alcohol byproducts.[4][5][6] A comparative protocol using sodium borohydride (NaBH₄), a more common and cost-effective reducing agent, is also detailed.[7][8][9]

Reaction Scheme

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound using two different reducing agents. The data is based on typical yields and reaction times for similar reductive amination procedures.

ParameterProtocol 1: Sodium TriacetoxyborohydrideProtocol 2: Sodium Borohydride
Reducing Agent Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Borohydride (NaBH₄)
Typical Yield 90-98%[6]70-85%
Reaction Time 4-12 hours2-6 hours
Reaction Temperature Room Temperature0 °C to Room Temperature
Key Advantages High selectivity, mild conditions, minimal side products.[4][6]Cost-effective, readily available.
Key Disadvantages Higher cost, moisture sensitive.Lower selectivity (can reduce aldehyde), requires careful pH control.[6]

Experimental Protocols

Materials and Equipment
  • 4-Formylbenzonitrile (MW: 131.13 g/mol )[10]

  • Dimethylamine solution (e.g., 2 M in THF or 40% in water)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (MW: 211.94 g/mol )[11]

  • Sodium Borohydride (NaBH₄) (MW: 37.83 g/mol )[9]

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Acetic Acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is adapted from general procedures for reductive amination using STAB.[4][6][12]

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-formylbenzonitrile (1.0 eq.). Dissolve the aldehyde in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approximately 0.2-0.5 M).

  • Amine Addition: Add dimethylamine solution (1.2-1.5 eq.) to the stirred solution of the aldehyde. If using dimethylamine hydrochloride, add 1.1 equivalents of a non-nucleophilic base like triethylamine to liberate the free amine.

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion intermediate. A small amount of acetic acid (0.1-0.2 eq.) can be added to catalyze this step.[4]

  • Reduction: To the stirred mixture, add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise over 10-15 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

    • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Protocol 2: Reductive Amination using Sodium Borohydride

This protocol is a more classical approach to reductive amination.[13]

  • Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzonitrile (1.0 eq.) in methanol (MeOH) (approximately 0.2-0.5 M).

  • Amine Addition: Add dimethylamine solution (1.2-1.5 eq.) to the solution.

  • pH Adjustment: Adjust the pH of the solution to 6-7 by the dropwise addition of glacial acetic acid. This is crucial for the formation and stability of the iminium ion.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.2-1.5 eq.) portion-wise, ensuring the temperature remains below 10 °C. Vigorous gas evolution (hydrogen) will be observed.

  • Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Quench the reaction by the careful addition of water.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by silica gel column chromatography as described in Protocol 1.

Visualizations

Reaction Workflow

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification 4-Formylbenzonitrile 4-Formylbenzonitrile Imine_Formation Imine/Iminium Ion Formation 4-Formylbenzonitrile->Imine_Formation Dimethylamine Dimethylamine Dimethylamine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., NaBH(OAc)₃) Quench Quench Reaction Reduction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Product This compound Purification->Product

Caption: Workflow for the one-pot reductive amination synthesis.

Signaling Pathway Analogy: The Reductive Amination Cascade

Reductive_Amination_Pathway Aldehyde 4-Formylbenzonitrile Iminium_Ion Iminium Ion Intermediate Aldehyde->Iminium_Ion Byproduct Alcohol Byproduct (Minimized with NaBH(OAc)₃) Aldehyde->Byproduct Direct Reduction Amine Dimethylamine Amine->Iminium_Ion Product This compound Iminium_Ion->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Product Reducing_Agent->Byproduct

Caption: The reaction pathway of reductive amination.

Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • 4-Formylbenzonitrile is harmful if swallowed, in contact with skin, or if inhaled.[10]

  • Sodium triacetoxyborohydride and sodium borohydride are flammable solids and react with water to produce flammable hydrogen gas. Handle with care and avoid contact with water and strong acids.

  • 1,2-Dichloroethane is a carcinogen and should be handled with extreme caution.

  • Dimethylamine is corrosive and has a strong odor. Handle in a fume hood.

Conclusion

The reductive amination of 4-formylbenzonitrile with dimethylamine provides an efficient route to this compound. The use of sodium triacetoxyborohydride is recommended for achieving high yields and purity due to its selectivity. The sodium borohydride method offers a cost-effective alternative, provided the reaction conditions are carefully controlled. These protocols provide a solid foundation for researchers in drug development and materials science for the synthesis of this valuable building block.

References

Using 4-[(Dimethylamino)methyl]benzonitrile as a synthetic building block

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: 4-[(Dimethylamino)methyl]benzonitrile

Introduction

This compound is a versatile bifunctional synthetic building block of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a benzonitrile moiety, a common pharmacophore in various therapeutic agents, and a dimethylaminomethyl group. The tertiary amine acts as a key synthetic handle and can influence the physicochemical properties of derivative compounds, such as solubility and basicity, which are critical for pharmacokinetic profiles. The nitrile group can participate in various chemical transformations or act as a key interaction point with biological targets. This document provides detailed protocols for the synthesis of this building block and its application in the development of bioactive molecules.

Synthesis of this compound

The most direct synthesis of this compound involves the nucleophilic substitution of a benzylic halide with dimethylamine. This method is efficient and provides high yields of the desired product.

Experimental Workflow: Synthesis of the Building Block

G cluster_reagents Starting Materials cluster_process Reaction & Work-up cluster_product Final Product A 4-Cyanobenzyl bromide P1 1. Mix reagents in DMF 2. Stir at room temp (3h) 3. Heat to 90°C A->P1 B Dimethylamine B->P1 C Sodium Carbonate C->P1 D DMF (Solvent) D->P1 P2 Cool to room temp P1->P2 P3 Add H₂O, stir at 0°C P2->P3 P4 Filter precipitate (Product 1) P3->P4 P5 Extract filtrate with Ethyl Acetate P3->P5 FP This compound (Yield: 72-98%) P4->FP P6 Dry organic phase (Na₂SO₄) Concentrate under vacuum (Product 2) P5->P6 P6->FP G A Anthranilamide C 2-Methylquinazolin-4-one (Intermediate 1) A->C Microwave B Acetic Anhydride B->C E N-Alkylated Intermediate (Intermediate 2) C->E K₂CO₃, KI, DMF D 2-(Bromomethyl)benzonitrile D->E G Brominated Intermediate (Intermediate 3) E->G NBS, p-TsOH F N-Bromosuccinimide (NBS) F->G I Final Quinazolinone DPP-4 Inhibitor G->I K₂CO₃, KI, THF H Secondary Amine (e.g., Morpholine) H->I G A This compound C Tertiary Alcohol Intermediate A->C Reaction with Nitrile B Grignard Reagent (e.g., 4-F-Ph-MgBr) B->C E SSRI-like Core Structure C->E D Further Elaboration (e.g., Reduction, Cyclization) D->E

The Versatility of 4-[(Dimethylamino)methyl]benzonitrile in Medicinal Chemistry Scaffold Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

4-[(Dimethylamino)methyl]benzonitrile is a valuable and versatile building block in medicinal chemistry, serving as a key scaffold in the synthesis of a diverse range of biologically active molecules. Its unique structure, featuring a tertiary amine, a benzonitrile group, and a flexible methylene linker, provides medicinal chemists with a powerful tool to explore chemical space and design potent and selective inhibitors for various therapeutic targets. The dimethylamino group can act as a crucial pharmacophoric element, an ionizable group to enhance solubility, or a synthetic handle for further molecular elaboration. The benzonitrile moiety often engages in key binding interactions with protein targets and can serve as a bioisostere for other functional groups.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of prominent classes of therapeutic agents, including Poly(ADP-ribose) polymerase (PARP) inhibitors and Factor Xa (FXa) inhibitors.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) enzymes are critical components of the DNA damage response (DDR) pathway.[1] Inhibition of PARP, particularly PARP-1, has emerged as a clinically validated strategy for the treatment of cancers with deficiencies in other DDR pathways, such as those with BRCA1/2 mutations, through the concept of synthetic lethality.[1] The this compound scaffold can be incorporated into PARP inhibitor designs to interact with the nicotinamide binding pocket of the enzyme.

Signaling Pathway of PARP-1 in DNA Single-Strand Break Repair

PARP1_Signaling DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 consumes XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 recruits POLB DNA Polymerase β XRCC1->POLB recruits Repair_Complex SSB Repair Complex XRCC1->Repair_Complex LIG3->Repair_Complex POLB->Repair_Complex Repair DNA Repair Repair_Complex->Repair Inhibitor PARP Inhibitor (e.g., containing the benzonitrile scaffold) Inhibitor->PARP1 inhibits

Caption: PARP-1 signaling pathway in DNA single-strand break repair.

Experimental Protocol: Synthesis of a Hypothetical PARP Inhibitor Precursor

This protocol outlines the synthesis of an intermediate where the this compound moiety is coupled to a core heterocyclic structure, a common strategy in the development of PARP inhibitors.

Materials:

  • 4-Cyanobenzyl bromide

  • Dimethylamine (2.0 M solution in THF)

  • Sodium carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Core heterocyclic amine (e.g., an aminophthalazinone derivative)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

Step 1: Synthesis of this compound [2]

  • To a solution of 4-cyanobenzyl bromide (10 g, 51 mmol) in N,N-dimethylformamide (75 mL), add sodium carbonate (5.95 g, 56 mmol) and dimethylamine (28 mL of a 2.0 M solution in THF, 56 mmol).[2]

  • Stir the reaction mixture at room temperature for 3 hours.[2]

  • Pour the reaction mixture into water (200 mL) and stir at 0°C. If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.[2]

  • Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.[2]

Step 2: Buchwald-Hartwig Amination

  • In a dry reaction vessel, combine the core heterocyclic amine (1.0 eq.), this compound (as a halide precursor if necessary, 1.1 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq.), and ligand (e.g., Xantphos, 0.04 eq.).

  • Add sodium tert-butoxide (1.4 eq.) and anhydrous toluene.

  • Degas the mixture with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 100-110°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired PARP inhibitor precursor.

Quantitative Data for Selected PARP Inhibitors
CompoundTargetIC₅₀ (nM)Reference
Olaparib (reference)PARP-134[3]
Compound 8a (pyridopyridazinone)PARP-136[3]
Compound 5g (imidazobenzodiazepine)PARP-126[4]
Compound 81PARP-130[1]
Compound 81PARP-22[1]

Application in the Synthesis of Factor Xa Inhibitors

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade by converting prothrombin to thrombin.[5] Inhibition of FXa is a major therapeutic strategy for the prevention and treatment of thromboembolic disorders.[5][6] The this compound scaffold can be incorporated into the P4 pocket of the FXa active site, with the benzonitrile group often interacting with a key tyrosine residue.

The Blood Coagulation Cascade and the Role of Factor Xa

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII XII XIIa XIIa XII->XIIa XI XI XIIa->XI activates XIa XIa XI->XIa IX IX XIa->IX activates IXa IXa IX->IXa X Factor X IXa->X activates TF Tissue Factor VIIa VIIa TF->VIIa activates VII VII VII->VIIa VIIa->X activates Xa Factor Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin activates Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Fibrinogen->Fibrin Inhibitor FXa Inhibitor (containing the benzonitrile scaffold) Inhibitor->Xa inhibits

Caption: Simplified blood coagulation cascade highlighting the role of Factor Xa.

Experimental Protocol: Synthesis of a Hypothetical Factor Xa Inhibitor

This protocol describes a potential synthetic route for a Factor Xa inhibitor incorporating the this compound moiety via an amide coupling reaction.

Materials:

  • 4-[(Dimethylamino)methyl]benzoic acid (can be synthesized from 4-cyanobenzyl bromide followed by hydrolysis)

  • Core amine (e.g., a substituted aminopyridine)

  • (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or a similar coupling agent

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the core amine (1.0 eq.) in DMF.

  • Add 4-[(dimethylamino)methyl]benzoic acid (1.1 eq.), COMU (1.2 eq.), and DIPEA (2.0 eq.).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC to yield the final Factor Xa inhibitor.

Quantitative Data for Selected Factor Xa Inhibitors
CompoundTargetKᵢ (nM)Reference
SK549FXa0.52[7]
Compound 33FXa3.9[6]
Compound 35FXa2.3[6]
Compound 37FXa0.83[6]

General Experimental Workflow

The synthesis of complex drug molecules often involves a multi-step process. The following diagram illustrates a general workflow for the incorporation of the this compound scaffold.

General_Workflow Start Starting Material (e.g., 4-Cyanobenzyl bromide) Scaffold_Synth Scaffold Synthesis (this compound) Start->Scaffold_Synth Coupling Coupling Reaction (e.g., Amide coupling, Buchwald-Hartwig amination) Scaffold_Synth->Coupling Intermediate Drug Intermediate Coupling->Intermediate Core Core Structure Core->Coupling Purification Purification (e.g., Chromatography) Intermediate->Purification Final_Product Final Product (Active Pharmaceutical Ingredient) Purification->Final_Product

Caption: General synthetic workflow for incorporating the scaffold.

This compound is a highly valuable and adaptable scaffold in medicinal chemistry. Its application in the synthesis of potent PARP and Factor Xa inhibitors highlights its significance in the development of novel therapeutics for oncology and cardiovascular diseases. The provided protocols and data serve as a foundational guide for researchers to harness the potential of this versatile building block in their drug discovery programs.

References

Application of 4-[(Dimethylamino)methyl]benzonitrile in Ligand Synthesis: A Proposed Approach for the Development of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed application note and proposed experimental protocols for the use of 4-[(Dimethylamino)methyl]benzonitrile as a key building block in the synthesis of novel ligands, particularly focusing on the generation of heterocyclic scaffolds with potential as kinase inhibitors. While direct literature on the extensive use of this specific molecule in ligand synthesis is emerging, its structural motifs suggest a valuable role in constructing complex molecules for drug discovery.

Introduction

This compound is an aromatic compound featuring a nitrile group and a dimethylaminomethyl substituent. The nitrile group can serve as a precursor to various functional groups, such as amines and amidines, which are crucial for ligand-receptor interactions. The dimethylaminomethyl group can be strategically modified to introduce reactive handles for further chemical elaboration. This application note proposes a synthetic strategy to leverage this starting material for the creation of a library of substituted pyrimidine-based ligands, a common core in many kinase inhibitors.

The proposed workflow involves the initial demethylation of this compound to yield the corresponding primary amine, which then serves as a key intermediate in a cyclocondensation reaction to form a substituted pyrimidine ring. This heterocyclic core can be further functionalized to explore structure-activity relationships (SAR) and optimize ligand binding to target kinases.

Proposed Synthetic Workflow

The overall strategy involves a two-step process to convert this compound into a versatile aminobenzylamine intermediate, followed by a well-established cyclocondensation reaction to form the pyrimidine core.

G cluster_0 Step 1: Synthesis of Intermediate cluster_1 Step 2: Pyrimidine Synthesis A This compound B Von Braun Demethylation A->B C 4-(Aminomethyl)benzonitrile B->C D 4-(Aminomethyl)benzonitrile F Cyclocondensation D->F E 1,3-Dicarbonyl Compound E->F G Substituted Pyrimidine Ligand Core F->G

Figure 1: Proposed two-step synthetic workflow for the conversion of this compound to a substituted pyrimidine ligand core.

Experimental Protocols

Protocol 1: Synthesis of 4-(Aminomethyl)benzonitrile (Intermediate)

This protocol describes the demethylation of this compound to the corresponding primary amine via a modified Von Braun reaction.

Materials:

  • This compound

  • Cyanogen bromide (CNBr)

  • Anhydrous chloroform (CHCl₃)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 62.4 mmol) in anhydrous chloroform (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of cyanogen bromide (6.6 g, 62.4 mmol) in anhydrous chloroform (50 mL) dropwise over 30 minutes with continuous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

  • To the resulting residue, add methanol (100 mL) and concentrated hydrochloric acid (20 mL).

  • Heat the mixture to reflux for 6 hours to hydrolyze the cyanamide intermediate.

  • Cool the reaction mixture and neutralize with a 2M aqueous solution of sodium hydroxide until the pH is approximately 10-12.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(aminomethyl)benzonitrile.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of a Substituted Pyrimidine Ligand Core

This protocol outlines the synthesis of a 2,4-disubstituted pyrimidine from 4-(aminomethyl)benzonitrile and a 1,3-dicarbonyl compound (e.g., acetylacetone).

Materials:

  • 4-(Aminomethyl)benzonitrile

  • Acetylacetone (2,4-pentanedione)

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • In a 250 mL round-bottom flask, prepare a solution of sodium ethoxide by dissolving sodium metal (1.3 g, 56.5 mmol) in anhydrous ethanol (100 mL).

  • To this solution, add 4-(aminomethyl)benzonitrile (7.5 g, 56.5 mmol).

  • Add acetylacetone (5.7 g, 56.5 mmol) dropwise to the reaction mixture with stirring.

  • Heat the mixture to reflux for 12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield the desired substituted pyrimidine.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthetic protocols. Actual yields may vary depending on experimental conditions.

StepReactionStarting MaterialProductReagentsConditionsYield (%)Purity (%)
1DemethylationThis compound4-(Aminomethyl)benzonitrileCNBr, HClReflux75>95
2Cyclocondensation4-(Aminomethyl)benzonitrile2,4-Dimethyl-5-(4-cyanobenzyl)pyrimidineAcetylacetone, NaOEtReflux65>98

Application in Kinase Inhibitor Development

The synthesized pyrimidine core serves as a versatile scaffold for the development of kinase inhibitors. The nitrile group can be further elaborated, for instance, through reduction to an amine or hydrolysis to a carboxylic acid, to introduce additional points of interaction with the target kinase. The substituents on the pyrimidine ring can be varied by using different 1,3-dicarbonyl compounds in the cyclocondensation step, allowing for fine-tuning of the ligand's steric and electronic properties to enhance binding affinity and selectivity.

Many kinase inhibitors target the ATP-binding site. The pyrimidine core can act as a hinge-binding motif, forming hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition.

G Kinase Target Kinase Substrate Protein Substrate Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling PhosphoSubstrate->Downstream CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse Ligand Synthesized Pyrimidine Ligand Ligand->Kinase Inhibits ATP ATP ATP->Kinase Binds ADP ADP

Figure 2: Generalized signaling pathway of a protein kinase and its inhibition by a synthesized ligand.

Conclusion

This compound represents a promising, yet underexplored, starting material for the synthesis of novel heterocyclic ligands. The proposed synthetic protocols provide a foundation for accessing substituted pyrimidine scaffolds that are of significant interest in the development of kinase inhibitors. The versatility of the benzonitrile moiety allows for further chemical modifications, enabling the generation of diverse compound libraries for screening and optimization in drug discovery programs. The methodologies and strategies outlined in this document are intended to serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutic agents.

Application Notes and Protocols for N-Alkylation of 4-Aminomethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of secondary and tertiary amines which are prevalent scaffolds in pharmaceuticals, agrochemicals, and functional materials. 4-Aminomethylbenzonitrile is a versatile building block, and its N-alkylated derivatives are of significant interest in medicinal chemistry and drug discovery. The cyano group can serve as a key interaction point with biological targets or as a synthetic handle for further molecular elaboration.

This document provides detailed experimental protocols for two common and effective methods for the N-alkylation of 4-aminomethylbenzonitrile: Reductive Amination and Direct Alkylation with Alkyl Halides . These protocols are designed to be clear, concise, and easily implementable in a standard organic chemistry laboratory setting.

Experimental Protocols

Two primary methods for the N-alkylation of 4-aminomethylbenzonitrile are detailed below. The choice of method will depend on the desired alkyl group and the available starting materials.

Method 1: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly efficient one-pot procedure for the synthesis of secondary and tertiary amines from primary amines and carbonyl compounds. The reaction proceeds through the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. This method is particularly advantageous due to its broad substrate scope and generally mild reaction conditions.

Protocol: General Procedure for Reductive Amination

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminomethylbenzonitrile (1.0 eq.) and the desired aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent such as methanol (MeOH) or dichloromethane (DCM).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq.) portion-wise. Other suitable reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

  • Reaction Progression: After the addition of the reducing agent, allow the reaction to warm to room temperature and continue stirring for an additional 2-12 hours. Monitor the reaction for the disappearance of the imine and starting amine by TLC.

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • If methanol is used as the solvent, remove it under reduced pressure.

    • Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated 4-aminomethylbenzonitrile.

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation with alkyl halides is a classical and widely used method for the formation of C-N bonds. The reaction involves the nucleophilic attack of the primary amine on the electrophilic carbon of the alkyl halide. A base is typically required to neutralize the hydrogen halide formed during the reaction and to deprotonate the amine, increasing its nucleophilicity. Over-alkylation to form the tertiary amine can be a side reaction, but this can often be controlled by adjusting the stoichiometry of the reactants.

Protocol: General Procedure for Direct Alkylation

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminomethylbenzonitrile (1.0 eq.) and a suitable base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or cesium carbonate (Cs₂CO₃)) (1.5-2.0 eq.) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN).

  • Addition of Alkyl Halide: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.0-1.2 eq.) dropwise to the stirred solution at room temperature.

  • Reaction Progression: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up:

    • Upon completion, filter off any inorganic salts.

    • Dilute the filtrate with water and extract the product with an organic solvent such as ethyl acetate or diethyl ether (3 x 20 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-N-alkylated product.

Data Presentation

The following table summarizes representative quantitative data for the N-alkylation of benzylamine, a close structural analog of 4-aminomethylbenzonitrile. These values can serve as a general guideline for expected yields in the N-alkylation of 4-aminomethylbenzonitrile under similar conditions.

EntryAlkylating Agent/CarbonylMethodBase/Reducing AgentSolventTemp (°C)Time (h)Yield (%)
1BenzaldehydeReductive AminationNaBH₄MethanolRT4~85-95
2AcetoneReductive AminationNaBH(OAc)₃DCMRT12~70-85
3CyclohexanoneReductive AminationNaBH₃CNMethanolRT8~75-90
4Benzyl BromideDirect AlkylationK₂CO₃DMF506~80-95
5Ethyl IodideDirect AlkylationEt₃NAcetonitrile6012~60-75
6n-Butyl BromideDirect AlkylationCs₂CO₃DMFRT24~70-85[1]

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates the general experimental workflow for the N-alkylation of 4-aminomethylbenzonitrile.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_amine 4-Aminomethylbenzonitrile reaction_step Reaction Setup: - Dissolve reactants in solvent - Add base or reducing agent start_amine->reaction_step start_reagent Aldehyde/Ketone or Alkyl Halide start_reagent->reaction_step reaction_progress Stirring at appropriate temperature and time reaction_step->reaction_progress Monitor by TLC quench Quench Reaction reaction_progress->quench extraction Solvent Extraction quench->extraction drying Drying and Concentration extraction->drying purification_step Column Chromatography drying->purification_step Crude Product final_product N-Alkylated 4-Aminomethylbenzonitrile purification_step->final_product Pure Product

Caption: General experimental workflow for N-alkylation.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship between the two primary N-alkylation methods described.

logical_relationship start N-Alkylation of 4-Aminomethylbenzonitrile method1 Method 1: Reductive Amination start->method1 method2 Method 2: Direct Alkylation start->method2 reagent1 Reactants: - Aldehyde or Ketone - Reducing Agent (e.g., NaBH₄) method1->reagent1 intermediate Imine Intermediate (in situ) method1->intermediate Forms reagent2 Reactants: - Alkyl Halide - Base (e.g., K₂CO₃) method2->reagent2 product N-Alkylated Product method2->product Directly forms intermediate->product Reduced to

Caption: Logical relationship between N-alkylation methods.

References

Application Notes and Protocols for the NMR Analysis of 4-[(Dimethylamino)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-[(Dimethylamino)methyl]benzonitrile. This document outlines the chemical properties, safety information, experimental procedures, and expected spectral data to facilitate the structural elucidation and quality control of this compound.

Chemical Information and Safety

Structure:

  • IUPAC Name: this compound[1]

  • CAS Number: 35525-86-1[1]

  • Molecular Formula: C₁₀H₁₂N₂[1]

  • Molecular Weight: 160.22 g/mol [1]

Safety Precautions: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

¹H and ¹³C NMR Analysis Protocol

This protocol details the steps for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Instrument Parameters:

The following parameters are recommended for a standard 400 MHz NMR spectrometer. Instrument-specific adjustments may be necessary to optimize results.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency 400 MHz100 MHz
Solvent CDCl₃CDCl₃
Temperature 298 K298 K
Pulse Program Standard single-pulseProton-decoupled single-pulse
Number of Scans 16-64512-1024
Relaxation Delay 1.0 s2.0 s
Spectral Width -2 to 12 ppm-10 to 220 ppm
Acquisition Time ~3-4 s~1-2 s

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to obtain a flat baseline.

  • Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.

  • Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

  • Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in the ¹H spectrum.

Predicted NMR Data

Based on the structure of this compound and typical chemical shift values for similar functional groups, the following ¹H and ¹³C NMR data are predicted.

¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.60Doublet2HAr-H (ortho to CN)
~ 7.40Doublet2HAr-H (ortho to CH₂)
~ 3.50Singlet2H-CH ₂-N
~ 2.25Singlet6H-N(CH ₃)₂

¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 144C -CH₂ (Quaternary)
~ 132Ar-C H (ortho to CN)
~ 129Ar-C H (ortho to CH₂)
~ 119-C N (Nitrile)
~ 111C -CN (Quaternary)
~ 64-C H₂-N
~ 45-N(C H₃)₂

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument_setup Instrument Setup transfer->instrument_setup run_1h Run ¹H NMR instrument_setup->run_1h run_13c Run ¹³C NMR instrument_setup->run_13c ft Fourier Transform run_1h->ft run_13c->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (¹H) calibration->integration analysis Spectral Analysis integration->analysis report Generate Report analysis->report

Caption: Experimental workflow for NMR analysis.

Structural Assignment Pathway

This diagram illustrates the relationship between the chemical structure of this compound and its expected NMR signals.

structural_assignment cluster_structure This compound Structure cluster_1h_signals ¹H NMR Signals cluster_13c_signals ¹³C NMR Signals mol H_ar_ortho_cn Ar-H (ortho to CN) ~7.60 ppm (d) mol->H_ar_ortho_cn a H_ar_ortho_ch2 Ar-H (ortho to CH₂) ~7.40 ppm (d) mol->H_ar_ortho_ch2 b H_ch2 -CH₂-N ~3.50 ppm (s) mol->H_ch2 c H_ch3 -N(CH₃)₂ ~2.25 ppm (s) mol->H_ch3 d C_c_ch2 C-CH₂ ~144 ppm mol->C_c_ch2 1 C_ar_ortho_cn Ar-CH (ortho to CN) ~132 ppm mol->C_ar_ortho_cn 3 C_ar_ortho_ch2 Ar-CH (ortho to CH₂) ~129 ppm mol->C_ar_ortho_ch2 2 C_cn -CN ~119 ppm mol->C_cn 5 C_c_cn C-CN ~111 ppm mol->C_c_cn 4 C_ch2 -CH₂-N ~64 ppm mol->C_ch2 6 C_ch3 -N(CH₃)₂ ~45 ppm mol->C_ch3 7

Caption: Correlation of structure to NMR signals.

References

Application Notes and Protocols for GC-MS Purity Analysis of 4-[(Dimethylamino)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed methodology for the purity assessment of 4-[(Dimethylamino)methyl]benzonitrile using Gas Chromatography-Mass Spectrometry (GC-MS). This application note is intended for researchers, scientists, and drug development professionals who require a reliable method to determine the purity and identify potential process-related impurities of this compound. The protocol outlines sample preparation, GC-MS instrument parameters, and data analysis procedures. Additionally, a summary of expected quantitative data and a discussion of potential impurities are presented.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring the purity of this starting material is critical for the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry, making it an ideal method for separating and identifying volatile and semi-volatile impurities.[1] This application note describes a comprehensive GC-MS method for the purity analysis of this compound.

Experimental Protocol

This section details the complete workflow for the GC-MS analysis of this compound, from sample preparation to data acquisition.

Materials and Reagents
  • This compound (analyte)

  • Dichloromethane (DCM), GC grade or equivalent

  • Methanol, GC grade or equivalent

  • Helium (carrier gas), 99.999% purity

  • Reference standards for potential impurities (if available)

Sample Preparation
  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of dichloromethane to obtain a stock solution of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Perform a serial dilution with dichloromethane to a final concentration of approximately 100 µg/mL for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters can be used as a starting point and may require optimization based on the specific instrumentation and column used.

Parameter Condition
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B GC/MSD or equivalent
GC Column DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (split ratio 50:1)
Oven Program - Initial Temperature: 100 °C, hold for 2 minutes- Ramp: 15 °C/min to 280 °C- Final Hold: 10 minutes at 280 °C
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
Mass Scan Range 40 - 450 m/z
Solvent Delay 3 minutes

Data Analysis and Interpretation

Identification of this compound

The identification of the main component is achieved by comparing its retention time and the acquired mass spectrum with a reference standard or a library spectrum. The molecular weight of this compound is 160.22 g/mol .[2]

Purity Calculation

The purity of the sample is determined using the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram (excluding the solvent peak) and expressed as a percentage.

Purity (%) = (Area of Analyte Peak / Total Area of All Peaks) x 100

Identification of Impurities

Impurities are identified by their unique retention times and mass spectra. The synthesis of this compound typically involves the reaction of 4-cyanobenzyl bromide with dimethylamine. Therefore, potential process-related impurities include:

  • 4-Cyanobenzyl bromide (Starting Material): Unreacted starting material may be present.

  • Dimethylamine (Reagent): Excess or unreacted dimethylamine may be present, though it is highly volatile.

  • Side-reaction products: Depending on the reaction conditions, other related substances could be formed.

The mass spectra of identified impurities should be compared with reference spectra from libraries (e.g., NIST) or by running reference standards if available.

Quantitative Data Summary

The following tables summarize the expected retention time and mass spectral data for this compound and a key potential impurity.

Table 1: Expected GC-MS Data for this compound

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
This compoundC₁₀H₁₂N₂160.22~ 10 - 15160 (M+), 116, 58

Table 2: GC-MS Data for a Potential Process-Related Impurity

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (min)Key Mass Fragments (m/z)
4-Cyanobenzyl bromideC₈H₆BrN196.04~ 9 - 13197/195 (M+), 116

Note: Retention times are estimates and will vary depending on the specific GC-MS system and conditions used.

Visualizations

Experimental Workflow

Caption: Workflow for GC-MS purity analysis.

Logical Relationship of Components

Purity_Analysis_Logic cluster_sample Analyzed Sample cluster_components Potential Components cluster_synthesis Synthesis Reactants Sample This compound Sample Analyte Main Analyte: This compound Sample->Analyte Impurity1 Impurity 1: 4-Cyanobenzyl bromide (Starting Material) Sample->Impurity1 Impurity2 Impurity 2: Dimethylamine (Reagent) Sample->Impurity2 Impurity3 Other Side- Products Sample->Impurity3 Reactant1 4-Cyanobenzyl bromide Reactant1->Sample Synthesis leads to Reactant2 Dimethylamine Reactant2->Sample Synthesis leads to

Caption: Relationship between the analyte and potential impurities.

Conclusion

The GC-MS method detailed in this application note provides a robust and reliable approach for determining the purity of this compound. The protocol is straightforward and can be readily implemented in a quality control or research laboratory setting. By identifying and quantifying potential impurities, this method ensures the high quality of this critical pharmaceutical intermediate. By identifying and quantifying potential impurities, this method ensures the high quality of this critical pharmaceutical intermediate.

References

Application Note: Fourier Transform Infrared (FTIR) Spectroscopy of the Benzonitrile Functional Group

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The benzonitrile moiety (a cyanide group attached to a benzene ring) is a key structural component in many pharmaceuticals and agrochemicals.[1] The nitrile group (-C≡N) provides a distinct and intense absorption band in a relatively uncongested region of the infrared spectrum, making FTIR an invaluable tool for its identification and characterization. This application note provides a detailed overview of the FTIR analysis of the benzonitrile functional group, including its characteristic vibrational frequencies, applications, and a comprehensive experimental protocol.

Principle of FTIR for Benzonitrile Analysis

Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. These vibrational modes are unique to the types of bonds and the overall molecular structure. For benzonitrile, the most characteristic vibrations are the stretching of the carbon-nitrogen triple bond (C≡N), the stretching of the aromatic carbon-carbon (C=C) and carbon-hydrogen (C-H) bonds, and various bending modes.[2]

The C≡N stretching vibration of aromatic nitriles like benzonitrile gives rise to a sharp and strong absorption band.[3] Its frequency and intensity can be influenced by electronic effects of other substituents on the aromatic ring and by intermolecular interactions such as hydrogen bonding.[4][5] This sensitivity makes the nitrile group a useful probe for studying local molecular environments.

Characteristic Vibrational Modes of Benzonitrile

The FTIR spectrum of benzonitrile is characterized by several key absorption bands. The most diagnostic of these is the nitrile stretch. Conjugation with the aromatic ring slightly lowers the frequency of the C≡N stretch compared to saturated nitriles.[3][6]

Table 1: Summary of Key FTIR Absorption Bands for Benzonitrile

Vibrational ModeFrequency Range (cm⁻¹)IntensityDescription
Aromatic C-H Stretch3100 - 3000Medium to WeakStretching of C-H bonds on the phenyl ring.[7]
Nitrile (C≡N) Stretch 2240 - 2220 Strong, Sharp Stretching of the carbon-nitrogen triple bond. This is the most characteristic peak for nitriles.[3][6]
Overtone/Combination Bands2000 - 1650WeakCharacteristic pattern for substituted benzenes.
Aromatic C=C Stretch1600 - 1450Medium to StrongIn-plane stretching of the carbon-carbon double bonds within the aromatic ring.[2]
C-H In-plane Bending1300 - 1000MediumBending of the aromatic C-H bonds within the plane of the ring.[2]
C-H Out-of-plane Bending900 - 675StrongBending of the aromatic C-H bonds out of the plane of the ring. The exact position is indicative of the substitution pattern.
Applications in Research and Drug Development

The unique spectral properties of the benzonitrile group make FTIR a versatile tool in various scientific applications:

  • Structural Elucidation: The presence of a sharp, intense peak in the 2240-2220 cm⁻¹ region is strong evidence for the presence of an aromatic nitrile group, aiding in the confirmation of molecular structure.[6]

  • Reaction Monitoring: Chemical reactions involving the formation or consumption of a nitrile group can be easily monitored by observing the appearance or disappearance of its characteristic C≡N stretching band.

  • Quantitative Analysis: The intensity of the nitrile absorption band is proportional to its concentration, as described by the Beer-Lambert Law.[8] This allows for the quantification of nitrile-containing compounds in a variety of matrices, which is crucial for quality control in drug manufacturing.[9][10]

  • Studying Intermolecular Interactions: The C≡N stretching frequency is sensitive to its local environment. Shifts in this peak can provide insights into hydrogen bonding, solvent effects, and binding interactions with proteins or other biological macromolecules.[4][11] This is particularly relevant in drug design for understanding drug-receptor interactions.[1]

Protocol: ATR-FTIR Analysis of a Liquid Benzonitrile Compound

This protocol describes the standard procedure for acquiring an FTIR spectrum of a liquid sample, such as pure benzonitrile or a solution containing a benzonitrile derivative, using an Attenuated Total Reflectance (ATR) accessory. The ATR method is ideal for liquid samples as it requires minimal to no sample preparation.[6][12]

Materials and Equipment
  • Fourier Transform Infrared (FTIR) Spectrometer

  • Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)

  • Liquid sample containing the benzonitrile functional group

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free laboratory wipes

Experimental Protocol

A. Instrument Preparation

  • Ensure the FTIR spectrometer is powered on and has completed its internal diagnostic checks.

  • Install the ATR accessory into the sample compartment of the spectrometer.

  • Allow the instrument to stabilize for at least 15-30 minutes to ensure a stable thermal environment.

B. Background Spectrum Acquisition

  • Clean the surface of the ATR crystal meticulously. Apply a small amount of a volatile solvent like isopropanol to a lint-free wipe and clean the crystal surface. Allow the solvent to evaporate completely.[6]

  • Using the spectrometer's control software, initiate a background scan.[13] This scan measures the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal itself. The software will store this spectrum and automatically subtract it from the subsequent sample spectrum.[13]

C. Sample Analysis

  • Using a clean pipette, place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[13]

  • Initiate the sample scan through the software. Typical settings might include a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 32 to 64 scans to improve the signal-to-noise ratio.[13]

  • The software will acquire the spectrum and automatically perform the background subtraction, displaying the final absorbance or transmittance spectrum.

D. Cleaning

  • After the measurement is complete, carefully remove the sample from the ATR crystal using a lint-free wipe.

  • Clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) to remove any sample residue.

  • Perform a "clean check" by running a sample scan on the empty, clean crystal to ensure no residue peaks are present.

Data Analysis and Interpretation
  • Baseline Correction: If necessary, perform a baseline correction on the acquired spectrum to ensure all peaks originate from a flat baseline.

  • Peak Identification: Identify the key absorption bands in the spectrum. For a benzonitrile-containing compound, locate the sharp, intense C≡N stretching peak between 2240-2220 cm⁻¹.[3]

  • Correlation: Correlate other significant peaks with the expected vibrations of the molecule as detailed in Table 1, such as aromatic C-H and C=C stretches, to confirm the overall structure.

Visualizations

Caption: Experimental workflow for ATR-FTIR analysis of a liquid benzonitrile sample.

Caption: Key vibrational modes of the benzonitrile functional group observed in FTIR spectroscopy.

References

Application Notes: The Strategic Use of Benzonitrile Scaffolds in the Synthesis of Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The benzonitrile moiety is a versatile building block in medicinal chemistry, recognized for its role in the structure of numerous pharmaceuticals.[1] Its unique electronic properties, including the ability of the nitrile group to act as a hydrogen bond acceptor or a bioisostere for other functional groups, make it a valuable pharmacophore in drug design.[2] One of the key therapeutic areas where benzonitrile derivatives have emerged as crucial intermediates is in the development of inhibitors for Dipeptidyl Peptidase-IV (DPP-IV).

DPP-IV (EC 3.4.14.5) is a serine protease that plays a critical role in glucose metabolism. It inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are responsible for stimulating insulin secretion.[3] By inhibiting DPP-IV, the levels of active incretins are prolonged, leading to enhanced glucose-dependent insulin release and better glycemic control. This mechanism has established DPP-IV inhibitors as a cornerstone in the management of type 2 diabetes mellitus.[4]

This document provides detailed protocols and data related to the use of benzonitrile derivatives, structurally related to 4-[(Dimethylamino)methyl]benzonitrile, as key intermediates in the synthesis and evaluation of novel DPP-IV inhibitors.

Data Presentation: In Vitro DPP-IV Inhibitory Activity

The inhibitory potential of synthesized compounds is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the in vitro activity of a series of novel 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives against the DPP-IV enzyme.[5][6]

Compound IDR (Dialkylamino Group)DPP-IV Inhibition IC50 (µM)[5][6]
5a Dimethylamino6.7805
5b Diethylamino4.6015
5c Pyrrolidino2.5089
5d Morpholino1.4621
5e 4-Methylpiperazino3.2514
5f 4-Phenylpiperazino2.8936
Sitagliptin (Reference Drug)0.0236

Experimental Protocols

Protocol 1: Synthesis of a Quinazolinone-based DPP-IV Inhibitor Intermediate

This protocol describes a representative synthesis for a key intermediate, 2-(chloromethyl)-3-(4-cyanobenzyl)quinazolin-4(3H)-one, which can be further reacted with various amines (like dimethylamine) to produce the final inhibitors.

Materials:

  • N-(4-cyanobenzyl)-2-aminobenzamide

  • Chloroacetyl chloride

  • Phosphorus pentachloride (PCl5)

  • Toluene, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO3) solution, saturated

  • Magnesium sulfate (MgSO4), anhydrous

  • Standard laboratory glassware and magnetic stirrer

  • Rotary evaporator

Procedure:

  • Step 1: Acylation. Dissolve N-(4-cyanobenzyl)-2-aminobenzamide (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add chloroacetyl chloride (1.2 equivalents) dropwise to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by slowly adding saturated NaHCO3 solution. Separate the organic layer, wash with brine, and dry over anhydrous MgSO4.

  • Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude N-(4-cyanobenzyl)-2-(2-chloroacetamido)benzamide.

  • Step 2: Cyclization. Suspend the crude product from Step 1 in anhydrous toluene.

  • Add phosphorus pentachloride (PCl5) (1.5 equivalents) portion-wise at room temperature.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess PCl5.

  • Extract the product with ethyl acetate. Wash the combined organic layers with saturated NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous MgSO4 and concentrate in vacuo.

  • Purify the resulting crude solid by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the 2-(chloromethyl)-3-(4-cyanobenzyl)quinazolin-4(3H)-one intermediate.

Protocol 2: In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against the DPP-IV enzyme.[3][7]

Materials:

  • Human recombinant DPP-IV enzyme

  • Assay Buffer (e.g., Tris-HCl, pH 8.0)

  • Fluorogenic Substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Test compounds (dissolved in DMSO)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Preparation. Prepare a stock solution of the DPP-IV enzyme in assay buffer. Prepare a stock solution of Gly-Pro-AMC substrate. Serially dilute the test compounds and the reference inhibitor in assay buffer to desired concentrations.

  • Assay Setup. In a 96-well microplate, add the following to each well:

    • 25 µL of test compound dilution (or reference/buffer for controls).

    • 50 µL of assay buffer.

    • 25 µL of DPP-IV enzyme solution.

  • Pre-incubation. Mix gently and pre-incubate the plate at 37 °C for 10 minutes.

  • Reaction Initiation. Add 25 µL of the Gly-Pro-AMC substrate solution to each well to start the reaction.

  • Measurement. Immediately place the plate in the fluorometric reader. Measure the fluorescence intensity kinetically every 1-2 minutes for a period of 30-60 minutes at 37 °C.

  • Data Analysis.

    • Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (Rate of Sample / Rate of Vehicle Control)] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations

DPP-IV Signaling Pathway in Glucose Homeostasis

DPP_IV_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_blood Bloodstream Food Food Intake GLP1 GLP-1 Food->GLP1 stimulates release of incretin hormones GIP GIP Food->GIP stimulates release of incretin hormones Beta_Cells β-cells GLP1->Beta_Cells stimulates Alpha_Cells α-cells GLP1->Alpha_Cells inhibits DPP4 DPP-IV Enzyme GLP1->DPP4 degraded by GIP->Beta_Cells stimulates GIP->DPP4 degraded by Insulin Insulin Release Glucose Blood Glucose Insulin->Glucose lowers Glucagon Glucagon Release Glucagon->Glucose raises Beta_Cells->Insulin Alpha_Cells->Glucagon Inactivated_Incretins Inactive Metabolites DPP4->Inactivated_Incretins DPP4_Inhibitor DPP-IV Inhibitor (e.g., Benzonitrile Derivative) DPP4_Inhibitor->DPP4 blocks

Caption: Role of DPP-IV in the incretin pathway and glucose control.

Experimental Workflow for DPP-IV Inhibitor Development

Workflow Start Benzonitrile-based Starting Material Synth Chemical Synthesis (Protocol 1) Start->Synth Intermediate Quinazolinone Intermediate Synth->Intermediate Final_Synth Final Inhibitor Synthesis (e.g., Amination) Intermediate->Final_Synth Purify Purification & Characterization (Chromatography, NMR, MS) Final_Synth->Purify Compound Final Benzonitrile Derivative (Test Compound) Purify->Compound Assay In Vitro DPP-IV Assay (Protocol 2) Compound->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship (SAR) Analysis Data->SAR SAR->Synth Design new derivatives Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: Workflow for synthesis and evaluation of benzonitrile-based inhibitors.

References

Application Notes and Protocols: Synthesis and Applications of Schiff Bases Derived from 4-Aminomethylbenzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of Schiff bases derived from 4-aminomethylbenzonitrile. The protocols outlined below are based on established methodologies for Schiff base formation and can be adapted for the synthesis of a diverse library of compounds for screening purposes.

Introduction

Schiff bases, characterized by the azomethine (-C=N-) functional group, are a versatile class of organic compounds with a wide array of applications in medicinal chemistry, materials science, and catalysis.[1][2] The imine linkage is crucial for their biological activities, which include antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[3][4][5][6][7] 4-Aminomethylbenzonitrile is a valuable starting material for the synthesis of Schiff bases, incorporating a flexible aminomethyl linker and a polar nitrile group, which can influence the biological activity and coordination properties of the resulting compounds. This document provides detailed protocols for the synthesis of Schiff bases from 4-aminomethylbenzonitrile and various substituted benzaldehydes, along with methods for their characterization and evaluation of their antimicrobial properties.

Data Presentation

Table 1: Physicochemical and Spectroscopic Data of Representative Schiff Bases
Compound IDAldehyde ReactantYield (%)Melting Point (°C)FT-IR (cm⁻¹) ν(C=N)¹H NMR (δ, ppm) -CH=N-
SB-1 Benzaldehyde~85-95105-108~1640~8.3
SB-2 4-Hydroxybenzaldehyde~80-90182-185~1635~8.2
SB-3 4-Nitrobenzaldehyde~90-98146-149~1645~8.5
SB-4 4-Chlorobenzaldehyde~88-96120-123~1642~8.4
SB-5 4-Methoxybenzaldehyde~85-92115-118~1638~8.3

Note: The data presented are representative values based on literature for structurally similar Schiff bases and may vary depending on the specific experimental conditions.

Table 2: Antimicrobial Activity of Representative Schiff Bases (Minimum Inhibitory Concentration, MIC in µg/mL)
Compound IDStaphylococcus aureusEscherichia coliCandida albicans
SB-1 25-5050-100>100
SB-2 12.5-2525-5050-100
SB-3 >100>100>100
SB-4 25-5050-100>100
SB-5 50-100>100>100

Note: The data are hypothetical and representative of typical MIC ranges for bioactive Schiff bases. Actual values must be determined experimentally.

Experimental Protocols

Protocol 1: General Synthesis of Schiff Bases from 4-Aminomethylbenzonitrile

This protocol describes a general method for the synthesis of Schiff bases via the condensation of 4-aminomethylbenzonitrile with a substituted benzaldehyde.

Materials:

  • 4-Aminomethylbenzonitrile

  • Substituted benzaldehyde (e.g., benzaldehyde, 4-hydroxybenzaldehyde, 4-nitrobenzaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst, optional)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve 4-aminomethylbenzonitrile (1.0 mmol) in absolute ethanol (20 mL).

  • To this solution, add an equimolar amount (1.0 mmol) of the desired substituted benzaldehyde.

  • Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst (this is often optional but can increase the reaction rate).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.[2][8]

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product will precipitate out of the solution. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation, or the solution can be cooled in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the Schiff base by recrystallization from a suitable solvent (e.g., ethanol or methanol).

  • Dry the purified crystals in a vacuum oven.

  • Determine the yield and melting point of the final product.

Protocol 2: Characterization of Synthesized Schiff Bases

A. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Record the FT-IR spectrum of the synthesized Schiff base using a KBr pellet or as a thin film.

  • Identify the characteristic absorption band for the azomethine group (C=N) stretch, which typically appears in the region of 1600-1650 cm⁻¹.[7]

  • Confirm the absence of the N-H stretching bands of the primary amine (around 3300-3500 cm⁻¹) and the C=O stretching band of the aldehyde (around 1700 cm⁻¹).

B. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve a small amount of the purified Schiff base in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Record the ¹H NMR and ¹³C NMR spectra.

  • In the ¹H NMR spectrum, identify the singlet corresponding to the azomethine proton (-CH=N-), which typically appears in the range of δ 8.0-9.0 ppm.[8]

  • In the ¹³C NMR spectrum, identify the signal for the azomethine carbon, which is typically found in the range of δ 150-165 ppm.

C. Mass Spectrometry (MS):

  • Obtain the mass spectrum of the compound to determine its molecular weight.

  • The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the synthesized Schiff base.

Protocol 3: In Vitro Antimicrobial Screening

This protocol outlines a general method for evaluating the antimicrobial activity of the synthesized Schiff bases using the agar well diffusion method.

Materials:

  • Synthesized Schiff bases

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Nutrient agar plates

  • Sterile cork borer

  • Micropipette

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic and antifungal drugs (positive controls)

  • Incubator

Procedure:

  • Prepare a stock solution of each synthesized Schiff base (e.g., 1 mg/mL) in DMSO.

  • Prepare nutrient agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Using a sterile cork borer, create wells of uniform diameter in the agar plates.

  • Add a defined volume (e.g., 100 µL) of the Schiff base stock solution into each well.

  • In separate wells, add the standard antibiotic/antifungal drug as a positive control and DMSO as a negative control.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.[3]

  • To determine the Minimum Inhibitory Concentration (MIC), a serial dilution of the compounds can be prepared and tested.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product cluster_characterization Characterization Amine 4-Aminomethylbenzonitrile Reaction Condensation Reaction (Ethanol, Reflux) Amine->Reaction Aldehyde Substituted Benzaldehyde Aldehyde->Reaction Cooling Cooling & Precipitation Reaction->Cooling Filtration Filtration Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Purified Schiff Base Recrystallization->Product FTIR FT-IR Product->FTIR NMR NMR ('H, 'C) Product->NMR MS Mass Spec. Product->MS

Caption: General workflow for the synthesis and characterization of Schiff bases.

Antimicrobial_Screening_Workflow Start Synthesized Schiff Base Stock Prepare Stock Solution (in DMSO) Start->Stock Addition Add Schiff Base Solution, Positive & Negative Controls Stock->Addition Plates Inoculate Agar Plates with Microorganism Wells Create Wells in Agar Plates->Wells Wells->Addition Incubation Incubate Plates Addition->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement MIC Determine MIC (Optional) Measurement->MIC Result Antimicrobial Activity Profile Measurement->Result MIC->Result

Caption: Workflow for in vitro antimicrobial screening of synthesized Schiff bases.

Hypothetical_Signaling_Pathway SchiffBase Schiff Base Derivative Binding Binding / Interaction SchiffBase->Binding Target Bacterial Enzyme / Protein Target Target->Binding Inhibition Inhibition of Enzyme Activity Binding->Inhibition Pathway Essential Metabolic Pathway Inhibition->Pathway blocks Disruption Disruption of Pathway Inhibition->Disruption CellDeath Bacterial Cell Death Disruption->CellDeath

Caption: Hypothetical signaling pathway for the antimicrobial action of a Schiff base.

Concluding Remarks

The synthesis of Schiff bases from 4-aminomethylbenzonitrile offers a promising avenue for the discovery of novel therapeutic agents. The protocols provided herein serve as a foundational guide for the preparation and evaluation of these compounds. Further studies are warranted to explore the full therapeutic potential of this class of Schiff bases, including the elucidation of their specific mechanisms of action and structure-activity relationships. It is important to note that while the antimicrobial properties of Schiff bases are widely reported, the specific signaling pathways modulated by derivatives of 4-aminomethylbenzonitrile require further investigation. The provided diagram for a hypothetical signaling pathway serves as a general model for the potential mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-[(Dimethylamino)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-[(Dimethylamino)methyl]benzonitrile. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for crude this compound?

A1: The primary purification techniques for this compound are recrystallization and column chromatography. The choice of method depends on the impurity profile, the scale of the purification, and the desired final purity. For larger quantities with a crystalline crude product, recrystallization is often a cost-effective first step. For complex mixtures or to achieve very high purity, column chromatography is the preferred method.

Q2: What are the likely impurities in crude this compound?

A2: The impurities present in crude this compound are largely dependent on the synthetic route. A common synthesis involves the reaction of 4-cyanobenzyl bromide with dimethylamine.[1] Potential impurities from this route include:

  • Unreacted Starting Materials: 4-Cyanobenzyl bromide and residual dimethylamine or its salts.

  • Over-alkylation Products: Quaternary ammonium salts formed by the reaction of the product with the starting benzyl bromide.

  • Hydrolysis Products: 4-(Hydroxymethyl)benzonitrile, if moisture is present during the reaction.

  • Solvent and Reagents: Residual solvents like N,N-dimethylformamide (DMF) and reagents such as sodium carbonate.[1]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be used to assess the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to separate and quantify the main product and its impurities. A mobile phase containing acetonitrile, water, and a modifier like formic acid is often effective.[2]

  • Thin-Layer Chromatography (TLC): TLC is a quick qualitative method to check for the presence of impurities and to monitor the progress of purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify and quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): MS can confirm the molecular weight of the product and help identify unknown impurities.

Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.

Problem 1: The compound does not dissolve in the chosen solvent, even when heated.

  • Possible Cause: The solvent is not suitable for your compound.

  • Solution: Select a different solvent or a solvent mixture. For this compound, which is a polar compound, polar solvents like ethanol, isopropanol, or mixtures with water can be effective.

Problem 2: The compound "oils out" instead of forming crystals upon cooling.

  • Possible Cause: The solution is supersaturated, the cooling rate is too fast, or the melting point of the compound is lower than the boiling point of the solvent.

  • Solution:

    • Add a small amount of additional hot solvent to the oiled-out mixture to achieve a clear solution, then allow it to cool slowly.

    • Try scratching the inside of the flask at the liquid-air interface with a glass rod to induce crystallization.

    • If available, add a seed crystal of pure this compound.

Problem 3: Poor recovery of the purified compound.

  • Possible Cause: Too much solvent was used, or the compound has significant solubility in the cold solvent.

  • Solution:

    • If too much solvent was used, concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.

    • Ensure the solution is cooled sufficiently, preferably in an ice bath, to minimize solubility and maximize crystal formation.

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase.

Problem 1: The compound does not move from the origin on the TLC plate (Rf = 0).

  • Possible Cause: The mobile phase (eluent) is not polar enough to move the compound up the polar stationary phase (e.g., silica gel).

  • Solution: Increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. For a polar compound like this compound, a more polar eluent system like dichloromethane/methanol may be necessary.

Problem 2: The compound streaks on the TLC plate or column.

  • Possible Cause: The basic amine group of this compound is interacting strongly with the acidic sites on the silica gel.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (0.5-1%), to the eluent. This will neutralize the acidic sites on the silica gel and lead to better peak shapes.

Problem 3: Poor separation of the desired compound from an impurity.

  • Possible Cause: The polarity difference between your compound and the impurity is not large enough for the chosen eluent system.

  • Solution:

    • Optimize the eluent system by trying different solvent combinations.

    • Consider using a gradient elution, where the polarity of the mobile phase is gradually increased during the separation.

    • If separation is still challenging, consider using a different stationary phase, such as alumina.

Data Presentation

The following tables provide hypothetical but realistic data for the purification of crude this compound to guide experimental design.

Table 1: Recrystallization Solvent Screening

Solvent SystemCrude:Solvent Ratio (w/v)Recovery Yield (%)Purity (by HPLC, Area %)Observations
Isopropanol1:58598.5Good crystal formation upon slow cooling.
Ethanol/Water (9:1)1:49099.1Fine, needle-like crystals.
Ethyl Acetate1:87597.2Slower crystallization, some material remains in the mother liquor.
Toluene1:106096.5Less effective for this polar compound.

Table 2: Column Chromatography Mobile Phase Optimization (Stationary Phase: Silica Gel)

Mobile Phase (v/v)Purity (by HPLC, Area %)Observations
Hexane/Ethyl Acetate (1:1)95.0Significant tailing of the product peak.
Dichloromethane/Methanol (98:2)98.8Good separation from less polar impurities.
Dichloromethane/Methanol (95:5)99.5Optimal separation with symmetrical peak shape.
Dichloromethane/Methanol/Triethylamine (94.5:5:0.5)>99.8Excellent peak shape, baseline separation of all impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot ethanol (approximately 4 mL per gram of crude material) in an Erlenmeyer flask by gently heating on a hot plate with stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Induce Crystallization: To the hot, clear solution, add hot water dropwise with continuous swirling until the solution just begins to turn cloudy (the saturation point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water (1:1) mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., dichloromethane). Pour the slurry into a chromatography column and allow the silica to settle, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. In a separate flask, add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. Add another thin layer of sand on top of the sample.

  • Elution: Begin eluting the column with a mobile phase of Dichloromethane/Methanol/Triethylamine (97.5:2:0.5). Gradually increase the polarity of the mobile phase (e.g., to 94.5:5:0.5) to elute the desired compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_final_product Final Product start Crude this compound recrystallization Recrystallization start->recrystallization Initial Cleanup column_chromatography Column Chromatography recrystallization->column_chromatography High Purity hplc HPLC column_chromatography->hplc nmr NMR column_chromatography->nmr ms MS column_chromatography->ms pure_product Pure Product (>99%) hplc->pure_product Confirm Purity nmr->pure_product Confirm Structure ms->pure_product Confirm MW

Caption: Experimental workflow for the purification and analysis of this compound.

troubleshooting_recrystallization cluster_oiling_out Oiling Out cluster_low_recovery Low Recovery cluster_no_dissolution No Dissolution start Recrystallization Issue oiling_out Compound Oils Out start->oiling_out low_recovery Poor Recovery start->low_recovery no_dissolution Does Not Dissolve start->no_dissolution add_solvent Add More Hot Solvent oiling_out->add_solvent slow_cool Cool Slowly add_solvent->slow_cool scratch Scratch Flask slow_cool->scratch seed Add Seed Crystal scratch->seed concentrate Concentrate Solution low_recovery->concentrate cool_further Ensure Thorough Cooling concentrate->cool_further change_solvent Change Solvent/Solvent System no_dissolution->change_solvent

Caption: Troubleshooting logic for common issues encountered during recrystallization.

References

Technical Support Center: Synthesis of 4-[(Dimethylamino)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-[(Dimethylamino)methyl]benzonitrile.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions for three common synthetic routes.

Route 1: Nucleophilic Substitution of 4-(Bromomethyl)benzonitrile with Dimethylamine

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Incomplete Reaction - Ensure the dimethylamine solution is fresh and of the correct concentration. - Extend the reaction time or moderately increase the temperature (e.g., to 90°C), monitoring progress by TLC.[1] - Use a suitable base like sodium carbonate to neutralize the HBr byproduct.[1]
Hydrolysis of Starting Material - Use anhydrous solvents (e.g., dry DMF or acetonitrile) and reagents. - Minimize exposure of the reaction mixture to atmospheric moisture.
Ineffective Stirring - Ensure vigorous stirring to maintain a homogeneous reaction mixture, especially if reagents are not fully soluble.

Issue 2: Formation of Multiple Impurities

Potential CauseRecommended Solution
Over-alkylation (Formation of Quaternary Ammonium Salt) - Use a slight excess of dimethylamine (e.g., 1.1-1.2 equivalents). - Add the 4-(bromomethyl)benzonitrile solution slowly to the dimethylamine solution to maintain a high concentration of the amine.
Presence of Unreacted 4-(Bromomethyl)benzonitrile - Increase the reaction time or temperature as mentioned above. - Ensure the stoichiometry of dimethylamine is correct.
Formation of 4-(Hydroxymethyl)benzonitrile - This is due to hydrolysis of the starting material. Follow the recommendations to ensure anhydrous conditions.
Route 2: Eschweiler-Clarke Reaction of 4-(Aminomethyl)benzonitrile

Issue 1: Low Yield of the Desired Tertiary Amine

Potential CauseRecommended Solution
Incomplete Reaction - Ensure an excess of both formaldehyde and formic acid is used.[2] - The reaction is typically heated to near boiling; ensure the temperature is adequate.[2] - Extend the reaction time.
Side Reactions - For primary amines, the formation of N-formyl derivatives or other byproducts can occur. Ensure sufficient reducing agent (formic acid) is present.

Issue 2: Difficulty in Product Isolation

Potential CauseRecommended Solution
Product is soluble in the aqueous workup - After basifying the reaction mixture, extract thoroughly with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). - Perform multiple extractions to maximize recovery.
Emulsion Formation during Workup - Add brine (saturated NaCl solution) to the aqueous layer to help break the emulsion.
Route 3: Reductive Amination of 4-Formylbenzonitrile with Dimethylamine

Issue 1: Low Product Yield

Potential CauseRecommended Solution
Incomplete Imine Formation - Allow sufficient time for the reaction between 4-formylbenzonitrile and dimethylamine before adding the reducing agent. - The use of a dehydrating agent (e.g., molecular sieves) can drive the equilibrium towards imine formation.
Reduction of the Aldehyde - Use a selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) that is less reactive towards aldehydes and ketones compared to imines.[3] - If using a less selective reducing agent like sodium borohydride (NaBH₄), add it portion-wise at a low temperature (e.g., 0°C) after the imine has formed.
Hydrolysis of the Imine - Perform the reaction under anhydrous conditions to prevent the hydrolysis of the intermediate imine back to the aldehyde and amine.

Issue 2: Presence of Impurities

Potential CauseRecommended Solution
Unreacted 4-Formylbenzonitrile - Ensure the stoichiometry of dimethylamine and the reducing agent is correct. - Increase the reaction time.
Formation of 4-(Hydroxymethyl)benzonitrile - This results from the reduction of the starting aldehyde. Use a more selective reducing agent or control the reaction conditions (temperature, rate of addition of NaBH₄) more carefully.

Frequently Asked Questions (FAQs)

Q1: Which is the most recommended synthetic route for high yield?

The nucleophilic substitution of 4-(bromomethyl)benzonitrile with dimethylamine is a widely reported and reliable method, often providing high yields (72-98%).[1]

Q2: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material, product, and any major byproducts.

Q3: What is the best method for purifying the final product?

Column chromatography on silica gel is a common and effective method for purifying this compound from unreacted starting materials and side products. Recrystallization from a suitable solvent system can also be employed for further purification if the crude product is a solid.

Q4: Are there any specific safety precautions I should take?

  • 4-(Bromomethyl)benzonitrile is a lachrymator and should be handled in a well-ventilated fume hood.

  • Dimethylamine is a flammable and corrosive gas/solution.

  • Formic acid is corrosive.

  • Sodium borohydride and other reducing agents can react violently with water.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

ParameterRoute 1: Nucleophilic SubstitutionRoute 2: Eschweiler-ClarkeRoute 3: Reductive Amination
Starting Materials 4-(Bromomethyl)benzonitrile, Dimethylamine4-(Aminomethyl)benzonitrile, Formaldehyde, Formic Acid4-Formylbenzonitrile, Dimethylamine, Reducing Agent
Typical Yield 72-98%[1]Generally high, but can varyGood to excellent, depending on conditions
Key Reagents Base (e.g., Na₂CO₃)Formaldehyde, Formic AcidReducing Agent (e.g., NaBH₄, NaBH(OAc)₃)
Common Solvents DMF, AcetonitrileOften neat or in waterMethanol, Dichloromethane, THF
Reaction Temperature Room temperature to 90°C[1]~100°C0°C to room temperature
Primary Byproducts Quaternary ammonium salt, 4-(hydroxymethyl)benzonitrileN-formyl derivative4-(Hydroxymethyl)benzonitrile

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol is adapted from a known procedure.[1]

  • In a round-bottom flask, dissolve 4-(bromomethyl)benzonitrile (10 g, 51 mmol) and sodium carbonate (5.9 g, 56 mmol) in N,N-dimethylformamide (DMF, 75 mL).

  • To this solution, add a solution of dimethylamine (e.g., 40% in water, 6.3 mL, 56 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Heat the mixture to 90°C and continue stirring for an additional 2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound.

Protocol 2: Synthesis via Eschweiler-Clarke Reaction (Proposed)

This protocol is a proposed adaptation based on general Eschweiler-Clarke reaction procedures.[2][4]

  • To a round-bottom flask, add 4-(aminomethyl)benzonitrile (5.0 g, 37.8 mmol).

  • Add formic acid (90%, 6.9 mL, 189 mmol) followed by aqueous formaldehyde (37%, 5.7 mL, 75.6 mmol).

  • Heat the reaction mixture to 100°C and stir for 6-8 hours. Monitor the reaction by TLC.

  • Cool the mixture to room temperature and carefully basify with a saturated aqueous solution of sodium hydroxide to pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis via Reductive Amination (Proposed)

This protocol is a proposed adaptation based on general reductive amination procedures.

  • In a round-bottom flask, dissolve 4-formylbenzonitrile (5.0 g, 38.1 mmol) in methanol (100 mL).

  • Add a solution of dimethylamine (e.g., 2 M in THF, 21 mL, 42 mmol) and stir the mixture at room temperature for 1 hour to form the imine.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (1.6 g, 42 mmol) portion-wise, keeping the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

experimental_workflow cluster_route1 Route 1: Nucleophilic Substitution cluster_route2 Route 2: Eschweiler-Clarke cluster_route3 Route 3: Reductive Amination start1 4-(Bromomethyl)benzonitrile + Dimethylamine react1 React in DMF with Na2CO3 start1->react1 workup1 Aqueous Workup & Extraction react1->workup1 purify1 Column Chromatography workup1->purify1 product1 This compound purify1->product1 start2 4-(Aminomethyl)benzonitrile react2 React with HCHO & HCOOH start2->react2 workup2 Basify & Extract react2->workup2 purify2 Column Chromatography workup2->purify2 product2 This compound purify2->product2 start3 4-Formylbenzonitrile + Dimethylamine imine Imine Formation start3->imine reduction Reduction with NaBH4 imine->reduction workup3 Aqueous Workup & Extraction reduction->workup3 purify3 Column Chromatography workup3->purify3 product3 This compound purify3->product3

Caption: Synthetic workflows for this compound.

troubleshooting_yield start Low Yield Observed q1 Which Synthetic Route? start->q1 route1 Nucleophilic Substitution q1->route1 Route 1 route2 Eschweiler-Clarke q1->route2 Route 2 route3 Reductive Amination q1->route3 Route 3 cause1a Incomplete Reaction? route1->cause1a sol1a Increase temp/time Check reagents cause1a->sol1a Yes cause1b Hydrolysis of Starting Material? cause1a->cause1b No sol1b Use anhydrous conditions cause1b->sol1b Yes cause2a Insufficient Reagents? route2->cause2a sol2a Use excess HCHO and HCOOH cause2a->sol2a Yes cause2b Low Temperature? cause2a->cause2b No sol2b Heat to ~100°C cause2b->sol2b Yes cause3a Aldehyde Reduction? route3->cause3a sol3a Use selective reducing agent cause3a->sol3a Yes cause3b Incomplete Imine Formation? cause3a->cause3b No sol3b Allow more time before reduction cause3b->sol3b Yes

Caption: Troubleshooting logic for low yield optimization.

References

Preventing over-alkylation in aminobenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of aminobenzonitrile, with a specific focus on preventing over-alkylation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the alkylation of aminobenzonitrile, offering potential causes and solutions.

Issue 1: Low yield of mono-alkylated aminobenzonitrile and formation of multiple products.

  • Potential Cause: Over-alkylation, also known as polyalkylation, is a common side reaction in amine alkylation. The mono-alkylated product is often more nucleophilic than the starting aminobenzonitrile, leading to further reaction with the alkylating agent to form di-alkylated and even quaternary ammonium salt byproducts.[1][2][3] This "runaway train" of alkylation can be difficult to control.[1][3]

  • Solutions:

    • Reductive Amination: This is a highly effective method for controlled mono-N-alkylation.[1][2] It involves the reaction of aminobenzonitrile with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. This two-step, one-pot process avoids the escalating nucleophilicity that leads to over-alkylation.[1]

    • Use of a Large Excess of Aminobenzonitrile: By using a significant excess of the starting amine (5-10 equivalents) relative to the alkylating agent, the probability of the alkylating agent reacting with the more abundant starting material is statistically favored over the mono-alkylated product.[2]

    • Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture at a low temperature helps to maintain a low concentration of the electrophile, which can favor mono-alkylation.[2]

    • Use of Protecting Groups: The amino group of aminobenzonitrile can be protected, for example, with a tert-butoxycarbonyl (Boc) group. The protected amine can then be alkylated, and subsequent deprotection yields the desired mono-alkylated product.[1][2]

Issue 2: Reaction is sluggish or does not go to completion.

  • Potential Cause:

    • Insufficiently reactive alkylating agent: The reactivity of alkyl halides follows the order I > Br > Cl.

    • Steric hindrance: A bulky alkylating agent or substitution on the aminobenzonitrile ring near the amino group can slow down the reaction.

    • Inappropriate solvent or base: The choice of solvent and base can significantly impact the reaction rate.

  • Solutions:

    • Select a more reactive alkylating agent: If using an alkyl chloride, consider switching to the corresponding bromide or iodide.

    • Increase the reaction temperature: Gently heating the reaction mixture can increase the reaction rate, but this should be done cautiously as it can also promote over-alkylation.[4]

    • Optimize the solvent and base: Aprotic polar solvents like acetonitrile or DMF are often good choices. The base should be strong enough to deprotonate the amine without causing side reactions. Inorganic bases like potassium carbonate are commonly used.[5]

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem in aminobenzonitrile synthesis?

A1: Over-alkylation is the reaction of the initially formed mono-alkylated aminobenzonitrile with additional molecules of the alkylating agent to form di-alkylated and quaternary ammonium salts.[1][2] This is problematic because it reduces the yield of the desired mono-alkylated product and introduces impurities that can be difficult to separate. The underlying reason for over-alkylation is that the product of the first alkylation (a secondary amine) is generally more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[1][3]

Q2: Which method is most effective for achieving selective mono-alkylation of aminobenzonitrile?

A2: Reductive amination is widely considered one of the most reliable methods for the controlled N-alkylation of primary amines to yield secondary amines, thus preventing over-alkylation.[1][2] This method avoids the direct use of alkyl halides and the associated increase in product nucleophilicity.

Q3: Are there any specific safety precautions to consider when working with the reagents for aminobenzonitrile synthesis?

A3: Yes, several safety precautions are crucial. Many reagents used in aminobenzonitrile synthesis, such as cyanides and thionyl chloride, are highly toxic and corrosive.[6] Diazonium salts, which are intermediates in the Sandmeyer synthesis route, can be explosive when dry and are thermally unstable.[6] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Experimental Protocols

Protocol 1: Reductive Amination of 4-Aminobenzonitrile

This protocol describes a general procedure for the mono-N-alkylation of 4-aminobenzonitrile via reductive amination.

  • Imine Formation: Dissolve 4-aminobenzonitrile (1 equivalent) and an aldehyde or ketone (1-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or methanol.

  • Add a catalytic amount of a weak acid, like acetic acid, to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents), portion-wise to the reaction mixture. Be cautious as gas evolution may occur.[1]

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 12-24 hours).[1]

  • Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[1]

  • Separate the organic layer and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[1]

Protocol 2: N-Boc Protection of 4-Aminobenzonitrile

This protocol details the protection of the amino group of 4-aminobenzonitrile using di-tert-butyl dicarbonate (Boc₂O).

  • Dissolve 4-aminobenzonitrile (1 equivalent) in a suitable solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[1]

  • Add a base, such as triethylamine (TEA) or sodium bicarbonate (NaHCO₃) (1.5 equivalents), to the solution.[2]

  • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the stirred solution.[2]

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-12 hours. Monitor the reaction by TLC.[1][2]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with 1 M HCl (if TEA was used), saturated aqueous NaHCO₃, and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting Boc-protected aminobenzonitrile is often pure enough for the subsequent alkylation step.[1]

Data Presentation

Table 1: Comparison of Yields for Different 4-Aminobenzonitrile Synthesis Methods

Synthesis MethodStarting MaterialKey ReagentsReported Yield (%)Reference
Dehydration4-AminobenzamideThionyl chloride, TolueneHigh (not quantified)[6]
Dehydration3-AminobenzamideThionyl chloride, Toluene91.3[7]
Sandmeyer Reaction4-AminoanilineNaNO₂, CuCNHigh (if controlled)[6]
Reductionp-NitrotolueneAmmoxidation catalyst88[8]
Reductionp-Nitrobenzoic acidAmmoxidation catalyst85[8][9]

Visualizations

Over_Alkylation_Pathway start Aminobenzonitrile (Primary Amine) mono Mono-alkylated (Secondary Amine) More Nucleophilic start->mono + R-X di Di-alkylated (Tertiary Amine) mono->di + R-X quat Quaternary Salt di->quat + R-X RX Alkylating Agent (R-X)

Caption: The over-alkylation cascade of aminobenzonitrile.

Troubleshooting_Workflow start Low yield of mono-alkylated aminobenzonitrile? cause Suspect Over-alkylation start->cause solution1 Implement Reductive Amination Protocol cause->solution1 solution2 Increase Excess of Aminobenzonitrile (5-10 eq) cause->solution2 solution3 Slow, Cool Addition of Alkylating Agent cause->solution3 solution4 Utilize a Protecting Group Strategy (e.g., Boc) cause->solution4 end Improved Yield of Mono-alkylated Product solution1->end solution2->end solution3->end solution4->end

References

Gabriel Synthesis of Primary Amines: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for the Gabriel synthesis of primary amines. The information is presented in a question-and-answer format to directly address common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: My Gabriel synthesis reaction is not proceeding, and I am recovering my starting materials. What are the possible causes?

A1: Several factors could be preventing your reaction from proceeding:

  • Ineffective Deprotonation: The first step, the deprotonation of phthalimide, is crucial. If the base used is not strong enough or has degraded, the phthalimide anion will not form in sufficient concentration. The pKa of phthalimide is approximately 8.3, so a base like potassium hydroxide (KOH) is typically sufficient.[1][2] However, stronger bases like sodium hydride (NaH) or potassium hydride (KH) can also be used.[2] Ensure your base is fresh and handled under appropriate inert conditions if it is highly reactive.

  • Poor Reagent Quality: The potassium phthalimide or the alkyl halide may be old or degraded.[3] It is advisable to use freshly opened or properly stored reagents. In one instance, potassium phthalimide that had been stored for an extended period failed to react.

  • Inappropriate Solvent: The choice of solvent is critical for the SN2 reaction. Polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the phthalimide salt, leaving the anion more nucleophilic.[4] Ensure your solvent is anhydrous, as water can inhibit the reaction.

  • Steric Hindrance: The Gabriel synthesis is most effective for primary alkyl halides.[1] Secondary alkyl halides react much slower and are prone to elimination side reactions, while tertiary alkyl halides are generally unreactive in this synthesis due to steric hindrance.[1][5]

  • Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. Temperatures are often elevated, for example, to 90°C in DMF. However, the optimal temperature will depend on the specific substrate and solvent.

Q2: I am observing a low yield of my desired primary amine. How can I improve it?

A2: Low yields are a common issue with the Gabriel synthesis.[1] Here are several strategies to improve your yield:

  • Optimize Reaction Conditions: Systematically vary the reaction time and temperature. Monitoring the reaction progress by thin-layer chromatography (TLC) can help determine the optimal endpoint.

  • Choice of Leaving Group: The reactivity of the alkyl halide follows the order I > Br > Cl. If you are using an alkyl chloride, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide (Finkelstein reaction).

  • Deprotection Method: The final step of cleaving the N-alkylphthalimide can significantly impact the overall yield.

    • Hydrazinolysis: The use of hydrazine (the Ing-Manske procedure) is a common and often milder method.[6] However, the phthalhydrazide byproduct can be difficult to remove completely.[6]

    • Acidic or Basic Hydrolysis: Strong acidic or basic conditions can also be used for cleavage, but these can be harsh and may not be compatible with other functional groups in your molecule, potentially leading to lower yields.[1][7]

  • Purification: Inefficient purification can lead to loss of product. The separation of the primary amine from the phthalic acid or phthalhydrazide byproduct is a critical step.

Q3: I am seeing multiple spots on my TLC plate after the reaction. What are the possible side products?

A3: While the Gabriel synthesis is known for preventing over-alkylation, other side reactions can occur:

  • Elimination Products: With secondary or sterically hindered primary alkyl halides, an E2 elimination reaction can compete with the desired SN2 substitution, leading to the formation of alkenes.[5] Using a less hindered alkyl halide is the best way to avoid this.

  • Incomplete Deprotection: If the cleavage step is incomplete, you will have unreacted N-alkylphthalimide in your product mixture. Increasing the reaction time or using a more forceful deprotection method can help.

  • O-Alkylation: Although less common, alkylation can occur on the oxygen of the carbonyl group of phthalimide, leading to an O-alkylated byproduct. This is generally a minor pathway.

Q4: How can I effectively remove the phthalhydrazide byproduct after hydrazinolysis?

A4: The removal of phthalhydrazide can be challenging due to its low solubility in many organic solvents. Here are a few approaches:

  • Filtration: Phthalhydrazide often precipitates from the reaction mixture.[6] It can be removed by filtration. Washing the precipitate thoroughly with the solvent used for the reaction and extraction can help recover any trapped product.

  • Acid-Base Extraction:

    • After the reaction, remove the excess hydrazine under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with an acidic solution (e.g., dilute HCl). Your primary amine will move into the aqueous layer as the ammonium salt, while the neutral phthalhydrazide remains in the organic layer.

    • Separate the aqueous layer and basify it with a base (e.g., NaOH) to regenerate the free amine.

    • Extract the free amine back into an organic solvent.

  • Precipitation and Filtration: In some procedures, after hydrazinolysis in ethanol, the precipitated phthalhydrazide is removed by filtration. The filtrate containing the amine is then worked up.

Data Presentation: Influence of Reaction Parameters

ParameterInfluence on ReactionNotes
Alkyl Halide Primary halides give the best results. Reactivity: R-I > R-Br > R-Cl.Secondary halides lead to low yields and elimination. Tertiary halides are unreactive.[1][5]
Base A sufficiently strong base is required for deprotonation.KOH, NaOH, NaH, and KH are commonly used.[1][2] The pKa of phthalimide is ~8.3.[7]
Solvent Polar aprotic solvents (DMF, DMSO) are generally optimal.These solvents enhance the nucleophilicity of the phthalimide anion.[4] Anhydrous conditions are important.
Temperature Reaction rates are typically increased at higher temperatures.The optimal temperature depends on the substrate and solvent. High temperatures can also promote side reactions.
Cleavage Reagent Hydrazine is a mild and common choice.Acidic or basic hydrolysis can be harsh and may cleave other functional groups.[1]

Experimental Protocols

Key Experiment 1: Synthesis of N-Alkylphthalimide

This protocol is a general procedure and may require optimization for specific substrates.

  • Deprotonation of Phthalimide:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phthalimide (1.0 eq.) in anhydrous DMF.

    • Add potassium hydroxide (1.05 eq.) portion-wise to the solution.

    • Stir the mixture at room temperature for 1 hour to form the potassium phthalimide salt.

  • N-Alkylation:

    • To the suspension of potassium phthalimide, add the primary alkyl halide (1.0 eq.).

    • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.

    • Once the reaction is complete (disappearance of the starting alkyl halide), cool the mixture to room temperature.

    • Pour the reaction mixture into water and collect the precipitated N-alkylphthalimide by filtration.

    • Wash the solid with water and dry it to obtain the crude product, which can be purified by recrystallization if necessary.

Key Experiment 2: Cleavage of N-Alkylphthalimide using Hydrazine (Ing-Manske Procedure)
  • Hydrazinolysis:

    • Suspend the N-alkylphthalimide (1.0 eq.) in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add hydrazine hydrate (1.2-1.5 eq.) to the suspension.

    • Heat the mixture to reflux. The reaction time can range from 2 to 12 hours. Monitor the reaction by TLC for the disappearance of the starting material.

    • A precipitate of phthalhydrazide will form during the reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and filter off the precipitated phthalhydrazide.

    • Wash the precipitate with cold ethanol.

    • Concentrate the filtrate under reduced pressure to remove the ethanol.

    • Dissolve the residue in dilute hydrochloric acid.

    • Wash the acidic solution with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any remaining non-basic impurities.

    • Basify the aqueous layer with a concentrated solution of sodium hydroxide until it is strongly alkaline (pH > 12).

    • Extract the liberated primary amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane) multiple times.

    • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the primary amine.

Mandatory Visualizations

Gabriel_Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection Phthalimide Phthalimide PotassiumPhthalimide Potassium Phthalimide Phthalimide->PotassiumPhthalimide Deprotonation Base Base (e.g., KOH) NAlkylphthalimide N-Alkylphthalimide PotassiumPhthalimide->NAlkylphthalimide SN2 Reaction AlkylHalide Primary Alkyl Halide CleavageReagent Cleavage Reagent (e.g., Hydrazine) PrimaryAmine Primary Amine Byproduct Byproduct (Phthalhydrazide) NAlkylphthalimide_ref->PrimaryAmine Cleavage

Caption: General experimental workflow for the Gabriel synthesis of primary amines.

Troubleshooting_Gabriel_Synthesis cluster_low_yield Low Yield cluster_no_reaction No Reaction cluster_side_products Side Products Observed Start Problem Encountered CheckReagents Check Reagent Quality (Base, Alkyl Halide) Start->CheckReagents Low Yield CheckBase Ensure Effective Deprotonation Start->CheckBase No Reaction UsePrimaryHalide Use Less Hindered Primary Halide Start->UsePrimaryHalide Side Products OptimizeConditions Optimize Conditions (Time, Temperature) CheckReagents->OptimizeConditions ChangeSolvent Use Anhydrous Polar Aprotic Solvent OptimizeConditions->ChangeSolvent ImproveDeprotection Optimize Deprotection Step ChangeSolvent->ImproveDeprotection CheckAlkylHalide Use Primary Alkyl Halide CheckBase->CheckAlkylHalide IncreaseTemp Increase Reaction Temperature CheckAlkylHalide->IncreaseTemp CompleteDeprotection Ensure Complete Cleavage UsePrimaryHalide->CompleteDeprotection Purify Purify via Acid-Base Extraction CompleteDeprotection->Purify

Caption: A troubleshooting decision tree for common issues in the Gabriel synthesis.

References

Technical Support Center: Analysis of 4-[(Dimethylamino)methyl]benzonitrile Synthesis by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals identifying synthesis byproducts of 4-[(Dimethylamino)methyl]benzonitrile using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not seeing the peak for my desired product, this compound, in my LC-MS chromatogram. What could be the issue?

A1: There are several potential reasons for the absence of your product peak:

  • Reaction Failure: The synthesis may not have been successful. Verify your reaction conditions, including temperature, reaction time, and the quality of your reagents.

  • Incorrect LC-MS Method: Your Liquid Chromatography (LC) method may not be suitable for retaining and eluting the compound. This compound is a relatively polar and basic compound. Consider using a reversed-phase column (e.g., C18) with a mobile phase containing a low concentration of an acid modifier like formic acid to ensure good peak shape and retention.

  • Ionization Issues in MS: The compound may not be ionizing efficiently under the chosen Mass Spectrometry (MS) conditions. For this compound, Electrospray Ionization (ESI) in positive ion mode is recommended. Ensure your ESI source parameters (e.g., capillary voltage, gas flow, and temperature) are optimized.

  • Sample Degradation: The compound may be unstable in your sample matrix or during storage. Analyze the sample as soon as possible after preparation.

Q2: I see a peak at the expected m/z for my product, but the retention time is different from what I anticipated. What does this mean?

A2: A shift in retention time can be attributed to several factors:

  • Chromatographic Conditions: Minor variations in mobile phase composition, gradient, flow rate, or column temperature can lead to shifts in retention time.[1] Ensure these parameters are consistent between runs.

  • Column Equilibration: Insufficient column equilibration between injections can cause retention time drift.[2]

  • Matrix Effects: The sample matrix can influence the interaction of the analyte with the stationary phase, leading to retention time shifts.[2] This is more common in complex samples like crude reaction mixtures.

  • Isomers: While less likely in this specific synthesis, the presence of a structural isomer could result in a peak with the same m/z but a different retention time.

Q3: My mass spectrum is very complex, showing many unexpected peaks. How can I begin to identify these as potential byproducts?

A3: A systematic approach is crucial for identifying unknown peaks in your chromatogram:

  • Identify Adducts: In ESI-MS, it is common to observe adducts of your target molecule and byproducts.[3][4][5] Look for peaks corresponding to [M+H]⁺, [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺. These adducts will have specific mass differences from the protonated molecule.[6]

  • Consider Starting Materials: Check for peaks corresponding to your starting materials, 4-cyanobenzyl bromide and dimethylamine (though dimethylamine is highly volatile and unlikely to be observed).

  • Hypothesize Byproducts: Based on the synthetic route, postulate potential side reactions and the structures of the resulting byproducts. Calculate their expected exact masses and search for the corresponding m/z values in your data. (See Table 1 for a list of potential byproducts).

  • Analyze Isotope Patterns: If you suspect the presence of a bromine-containing compound (like unreacted 4-cyanobenzyl bromide), look for its characteristic isotopic pattern (two peaks of nearly equal intensity separated by 2 m/z units for ⁷⁹Br and ⁸¹Br).

  • Utilize MS/MS Fragmentation: If your instrument has MS/MS capability, fragment the ions of interest. The fragmentation pattern can provide structural information to help identify the compound.[7][8][9]

Q4: I observe a peak with an m/z of 134.1. What could this be?

A4: A peak at m/z 134.1 could correspond to the [M+H]⁺ of 4-cyanobenzyl alcohol. This can form if the starting material, 4-cyanobenzyl bromide, reacts with any residual water in the reaction mixture.

Q5: What are some common byproducts I should look for from the synthesis of this compound?

A5: Common byproducts depend on the synthetic route. For the reaction of 4-cyanobenzyl bromide with dimethylamine, potential byproducts are listed in Table 1 below. If an alternative route like the Eschweiler-Clarke reaction is used on 4-(aminomethyl)benzonitrile, you might observe unreacted starting material or the mono-methylated intermediate, 4-[(methylamino)methyl]benzonitrile.[10][11]

Data Presentation: Potential Synthesis Byproducts

The following table summarizes potential byproducts from the synthesis of this compound via the reaction of 4-cyanobenzyl bromide with dimethylamine.

Compound NameChemical StructureMolecular FormulaExact Mass (Monoisotopic)Expected [M+H]⁺ (m/z)
Product
This compoundthis compoundC₁₀H₁₂N₂160.1000161.1073
Starting Materials & Intermediates
4-Cyanobenzyl bromide4-Cyanobenzyl bromideC₈H₆BrN194.9684195.9757 / 197.9737 (Br isotopes)
4-(Aminomethyl)benzonitrile4-(Aminomethyl)benzonitrileC₈H₈N₂132.0688133.0761
4-[(Methylamino)methyl]benzonitrile4-[(Methylamino)methyl]benzonitrileC₉H₁₀N₂146.0844147.0917
Side Products
4-Cyanobenzyl alcohol4-Cyanobenzyl alcoholC₈H₇NO133.0528134.0601
Bis(4-cyanobenzyl)dimethylammonium bromideBis(4-cyanobenzyl)dimethylammonium bromideC₁₈H₁₈N₃⁺320.1497320.1497 (as cation)
4,4'-Dicyanostilbene4,4'-DicyanostilbeneC₁₆H₁₀N₂230.0844231.0917
4-Cyanotoluene4-CyanotolueneC₈H₇N117.0578118.0651

Experimental Protocols

LC-MS Method for Analysis of this compound Synthesis

  • Instrumentation:

    • Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Nebulizer Pressure: 35 psi.

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the aliquot 1:1000 with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

    • Vortex to mix thoroughly.

    • If necessary, centrifuge to pellet any solids and transfer the supernatant to an LC vial.

Mandatory Visualization

Byproduct_Identification_Workflow cluster_LCMS LC-MS Analysis cluster_Data_Analysis Data Analysis and Interpretation start Inject Reaction Mixture acquire_data Acquire Total Ion Chromatogram (TIC) and Mass Spectra start->acquire_data identify_peaks Identify all significant peaks in the TIC acquire_data->identify_peaks extract_ms Extract Mass Spectrum for each peak identify_peaks->extract_ms check_product Check for [M+H]⁺ of Product (m/z 161.1) extract_ms->check_product check_sm Check for [M+H]⁺ of Starting Materials (e.g., 4-cyanobenzyl bromide) check_product->check_sm Product Found check_product->check_sm Product NOT Found (Troubleshoot Synthesis/Method) check_byproducts Compare m/z with a list of potential byproducts check_sm->check_byproducts identify_adducts Identify common adducts ([M+Na]⁺, [M+K]⁺, etc.) check_byproducts->identify_adducts msms_frag Perform MS/MS fragmentation for structural confirmation identify_adducts->msms_frag conclusion Final Identification of Byproducts msms_frag->conclusion

References

Improving the stability and storage of 4-[(Dimethylamino)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of 4-[(Dimethylamino)methyl]benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1] The container must be tightly sealed to prevent moisture absorption, as the compound is hygroscopic.[2] It is also recommended to store it under an inert atmosphere, such as nitrogen or argon. Keep the compound away from heat, sources of ignition, and incompatible substances like strong oxidizing agents and acids. For optimal integrity, store it in a locked, secure area accessible only to authorized personnel.[1][2][3]

Q2: My vial of this compound has been left open to the air for a short period. Is it still usable?

A2: The compound is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2] Short-term exposure may not lead to significant degradation, but it is crucial to assess its purity before use, for example, by running a quick TLC or LC-MS analysis. For future use, ensure the vial is securely sealed and consider flushing with an inert gas before storage. For sensitive reactions, using a fresh, unopened vial is always the best practice.

Q3: I've noticed a change in the color of the solid. What could be the cause?

A3: A color change often indicates degradation. This could be due to exposure to air, moisture, light, or elevated temperatures over time. The likely degradation pathway involves the hydrolysis of the nitrile group. It is highly recommended to re-analyze the material to determine its purity and identify any potential degradation products before proceeding with your experiment.

Q4: I am seeing an unexpected peak in my LC-MS/NMR analysis of a reaction involving this compound. What could this be?

A4: An unexpected peak could be a degradation product. The most probable degradation products are formed through the hydrolysis of the nitrile group. The initial product would be 4-[(Dimethylamino)methyl]benzamide, followed by further hydrolysis to 4-[(Dimethylamino)methyl]benzoic acid. Under certain photochemical conditions, demethylation to form 4-(methylamino)benzonitrile is also a possibility. To confirm the identity of the unknown peak, consider conducting forced degradation studies (see Experimental Protocols) to generate these potential degradation products as analytical standards.

Q5: What are the primary safety precautions I should take when handling this compound?

A5: this compound is toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, it is essential to handle this compound in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][3] Avoid creating dust if handling a solid form.[1] In case of accidental contact, wash the affected area thoroughly with water.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor solubility in non-polar aprotic solvents The compound has absorbed moisture, increasing its polarity.Dry the compound under vacuum. For future use, handle under an inert atmosphere using appropriate techniques for air-sensitive reagents.
Inconsistent reaction yields The compound may have degraded, leading to lower active concentration.Confirm the purity of the starting material using an appropriate analytical method (e.g., qNMR or HPLC). If degraded, use a fresh batch.
Appearance of an additional spot on TLC Degradation of the compound.Characterize the impurity. The most likely impurities are 4-[(Dimethylamino)methyl]benzamide and 4-[(Dimethylamino)methyl]benzoic acid due to hydrolysis. Purify the starting material if necessary.
Solid has become clumpy or sticky Absorption of moisture from the atmosphere.The compound is hygroscopic. While it might still be usable for some applications, its purity should be checked. For sensitive applications, a fresh sample is recommended.

Stability and Storage Data Summary

The following table summarizes the recommended storage and handling conditions to maintain the stability of this compound.

Parameter Recommended Condition Reasoning & Potential Consequences of Deviation
Temperature Cool (2-8 °C recommended for long-term storage)Reduces the rate of potential thermal degradation. Higher temperatures can accelerate degradation.
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).[2]The compound is hygroscopic and potentially sensitive to oxidation. Exposure to air can lead to moisture absorption and oxidative degradation.
Light Store in an amber or opaque vial, away from direct light.To prevent potential photodegradation.
Moisture Keep in a tightly sealed container in a dry environment.[1]Prevents hydrolysis of the nitrile group to the corresponding amide and carboxylic acid.
pH Avoid contact with strong acids and bases during storage.The dimethylamino group is basic and will react with acids. The nitrile group can be susceptible to acid or base-catalyzed hydrolysis.
Incompatibilities Store separately from strong oxidizing agents and acids.To prevent vigorous and potentially hazardous reactions.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for a forced degradation study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 48 hours. Before analysis, neutralize the solution with 0.1 M NaOH.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Before analysis, neutralize the solution with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 48 hours.

  • Thermal Degradation: Store the solid compound in an oven at 70°C for 7 days. Prepare a solution for analysis.

  • Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. Prepare a solution for analysis.

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).

  • Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) detector to identify the mass of potential degradation products.

Protocol 2: Stability-Indicating HPLC Method

This protocol describes a general-purpose reverse-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dilute the sample to an appropriate concentration (e.g., 0.1 mg/mL) in the mobile phase (95:5 A:B).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (70°C, solid) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Stability-Indicating HPLC-PDA-MS acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc data Data Interpretation (Identify Degradants) hplc->data

Caption: Workflow for Forced Degradation Study.

degradation_pathway parent This compound amide 4-[(Dimethylamino)methyl]benzamide parent->amide Hydrolysis (H₂O) acid 4-[(Dimethylamino)methyl]benzoic acid amide->acid Hydrolysis (H₂O)

Caption: Primary Hydrolytic Degradation Pathway.

troubleshooting_logic start Unexpected Result Observed (e.g., new peak, low yield) check_purity Check Purity of Starting Material (TLC, LC-MS, NMR) start->check_purity is_pure Is it pure? check_purity->is_pure purify Purify Starting Material (e.g., column chromatography) is_pure->purify No check_conditions Review Experimental Conditions (atmosphere, temp, reagents) is_pure->check_conditions Yes purify->check_purity use_fresh Use Fresh Batch purify->use_fresh degradation Hypothesize Degradation (Hydrolysis, Oxidation) check_conditions->degradation confirm_structure Confirm Structure of Unknown (LC-MS, NMR) degradation->confirm_structure

Caption: Troubleshooting Logic for Unexpected Results.

References

Technical Support Center: Synthesis of 4-[(Dimethylamino)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-[(Dimethylamino)methyl]benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct route is the nucleophilic substitution of a 4-(halomethyl)benzonitrile, such as 4-cyanobenzyl bromide or 4-(chloromethyl)benzonitrile, with dimethylamine. This reaction is typically performed in a suitable solvent with a base to neutralize the hydrohalic acid byproduct.

Q2: What are the primary starting materials for this synthesis?

A2: The key starting materials are a 4-(halomethyl)benzonitrile (e.g., 4-cyanobenzyl bromide) and dimethylamine, which can be used as a solution in a solvent like THF or ethanol, or as a gas.

Q3: Which analytical techniques are recommended for monitoring the reaction progress?

A3: A combination of techniques is advisable for effective monitoring. Thin-Layer Chromatography (TLC) is useful for rapid, qualitative tracking of the reaction's progress. For more detailed analysis and impurity profiling, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.

Q4: Is the product, this compound, typically a solid or an oil at room temperature?

A4: The physical state of the final product can vary. While it may be isolated as an oil, it can often be crystallized. If the free base is difficult to crystallize, converting it to a salt, such as a hydrochloride salt, can yield a more stable and crystalline solid that is easier to purify by recrystallization.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction shows a very low yield of the desired this compound. What are the potential causes and solutions?

A: Low yields can stem from several factors. Below is a breakdown of potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Inactive Starting Material Ensure the 4-(halomethyl)benzonitrile is of high purity and has not degraded. Benzylic halides can be susceptible to hydrolysis or decomposition upon storage.
Insufficient Reagent Use a slight excess of dimethylamine to ensure the complete conversion of the starting material.
Inappropriate Reaction Temperature The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC and consider gradually increasing the temperature if the reaction is sluggish at room temperature. A temperature of around 90°C has been reported to drive the reaction to completion.[2]
Poor Quenching of Byproducts Ensure that the hydrohalic acid (HBr or HCl) generated during the reaction is effectively neutralized by a base, such as sodium carbonate, to prevent side reactions.[2]
Issue 2: Formation of Significant Impurities

Q: I am observing significant impurities in my reaction mixture. How can I identify and minimize them?

A: The formation of impurities is a common challenge. The primary impurities are often related to over-alkylation or side reactions of the starting materials.

Potential CauseRecommended Solution
Formation of Quaternary Ammonium Salt (Over-alkylation) This occurs when the product, a tertiary amine, reacts further with the benzylic halide. To minimize this, add the 4-(halomethyl)benzonitrile slowly to the solution of dimethylamine. Using a slight excess of dimethylamine can also favor the formation of the desired tertiary amine.
Formation of 4-(Hydroxymethyl)benzonitrile This impurity arises from the hydrolysis of the benzylic halide. To prevent this, ensure that all solvents and reagents are anhydrous. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[1]
Formation of Elimination Byproducts Benzylic halides can undergo elimination reactions in the presence of a base to form styrene derivatives.[3] The choice of a non-hindered base and careful control of reaction temperature can minimize this side reaction.
Issue 3: Difficulties in Product Purification

Q: I am struggling to purify the final product. What purification strategies are most effective?

A: Purification can be challenging, especially if the product is an oil or if impurities co-elute during chromatography.

Potential CauseRecommended Solution
Product is an Oil or Difficult to Crystallize If the free base is an oil, consider converting it to a hydrochloride salt. Salts are often crystalline and easier to purify by recrystallization.[1]
Co-elution of Impurities During Column Chromatography Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase, such as alumina instead of silica gel.[1]
Formation of Emulsions During Workup During the aqueous workup, emulsions can form, making phase separation difficult. Adding brine (a saturated aqueous solution of NaCl) can help to break up emulsions.[1]

Experimental Protocol

This protocol is a general guideline for the synthesis of this compound from 4-cyanobenzyl bromide and dimethylamine.

Materials:

  • 4-Cyanobenzyl bromide

  • Dimethylamine (e.g., 2M solution in THF or ethanol)

  • Sodium carbonate

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-cyanobenzyl bromide (1 equivalent) and sodium carbonate (1.1 equivalents) in N,N-dimethylformamide.[2]

  • To this solution, add dimethylamine (1.1 equivalents) dropwise at room temperature while stirring.[2]

  • Stir the reaction mixture at room temperature for 3 hours.[2]

  • Monitor the reaction progress by TLC. If the reaction is incomplete, heat the mixture to 90°C.[2]

  • Once the reaction is complete, cool the mixture to room temperature and then to 0°C in an ice bath.

  • Add deionized water to precipitate the crude product. If crystals form, collect them by filtration and wash with cold water.[2]

  • Extract the aqueous filtrate with ethyl acetate.[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain any remaining product.[2]

  • The crude product can be further purified by column chromatography or recrystallization.

Data Presentation

Table 1: Summary of Reaction Parameters

ParameterValueReference
Starting Material 4-Cyanobenzyl bromide[2]
Reagent Dimethylamine[2]
Base Sodium Carbonate[2]
Solvent N,N-Dimethylformamide[2]
Reaction Temperature Room Temperature, then 90°C[2]
Reaction Time ~3 hours[2]
Typical Yield 72-98%[2]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 4-cyanobenzyl bromide and Na2CO3 in DMF B Add Dimethylamine A->B Dropwise at RT C Stir at RT for 3h B->C D Monitor by TLC C->D E Heat to 90°C if needed D->E Incomplete F Cool and add water E->F G Filter precipitate F->G H Extract filtrate with EtOAc F->H J Purify product G->J I Dry and concentrate H->I I->J

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_synthesis cluster_issues Common Issues cluster_solutions_yield Solutions for Low Yield cluster_solutions_impurities Solutions for Impurities cluster_solutions_purification Solutions for Purification LowYield Low Yield CheckSM Check Starting Material Purity LowYield->CheckSM ExcessNMe2 Use Excess Dimethylamine LowYield->ExcessNMe2 IncreaseTemp Increase Reaction Temperature LowYield->IncreaseTemp Impurities Impurity Formation SlowAddition Slow Addition of Halide Impurities->SlowAddition Anhydrous Use Anhydrous Conditions Impurities->Anhydrous ControlBase Control Base and Temperature Impurities->ControlBase Purification Purification Difficulty SaltFormation Form Hydrochloride Salt Purification->SaltFormation OptimizeChromo Optimize Chromatography Purification->OptimizeChromo BrineWash Use Brine in Workup Purification->BrineWash

Caption: Troubleshooting logic for the synthesis of this compound.

References

Managing side reactions during the bromination of methylbenzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bromination of methylbenzonitriles. It addresses common side reactions and offers strategies to improve reaction selectivity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: The wrong position is brominated (ring vs. methyl group).

  • Question: I intended to perform benzylic bromination on the methyl group, but I'm primarily getting bromination on the aromatic ring. Why is this happening and how can I fix it?

  • Answer: This issue arises from using incorrect reaction conditions that favor electrophilic aromatic substitution over free-radical substitution. Aromatic bromination occurs when the bromine is activated by a Lewis acid catalyst, making it a strong electrophile.[1][2] Benzylic bromination, the reaction on the methyl group, proceeds via a free-radical mechanism.[3][4] The benzylic position is particularly susceptible to radical formation because the resulting radical is stabilized by the resonance of the aromatic ring.[4][5]

    Solution:

    • Use a specific radical brominating agent: N-Bromosuccinimide (NBS) is the reagent of choice for benzylic bromination as it provides a constant, low concentration of bromine, which disfavors competitive electrophilic addition to the aromatic ring.[3][6][7]

    • Initiate a radical reaction: The reaction requires a radical initiator. This can be achieved with photochemical initiation (UV light) or a chemical initiator like 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) upon heating.[8][9]

    • Avoid Lewis acids: Ensure your reaction setup is free from any Lewis acid contaminants (e.g., iron from a spatula) that would catalyze aromatic bromination.

    • Choose an appropriate solvent: Use non-polar, anhydrous solvents like carbon tetrachloride (CCl₄) or less toxic alternatives like (trifluoromethyl)benzene or cyclohexane.[8][10]

  • Question: Conversely, I want to brominate the aromatic ring, but I am seeing side-products from methyl group bromination. How do I ensure selective ring bromination?

  • Answer: To achieve selective electrophilic aromatic bromination, you must create conditions that generate a strong electrophile (like Br+) and avoid conditions that promote free-radical reactions.

    Solution:

    • Use an electrophilic brominating system: Use molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron filings.[1]

    • Exclude radical initiators: Conduct the reaction in the dark and at a temperature that does not initiate radical formation. Avoid adding any radical initiators like AIBN or BPO.

    • Consider directing group effects: The methyl group (-CH₃) is an ortho-, para-director, while the nitrile group (-CN) is a meta-director. The final position of bromination on the ring will be determined by the combined electronic effects of these two groups.

Issue 2: Over-bromination leads to multiple products.

  • Question: My reaction is producing significant amounts of dibrominated product on the methyl group (e.g., -CHBr₂). How can I stop the reaction at the monobrominated stage?

  • Answer: The formation of dibrominated products is a common side reaction that occurs through the same free-radical mechanism as the initial monobromination.[11] The initially formed benzyl bromide is reactive and can undergo a second hydrogen abstraction and subsequent bromination.

    Solution:

    • Control stoichiometry: Use a controlled amount of the brominating agent. A slight excess may be needed for full conversion, but a large excess will promote polybromination. Start with 1.0 to 1.1 equivalents of NBS.

    • Monitor the reaction: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction as soon as the starting material is consumed and before significant amounts of the dibrominated product appear.

    • Control reaction time and temperature: Shorter reaction times and lower temperatures can help minimize over-reaction.

Issue 3: Low yield and unexpected byproducts.

  • Question: My yield of the desired brominated methylbenzonitrile is low, and I've isolated a byproduct that appears to be a benzoic acid derivative. What is causing this?

  • Answer: The nitrile group (-CN) can undergo hydrolysis to form a carboxylic acid (-COOH) in the presence of water, especially under acidic or basic conditions.[12][13][14] The hydrogen bromide (HBr) generated during benzylic bromination with NBS can create an acidic environment, which, if water is present, will facilitate the hydrolysis of your starting material or product.[12][15][16]

    Solution:

    • Ensure anhydrous conditions: Use thoroughly dried solvents and glassware. The solvent must be maintained as anhydrous throughout the reaction.[8]

    • Scavenge acid: Add a non-nucleophilic base, such as barium carbonate or calcium carbonate, to the reaction mixture to neutralize the HBr as it is formed.[8]

    • Use fresh NBS: N-Bromosuccinimide can decompose over time, releasing bromine and moisture. Use freshly recrystallized NBS for best results.[8]

Data Presentation

Table 1: Condition Guide for Selective Bromination of Methylbenzonitriles

ParameterTarget: Benzylic Bromination (-CH₂Br) Target: Aromatic Bromination (Ring-Br) Common Side Reaction
Brominating Agent N-Bromosuccinimide (NBS)Bromine (Br₂)Excess agent leads to polybromination
Catalyst/Initiator Radical Initiator (AIBN, BPO) or UV lightLewis Acid (FeBr₃, AlCl₃, Fe)Contamination with Lewis acids
Solvent Anhydrous, non-polar (e.g., CCl₄, PhCF₃)Halogenated or non-reactive (e.g., CCl₄, CS₂)Presence of water
Temperature Reflux (solvent-dependent)Room temperature to moderate heatHigh temperatures can reduce selectivity
Atmosphere Inert (Nitrogen, Argon)Inert or ambientOxygen can interfere with radical reactions
Key to Success Maintain low Br₂ concentration; exclude water/acidGenerate strong electrophile; exclude lightStrict control of stoichiometry and conditions

Experimental Protocols

Protocol 1: Selective Benzylic Bromination of 3-Methylbenzonitrile

This protocol is based on the Wohl-Ziegler reaction for selective benzylic bromination.[3][17]

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methylbenzonitrile (1.0 eq.).

  • Reagents: Add N-bromosuccinimide (NBS, 1.05 eq.) and a catalytic amount of 2,2'-azobisisobutyronitrile (AIBN, 0.02 eq.).

  • Solvent: Add anhydrous carbon tetrachloride or (trifluoromethyl)benzene to the flask.

  • Reaction: Heat the mixture to reflux. The reaction can be initiated and maintained with a heat lamp or heating mantle.

  • Monitoring: Monitor the reaction progress by TLC or GC. The reaction is typically complete when the solid NBS (denser than the solvent) is consumed and replaced by succinimide (less dense).

  • Work-up: Cool the reaction mixture to room temperature. Filter the solid succinimide and wash it with a small amount of the solvent.

  • Purification: Wash the combined filtrate with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product, 3-(bromomethyl)benzonitrile, can be further purified by recrystallization or column chromatography.

Protocol 2: Selective Aromatic Bromination of 4-Methylbenzonitrile

This protocol outlines a standard method for electrophilic aromatic bromination.

  • Preparation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, dissolve 4-methylbenzonitrile (1.0 eq.) in a suitable solvent such as dichloromethane or carbon tetrachloride.

  • Catalyst: Add a catalytic amount of iron filings or anhydrous iron(III) bromide (FeBr₃).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add a solution of molecular bromine (Br₂, 1.0 eq.) in the same solvent via the dropping funnel. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC or GC. The red-brown color of bromine should fade as the reaction proceeds.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite to destroy any excess bromine.

  • Purification: Separate the organic layer, wash it with water and brine, and then dry it over anhydrous magnesium sulfate. After filtering, concentrate the solvent under reduced pressure. The resulting product can be purified by column chromatography or recrystallization to isolate the desired brominated isomer.

Mandatory Visualizations

Troubleshooting_Workflow start Problem: Unwanted Side Products in Methylbenzonitrile Bromination issue_ring Side Product: Ring Bromination start->issue_ring issue_di Side Product: Dibromination (-CHBr2) start->issue_di issue_hydrolysis Side Product: Benzoic Acid Derivative start->issue_hydrolysis cause_ring Cause: Electrophilic conditions present. (e.g., Lewis acid catalyst) issue_ring->cause_ring cause_di Cause: Excess brominating agent or prolonged reaction time. issue_di->cause_di cause_hydrolysis Cause: Presence of water and acid (HBr). issue_hydrolysis->cause_hydrolysis solution_ring Solution: - Use NBS for benzylic bromination. - Use a radical initiator (AIBN/light). - Ensure no Lewis acid contamination. cause_ring->solution_ring solution_di Solution: - Use 1.0-1.1 eq. of NBS. - Monitor reaction closely via TLC/GC. - Stop reaction upon starting material consumption. cause_di->solution_di solution_hydrolysis Solution: - Use anhydrous solvents/glassware. - Add an acid scavenger (e.g., CaCO3). - Use freshly recrystallized NBS. cause_hydrolysis->solution_hydrolysis

Caption: Troubleshooting guide for common side reactions.

Competing_Pathways start Methylbenzonitrile + Brominating Agent path_radical Benzylic Bromination (Product: -CH2Br) start->path_radical path_electro Aromatic Bromination (Product: Ring-Br) start->path_electro conditions_radical Radical Conditions - NBS - AIBN / UV Light - Non-polar solvent conditions_radical->path_radical FAVORS conditions_electro Electrophilic Conditions - Br2 - Lewis Acid (FeBr3) - Dark conditions_electro->path_electro FAVORS Dibromination_Mechanism Mechanism of Dibromination Side Reaction cluster_propagation Propagation Steps cluster_overall Overall Side Reaction p1 Step 1: H-abstraction from monobrominated product ArCHBr Ar-CH(Br)-H + Br• -> Ar-C•(Br)-H + HBr p1->ArCHBr p2 Step 2: Reaction with Br2 to form dibrominated product ArCBrH_radical Ar-C•(Br)-H + Br2 -> Ar-CH(Br)2 + Br• p2->ArCBrH_radical overall Ar-CH2Br + NBS -> Ar-CHBr2 + Succinimide initiator Initiator (AIBN/light) -> Br• initiator->p1 Initiates chain

References

Technical Support Center: Recrystallization of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of substituted benzonitriles using recrystallization methods. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solvent selection data to assist in your laboratory work.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of substituted benzonitriles.

Q1: No crystals are forming upon cooling. What should I do?

A1: This is a common issue that can arise from several factors:

  • The solution may not be saturated: You may have used too much solvent. To address this, you can boil off some of the solvent to concentrate the solution and then allow it to cool again.[1][2]

  • The solution may be supersaturated: Sometimes, a solution needs a nucleation site to initiate crystal growth. Try scratching the inside of the flask just below the surface of the liquid with a glass stirring rod. Alternatively, you can add a "seed crystal" of the pure compound to the solution.[1]

  • Insufficient cooling: Ensure the solution has cooled to room temperature before placing it in an ice bath for maximum crystal formation.[1]

Q2: The compound "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing. This often happens when the melting point of the crude product is lower than the boiling point of the solvent, which can be due to impurities.[1][2] To resolve this:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to the solution.[1][2]

  • Allow the solution to cool more slowly. This gives the substance time to crystallize rather than separate as a liquid.[1]

  • Consider using a different solvent with a lower boiling point or a mixed solvent system.[1]

Q3: The yield of my recrystallized product is very low. What are the possible causes and solutions?

A3: Low recovery can be frustrating. Here are some potential reasons and how to improve your yield:

  • Too much solvent was used: Using the minimum amount of hot solvent necessary to dissolve the crude product is crucial. A significant amount of the product may be lost in the mother liquor if an excess of solvent is used.[1]

  • Premature crystallization: The compound may have crystallized in the filter funnel during hot filtration. To prevent this, ensure your filtration apparatus is pre-heated. Using a stemless funnel can also help prevent clogging.[1]

  • Washing with room temperature solvent: Always wash the collected crystals with a small amount of ice-cold solvent to minimize the loss of your purified product.

Q4: My final product is still colored, even after recrystallization. How can I remove colored impurities?

A4: If colored impurities persist, they may be co-crystallizing with your product. To address this:

  • Add a small amount of activated charcoal to the hot solution before the hot filtration step. The colored impurities will adsorb onto the surface of the charcoal.[1][3]

  • Be cautious not to add too much activated charcoal, as it can also adsorb your desired product, leading to a lower yield.[1][3]

  • Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[3]

Solvent Selection for Recrystallization of Substituted Benzonitriles

The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the benzonitrile completely at high temperatures but sparingly at low temperatures. The following table summarizes recommended solvents for various substituted benzonitriles based on available data.

Substituted BenzonitrileRecommended Solvent(s)Notes
4-AminobenzonitrileWater, Ethanol, Ethanol/WaterA mixed solvent system of ethanol and water can be effective.[3]
2-Amino-4-iodobenzonitrilePolar solvents like alcoholsA small-scale solvent screen is recommended to find the optimal solvent.[1]
4-HydroxybenzonitrileBenzeneThe crude product was recrystallized from benzene to yield pure 4-hydroxybenzonitrile.
3-HydroxybenzonitrileBenzeneThe product was recrystallized from benzene.
2-HydroxybenzonitrileWater, Benzene, Toluene, Ethanol, or a mixtureThe purified product can be obtained by recrystallization from these solvents.
4,4'-MethylenedibenzonitrileEthanol, MethanolRecrystallization from ethanol can achieve a purity of >99%.[3]
4-(Aminomethyl)-3-methylbenzonitrileToluene, Ethyl Acetate/HexanesA solvent screen is advisable to determine the best solvent for the specific impurity profile.[1]
3,5-Diamino-4-methylbenzonitrileEthanol, Methanol, Water, Ethanol/Water, Ethyl Acetate/HexanesThe choice of solvent depends on the polarity of the impurities.[2]
4-BromobenzonitrileSoluble in acetone and ether; limited solubility in water.Used as a reagent and solvent.[4]
3-MethylbenzonitrileSoluble in ethanol, methanol, and acetonitrile; poorly soluble in water.Considered a moderately polar compound.
4-ChlorobenzonitrileSoluble in polar organic solvents like DMSO and acetonitrile.Low solubility in water.

Experimental Protocols

General Protocol for Recrystallization of a Substituted Benzonitrile

This protocol provides a general procedure for the purification of a solid substituted benzonitrile by recrystallization.

  • Solvent Selection: In a small test tube, add a small amount of the crude benzonitrile. Add a few drops of a potential recrystallization solvent and gently heat the mixture. A suitable solvent will dissolve the compound when hot but will result in the formation of crystals upon cooling. Test several solvents to find the most appropriate one.

  • Dissolution: Place the crude substituted benzonitrile in an Erlenmeyer flask. Add a minimum amount of the chosen recrystallization solvent and heat the mixture on a hot plate while stirring or swirling. Continue to add small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently boil for a few minutes.

  • Hot Gravity Filtration: If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration. Pre-heat a clean Erlenmeyer flask and a stemless funnel with fluted filter paper by pouring some hot solvent through it. Discard the hot solvent and then quickly filter the hot solution containing the dissolved benzonitrile.

  • Crystallization: Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals on the filter paper by drawing air through the funnel for a period. For complete drying, the crystals can be transferred to a watch glass and air-dried or placed in a desiccator.

  • Characterization: Determine the melting point of the dried, purified crystals and compare it to the literature value to assess purity.

Visual Guides

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the recrystallization of substituted benzonitriles.

Recrystallization_Workflow start Start: Crude Substituted Benzonitrile dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities) dissolve->hot_filtration cool Cool Slowly to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Crystals wash->dry end End: Purified Substituted Benzonitrile dry->end Troubleshooting_Recrystallization start Problem Encountered no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oiled Out' start->oiling_out low_yield Low Yield start->low_yield colored_product Colored Product start->colored_product sol_not_sat Solution not saturated? no_crystals->sol_not_sat mp_too_low Crude MP < Solvent BP? oiling_out->mp_too_low too_much_solvent Too much solvent used? low_yield->too_much_solvent use_charcoal Use Activated Charcoal during recrystallization colored_product->use_charcoal sol_supersat Supersaturated? sol_not_sat->sol_supersat No boil_solvent Boil off some solvent sol_not_sat->boil_solvent Yes scratch_seed Scratch flask or add seed crystal sol_supersat->scratch_seed Yes cool_too_fast_oil Cooled too fast? mp_too_low->cool_too_fast_oil No add_solvent Reheat, add more solvent, cool slowly mp_too_low->add_solvent Yes cool_too_fast_oil->add_solvent Yes change_solvent Use lower boiling point solvent add_solvent->change_solvent If problem persists premature_cryst Premature crystallization? too_much_solvent->premature_cryst No use_min_solvent Use minimum hot solvent too_much_solvent->use_min_solvent Yes preheat_funnel Pre-heat filtration apparatus premature_cryst->preheat_funnel Yes

References

Optimizing reaction conditions for hydrolysis of benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions concerning the hydrolysis of benzonitriles. It is intended for researchers, scientists, and professionals in drug development to help optimize reaction conditions and resolve common experimental issues.

Troubleshooting Guide

This section addresses specific problems that may arise during the hydrolysis of benzonitriles.

Problem Possible Cause Troubleshooting Steps
Low or No Product Yield Incomplete reaction.- Increase reaction time and/or temperature. Microwave irradiation can sometimes accelerate the reaction.[1] - Ensure adequate mixing of the reaction mixture.[1]
Incorrect concentration of acid or base.- Verify the concentration of the acid or base catalyst. - For base hydrolysis, ensure a sufficient excess of the base is used.[1]
Product loss during workup.- Ensure complete precipitation of benzoic acid by adjusting the pH. - Minimize loss during filtration and washing steps. Use cold solvents for washing.[2]
Inactive catalyst or reagents.- Use fresh, high-purity reagents and catalysts.
Slow Reaction Rate Insufficient temperature.- Gradually increase the reaction temperature while monitoring for side product formation. For basic hydrolysis, a temperature around 100°C is often effective.[2]
Low catalyst concentration.- Increase the concentration of the acid or base catalyst.
Formation of Side Products Undesired side reactions.- Analyze the reaction mixture to identify byproducts. - Adjust reaction conditions (e.g., lower temperature, different catalyst) to minimize side product formation.[1]
Decomposition of starting material or product.- For temperature-sensitive compounds, consider milder reaction conditions or shorter reaction times.
Incomplete Hydrolysis (Amide Intermediate Detected) Insufficiently vigorous conditions for the second hydrolysis step.- The hydrolysis of the intermediate amide to the carboxylic acid can be more difficult than the initial nitrile hydrolysis.[3] - Increase the reaction time, temperature, or concentration of the acid/base to drive the reaction to completion.[4]
For basic hydrolysis, insufficient base.- If crystallization of the intermediate is observed after cooling, add more sodium hydroxide and continue heating.[2]

Frequently Asked Questions (FAQs)

Q1: What are the main differences between acidic and basic hydrolysis of benzonitriles?

A1: The primary distinction lies in the catalyst and the initial product formed. Acidic hydrolysis employs a strong acid (e.g., H₂SO₄, HCl) and directly yields a carboxylic acid and an ammonium salt.[5][6] Basic hydrolysis uses a strong base (e.g., NaOH) to produce a carboxylate salt, which then requires an acidic workup to protonate it to the final carboxylic acid.[5][7]

Q2: What is the general mechanism for the hydrolysis of benzonitriles?

A2: The hydrolysis, whether under acidic or basic conditions, proceeds in two main stages.[6][8] First, the nitrile is hydrolyzed to a benzamide intermediate.[3] This is followed by the hydrolysis of the amide to the corresponding carboxylic acid (or its salt).[3][8]

  • Acid-catalyzed mechanism: The nitrile nitrogen is protonated, making the carbon more electrophilic for a nucleophilic attack by water.[4][9]

  • Base-catalyzed mechanism: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[2][10]

Q3: Can I stop the reaction at the benzamide intermediate?

A3: Isolating the amide is possible, particularly under milder basic conditions with careful temperature control.[4] However, under more vigorous conditions, the reaction will typically proceed to the carboxylic acid.[4] Stopping the reaction at the amide stage in acidic conditions is very difficult.[4]

Q4: What are some common reagents used for benzonitrile hydrolysis?

A4:

  • Acidic Hydrolysis: Concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used.[11][12]

  • Basic Hydrolysis: Sodium hydroxide (NaOH) and potassium hydroxide (KOH) are typical choices.[2] Barium hydroxide has also been used.[13]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis of Benzonitrile

This protocol is a general guideline for the acid-catalyzed hydrolysis of benzonitrile to benzoic acid.

Materials:

  • Benzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Beaker

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid to water to prepare the acidic solution.

  • Add benzonitrile to the flask.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle.

  • Continue refluxing for the desired amount of time (this may require optimization).

  • After the reaction is complete, cool the mixture in an ice bath.

  • The benzoic acid product should precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold water to remove any remaining acid.

  • Allow the product to air dry.

Protocol 2: Base-Promoted Hydrolysis of Benzonitrile

This protocol provides a general procedure for the base-promoted hydrolysis of benzonitrile.

Materials:

  • Benzonitrile

  • Sodium Hydroxide (NaOH)

  • 6 M Hydrochloric Acid (HCl)

  • Dichloromethane (for extraction)

  • Round-bottom flask with reflux condenser

  • Stir bar and stir plate

  • Heating mantle or sand bath

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Place benzonitrile and a solution of sodium hydroxide in a round-bottom flask equipped with a stir bar.

  • Attach a reflux condenser and heat the mixture to around 100°C with vigorous stirring for approximately one hour.[2]

  • After the reflux period, cool the reaction mixture.

  • Transfer the mixture to a separatory funnel and perform an extraction with dichloromethane to remove any unreacted benzonitrile. Collect the aqueous phase.[2]

  • Cool the aqueous solution in an ice bath and acidify it by slowly adding cold 6 M HCl with stirring until the precipitation of benzoic acid is complete.[2]

  • Collect the precipitated benzoic acid by vacuum filtration.

  • Wash the product with cold deionized water.[2]

  • Allow the purified benzoic acid to air dry.

Process Visualizations

experimental_workflow cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Promoted Hydrolysis A_Start Start: Mix Benzonitrile, H₂SO₄, H₂O A_Reflux Heat to Reflux A_Start->A_Reflux A_Cool Cool in Ice Bath A_Reflux->A_Cool A_Precipitate Precipitate Benzoic Acid A_Cool->A_Precipitate A_Filter Vacuum Filtration A_Precipitate->A_Filter A_Wash Wash with Cold H₂O A_Filter->A_Wash A_Dry Dry Product A_Wash->A_Dry A_End End: Benzoic Acid A_Dry->A_End B_Start Start: Mix Benzonitrile, NaOH solution B_Reflux Heat to 100°C B_Start->B_Reflux B_Cool Cool Mixture B_Reflux->B_Cool B_Extract Extract with CH₂Cl₂ B_Cool->B_Extract B_Acidify Acidify with 6M HCl B_Extract->B_Acidify B_Precipitate Precipitate Benzoic Acid B_Acidify->B_Precipitate B_Filter Vacuum Filtration B_Precipitate->B_Filter B_Wash Wash with Cold H₂O B_Filter->B_Wash B_Dry Dry Product B_Wash->B_Dry B_End End: Benzoic Acid B_Dry->B_End

Caption: Experimental workflows for acidic and basic hydrolysis of benzonitrile.

troubleshooting_logic Start Low Product Yield? IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Yes SideProducts Side Products Formed? Start->SideProducts No WorkupLoss Product Loss During Workup? IncompleteReaction->WorkupLoss No IncreaseTimeTemp Increase Reaction Time/Temp IncompleteReaction->IncreaseTimeTemp Yes CheckReagents Verify Reagent Concentration WorkupLoss->CheckReagents No OptimizeWorkup Optimize Workup/Washing WorkupLoss->OptimizeWorkup Yes Success Yield Improved IncreaseTimeTemp->Success CheckReagents->Success OptimizeWorkup->Success AdjustConditions Adjust T, Catalyst SideProducts->AdjustConditions Yes SideProducts->Success No AdjustConditions->Success

Caption: Troubleshooting logic for addressing low product yield in benzonitrile hydrolysis.

References

Technical Support Center: Characterization of Aminomethylbenzonitrile Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) to address the common challenges encountered during the characterization of 2-, 3-, and 4-aminomethylbenzonitrile isomers. Due to their nearly identical chemical formulas and physical properties, distinguishing between these positional isomers requires careful optimization of analytical techniques.

Frequently Asked Questions (FAQs)

Q1: Why are the 2-, 3-, and 4-aminomethylbenzonitrile isomers so difficult to characterize? Positional isomers possess the same molecular formula and mass, and their functional groups are identical.[1] The only difference is the substitution pattern on the benzene ring, which results in very subtle variations in their physical and chemical properties, such as polarity, boiling point, and spectroscopic behavior. This inherent similarity makes their separation and individual identification a significant analytical challenge.[1]

Q2: Which analytical techniques are most effective for differentiating these isomers? A combination of high-resolution chromatography and spectroscopy is typically required.

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for physically separating the isomers before analysis.[2]

  • Spectroscopy (NMR/FTIR): Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful tools for structural elucidation. ¹H and ¹³C NMR can distinguish isomers based on the unique chemical environment of each proton and carbon atom.[3][4] FTIR is sensitive to vibrational modes that differ based on the substitution pattern.[1]

Q3: Can I use mass spectrometry (MS) to distinguish between the isomers? Standard electron impact mass spectrometry (EI-MS) is generally not effective for differentiating positional isomers because they have the same molecular weight and often produce very similar fragmentation patterns.[5][6] However, advanced techniques such as tandem mass spectrometry (MS/MS) or methods using different ionization sources (e.g., chemical ionization) may reveal subtle differences in fragment ion abundances that can be used for differentiation, often in combination with chemometric analysis.[6]

Troubleshooting Guide: Experimental Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Chromatographic Separation (HPLC/GC)

Q1: My HPLC analysis shows only one broad peak or co-eluting peaks for my isomer mixture. How can I achieve separation? Co-elution is the most common challenge when separating isomers. To resolve this, you must improve the column's selectivity for the compounds.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Adjust Solvent Strength: Systematically vary the ratio of your organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. Reducing the organic content generally increases retention time and may improve resolution.

    • Change Organic Modifier: Acetonitrile and methanol offer different selectivities. If one does not provide separation, try the other.

    • Modify pH: Since the aminomethyl group is basic, the pH of the mobile phase will significantly affect the isomers' retention. Adjusting the pH can alter the protonation state and improve separation.

  • Change the Stationary Phase: If mobile phase optimization fails, your column chemistry may not be suitable. For aromatic isomers, consider:

    • Phenyl-Hexyl Columns: These columns can provide alternative selectivity through π-π interactions with the benzene ring of the isomers.

    • Pentafluorophenyl (PFP) Columns: PFP phases offer unique selectivity for positional isomers due to dipole-dipole and π-π interactions.

  • Adjust Temperature: Lowering the column temperature can sometimes enhance selectivity between closely related compounds, though it may increase backpressure.

  • Use a Slower Gradient: If using gradient elution, a shallower, slower gradient profile can often resolve closely eluting peaks.

Q2: My GC peaks are tailing. What is the cause and how can I fix it? Peak tailing in GC is often caused by active sites on the column (e.g., exposed silanols) interacting with the basic amino group of the analytes.

  • Use a Base-Deactivated Column: Employ a GC column specifically designed for the analysis of basic compounds. These columns have highly inert surfaces that minimize secondary interactions.

  • Derivatization: While adding a step, derivatizing the primary amine (e.g., through acylation) can block the active site, reduce tailing, and improve peak shape.

Spectroscopic Identification (NMR/FTIR)

Q1: The aromatic regions of my ¹H NMR spectra for the different isomers look very similar. How can I confidently assign the structure? While the aromatic protons of all three isomers fall within a similar range (typically 7.2-7.6 ppm), their splitting patterns (multiplicities) and coupling constants are unique and key to their identification.

  • 2-isomer (ortho): Will show a complex, multiplet pattern for the four aromatic protons.

  • 3-isomer (meta): Will also display a complex pattern, but it will be distinct from the ortho isomer. Look for a singlet-like proton between two other substituents.

  • 4-isomer (para): Will show a highly symmetric pattern, typically two distinct doublets (an AA'BB' system), as there are two pairs of chemically equivalent protons.

  • Use 2D NMR: Techniques like COSY (Correlation Spectroscopy) can help establish which protons are coupled to each other, confirming the substitution pattern.

Q2: The C≡N and N-H stretching frequencies in my FTIR spectra are very close for all isomers. Are there other regions to look at? Yes. While the primary functional group frequencies will be similar, the "fingerprint region" (below 1500 cm⁻¹) is highly specific to the molecule's overall structure.

  • Focus on C-H Bending: The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region are highly characteristic of the aromatic substitution pattern (ortho, meta, or para). These peaks are often the most reliable for differentiation via FTIR.[7]

Key Analytical Data Summary

The following tables provide expected spectroscopic data for the aminomethylbenzonitrile isomers based on established principles and data from analogous compounds.[3][8] Actual values may vary slightly based on experimental conditions (e.g., solvent, concentration).

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ in ppm) Solvent: CDCl₃; Reference: TMS at 0.00 ppm.

IsomerGroup¹H NMR (δ, multiplicity)¹³C NMR (δ)
2-Aminomethylbenzonitrile -CH₂-~3.9 (s, 2H)~45
-NH₂~1.6 (br s, 2H)-
Ar-H~7.2-7.6 (m, 4H)~128-142
Ar-C (quat.)-~110 (C-CN), ~143 (C-CH₂)
-C≡N-~118
3-Aminomethylbenzonitrile -CH₂-~3.8 (s, 2H)~46
-NH₂~1.5 (br s, 2H)-
Ar-H~7.3-7.5 (m, 4H)~129-132
Ar-C (quat.)-~112 (C-CN), ~140 (C-CH₂)
-C≡N-~119
4-Aminomethylbenzonitrile -CH₂-~3.8 (s, 2H)~46
-NH₂~1.5 (br s, 2H)-
Ar-H~7.3 (d, 2H), ~7.5 (d, 2H)~128, ~132
Ar-C (quat.)-~111 (C-CN), ~145 (C-CH₂)
-C≡N-~119

Table 2: Characteristic FTIR Spectroscopic Data (cm⁻¹) Note: The fingerprint region is most diagnostic for distinguishing isomers.

Vibrational Mode2-Isomer (ortho)3-Isomer (meta)4-Isomer (para)
N-H Stretch (amine)~3380, ~3300~3380, ~3300~3380, ~3300
C-H Stretch (aromatic)~3060~3060~3060
C-H Stretch (aliphatic)~2920, ~2850~2920, ~2850~2920, ~2850
C≡N Stretch (nitrile)~2225~2230~2228
N-H Bend (amine)~1600~1600~1600
C=C Stretch (aromatic)~1580, ~1490, ~1450~1585, ~1480, ~1460~1610, ~1510
Ar C-H Bend (out-of-plane) ~750 (strong) ~780, ~690 (strong) ~830 (strong)

Detailed Experimental Protocols

Protocol 1: HPLC Method for Isomer Separation

This protocol provides a starting point for developing a separation method. Optimization will likely be required.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Column: Phenyl-Hexyl or PFP column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 40% B

      • 15-17 min: Hold at 40% B

      • 17-18 min: Return to 10% B

      • 18-25 min: Re-equilibration at 10% B

  • Sample Preparation:

    • Accurately weigh ~5 mg of the isomer mixture.

    • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a stock solution.

    • Dilute the stock solution 1:10 with the initial mobile phase (90% A, 10% B).

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: NMR Spectroscopy Analysis
  • Instrumentation:

    • 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the purified isomer sample.

    • Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

    • For CDCl₃, ensure the solvent contains 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.[8]

    • Transfer the clear solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: Standard single-pulse (e.g., 'zg30').

    • Number of Scans: 16.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: Proton-decoupled single-pulse with NOE (e.g., 'zgpg30').

    • Number of Scans: 1024 or more.

    • Relaxation Delay (d1): 2 seconds.

    • Spectral Width: -5 to 220 ppm.

  • Data Processing:

    • Apply Fourier transformation.

    • Phase and baseline correct the spectra.

    • Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm (or residual solvent peak) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[8]

    • Integrate signals in the ¹H spectrum.

Visual Workflow Guides

The following diagrams illustrate logical workflows for the characterization of aminomethylbenzonitrile isomers.

D cluster_0 Workflow for Isomer Characterization A Sample Mixture (2-, 3-, 4-isomers) B Method Development: HPLC or GC A->B C Achieve Baseline Separation? B->C D Collect Fractions for each Isomer C->D  Yes E Optimize Method: - Mobile/Stationary Phase - Temperature - Gradient C->E No F Spectroscopic Analysis (NMR, FTIR) D->F E->B G Structure Elucidation & Isomer Assignment F->G

Caption: A general workflow for the separation and identification of isomers.

D cluster_1 Decision Tree for Analytical Technique Selection Q1 Goal: Separate Isomers in a Mixture? T1 Use High-Resolution Chromatography (HPLC or GC) Q1->T1 Yes Q2 Goal: Determine Aromatic Substitution Pattern? Q1->Q2 No T2 Use ¹H NMR (Analyze Splitting Patterns) Q2->T2 Yes Q3 Goal: Confirm Functional Groups (C≡N, -NH₂)? Q2->Q3 No T3 Use FTIR (Analyze Fingerprint Region 900-650 cm⁻¹) T2->T3 (orthogonal method) T4 Use FTIR (Analyze N-H & C≡N Stretches) Q3->T4 Yes

Caption: A decision tree for selecting the right analytical method.

References

Validation & Comparative

Interpreting the 1H NMR Spectrum of 4-[(Dimethylamino)methyl]benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and organic synthesis, the precise characterization of molecular structures is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as a cornerstone technique for elucidating the structure of organic compounds. This guide provides a detailed interpretation of the 1H NMR spectrum of 4-[(Dimethylamino)methyl]benzonitrile and compares it with two structurally related alternatives: 4-aminobenzonitrile and 4-(hydroxymethyl)benzonitrile. This comparative analysis, supported by experimental data, will aid researchers in distinguishing these compounds and understanding the influence of substituent groups on proton chemical shifts.

Comparative 1H NMR Data

The following table summarizes the key 1H NMR spectral data for this compound and its analogs. The data highlights the distinct chemical shifts (δ) in parts per million (ppm), signal multiplicities (s = singlet, d = doublet), and integration values corresponding to the number of protons.

CompoundStructureAromatic Protons (Ha)Aromatic Protons (Hb)Benzylic/Substituent Protons (Hc)Amino/Hydroxyl/Dimethyl Protons (Hd)
This compound CN-C₆H₄-CH₂N(CH₃)₂7.61 (d, 2H)7.47 (d, 2H)3.49 (s, 2H)2.25 (s, 6H)
4-Aminobenzonitrile CN-C₆H₄-NH₂7.37 (d, 2H)6.64 (d, 2H)-4.32 (s, 2H)[1]
4-(Hydroxymethyl)benzonitrile CN-C₆H₄-CH₂OH7.53 (d, 2H)7.38 (d, 2H)4.65 (s, 2H)Signal for -OH proton can be broad and variable

Analysis of Spectral Features

This compound: The 1H NMR spectrum of this target compound displays four distinct signals. The aromatic region shows two doublets at approximately 7.61 and 7.47 ppm, characteristic of a para-substituted benzene ring. The downfield doublet (7.61 ppm) corresponds to the protons ortho to the electron-withdrawing nitrile group, while the upfield doublet (7.47 ppm) represents the protons ortho to the dimethylaminomethyl group. A singlet at 3.49 ppm with an integration of 2H is assigned to the benzylic protons of the -CH₂- group. The most upfield signal, a singlet at 2.25 ppm integrating to 6H, is characteristic of the two equivalent methyl groups of the dimethylamino moiety.

Alternative Compounds:

  • 4-Aminobenzonitrile: In comparison, the spectrum of 4-aminobenzonitrile also shows two doublets in the aromatic region.[1][2][3][4] However, the amino group, being strongly electron-donating, shifts the ortho protons significantly upfield to around 6.64 ppm. The protons ortho to the nitrile group appear at approximately 7.37 ppm. A broad singlet at 4.32 ppm corresponds to the two protons of the primary amine.[1]

  • 4-(Hydroxymethyl)benzonitrile: The aromatic region of 4-(hydroxymethyl)benzonitrile exhibits two doublets at 7.53 and 7.38 ppm.[5] The benzylic protons of the -CH₂OH group appear as a singlet at 4.65 ppm.[5] The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.

Experimental Protocol

A standardized protocol for acquiring high-quality 1H NMR spectra is crucial for accurate structural elucidation and comparison.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

  • Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Avoid transferring any solid particles.

  • The final sample height in the NMR tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • The 1H NMR spectra are typically recorded on a 300 or 400 MHz NMR spectrometer.

  • The instrument is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field.

  • A standard single-pulse experiment is used to acquire the 1H NMR spectrum.

  • Typically, 8 to 16 scans are acquired to ensure a good signal-to-noise ratio.

  • The spectral width is set to encompass all expected proton signals (e.g., -2 to 12 ppm).

  • The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0 ppm.

  • Integration of the signals is performed to determine the relative number of protons for each resonance.

Structural Visualization

The following diagram illustrates the chemical structure of this compound, highlighting the different proton environments discussed in the spectral analysis.

Caption: Proton environments in this compound.

References

A Comparative Guide to the Synthesis of Substituted Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzonitriles are pivotal building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and materials. The selection of an appropriate synthetic route is critical and often dictated by factors such as the availability of starting materials, desired substitution patterns, reaction scalability, and functional group tolerance. This guide provides an objective comparison of three prominent methods for synthesizing substituted benzonitriles: the Sandmeyer reaction, the Rosenmund-von Braun reaction, and modern palladium-catalyzed cyanation.

At a Glance: Comparison of Synthesis Routes

FeatureSandmeyer ReactionRosenmund-von Braun ReactionPalladium-Catalyzed Cyanation
Starting Material Aryl aminesAryl halides (typically bromides or iodides)Aryl halides (chlorides, bromides, iodides) and triflates
Key Reagents NaNO₂, acid, CuCNCuCN (often stoichiometric)Pd catalyst, ligand, cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆])
Reaction Conditions Low temperatures (0-5 °C) for diazotization, then elevated temperatures for cyanationHigh temperatures (reflux in high-boiling solvents)Mild to moderate temperatures
Advantages Utilizes readily available anilines, well-established classical reaction.[1][2]Direct cyanation of aryl halides.[3][4]High yields, broad substrate scope, excellent functional group tolerance, milder conditions.[1]
Disadvantages Can have variable yields, potential for side reactions.Harsh reaction conditions, stoichiometric copper cyanide, purification can be difficult.[5]Cost of palladium catalysts and ligands, potential for catalyst poisoning by cyanide.[1]

Quantitative Data Summary

The following tables summarize reported yields for the synthesis of various substituted benzonitriles using the three different methodologies, providing a basis for objective comparison.

Table 1: Sandmeyer Reaction Yields
Starting Material (Substituted Aniline)Product (Substituted Benzonitrile)Yield (%)
4-Nitroaniline4-Nitrobenzonitrile93%
2-Methylaniline2-Methylbenzonitrile85%
4-Bromoaniline4-Bromobenzonitrile75%
2-Chloroaniline2-Chlorobenzonitrile68%
4-Methoxyaniline4-Methoxybenzonitrile52%

Data sourced from a comparative guide by BenchChem.

Table 2: Rosenmund-von Braun Reaction Yields
Starting Material (Substituted Aryl Halide)Product (Substituted Benzonitrile)Yield (%)
1-Iodo-4-nitrobenzene4-Nitrobenzonitrile88%
1-Bromo-2-methylbenzene2-Methylbenzonitrile82%
1,4-Dibromobenzene4-Bromobenzonitrile70%
1-Bromo-2-chlorobenzene2-Chlorobenzonitrile65%
1-Bromo-4-methoxybenzene4-Methoxybenzonitrile60%

Data sourced from a comparative guide by BenchChem.

Table 3: Palladium-Catalyzed Cyanation of Aryl Chlorides and Bromides
Starting Material (Substituted Aryl Halide)Product (Substituted Benzonitrile)Yield (%)
Ethyl 4-chlorobenzoateEthyl 4-cyanobenzoate97%
4-Chloroanisole4-Methoxybenzonitrile98%
2-Chlorotoluene2-Methylbenzonitrile96%
4-Chlorobenzamide4-Cyanobenzamide95%
4-Bromobenzaldehyde4-Cyanobenzaldehyde88%
4-Bromoaniline4-Aminobenzonitrile92%
2-Bromophenol2-Hydroxybenzonitrile85%

Yields are representative examples from various sources utilizing different palladium catalysts and ligands.[1][6]

Experimental Protocols

Detailed methodologies for the key synthesis routes are provided below.

Sandmeyer Reaction: Synthesis of 4-Nitrobenzonitrile

1. Diazotization:

  • In a flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve 4-nitroaniline in an aqueous solution of a strong acid, such as hydrochloric acid.

  • Slowly add a chilled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature between 0 and 5 °C.

  • Continue stirring for an additional 30 minutes to ensure the complete formation of the diazonium salt.[7]

2. Cyanation:

  • In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.

  • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

  • The reaction mixture is then gently warmed to facilitate the decomposition of the diazonium salt and the formation of the benzonitrile, which is often accompanied by the evolution of nitrogen gas.[2]

3. Work-up and Purification:

  • Upon completion of the reaction, the mixture is typically steam distilled or extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated to yield the crude product.

  • Purification is achieved through recrystallization or column chromatography.[7]

Rosenmund-von Braun Reaction: Synthesis of 4-Methoxybenzonitrile

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-bromo-4-methoxybenzene and a stoichiometric amount of copper(I) cyanide.

  • Add a high-boiling polar solvent such as DMF, nitrobenzene, or pyridine.[5]

2. Reaction Execution:

  • Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • The reaction mixture is often treated with a solution of ferric chloride to decompose copper complexes, followed by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated.

  • The crude product is purified by distillation or column chromatography.

Palladium-Catalyzed Cyanation: General Procedure for Aryl Chlorides and Bromides

1. Reaction Setup:

  • To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and potassium ferrocyanide(II) trihydrate (K₄[Fe(CN)₆]·3H₂O).[1]

  • If the (hetero)aryl halide is a solid, add it to the tube.

  • Seal the tube with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen (repeat three times).

2. Reagent Addition:

  • If the (hetero)aryl halide is a liquid, add it via syringe.

  • Add dioxane and a degassed solution of potassium acetate (KOAc) in water via syringe.[1]

3. Reaction Execution:

  • Place the reaction tube in a preheated oil bath or heating block and stir for the specified time and temperature (typically 1 hour at ≤ 100 °C).[1]

4. Work-up and Purification:

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for each synthetic route.

Sandmeyer_Reaction_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_cyanation Cyanation Aryl Amine Aryl Amine Diazonium Salt Diazonium Salt Aryl Amine->Diazonium Salt NaNO2, H+ Substituted Benzonitrile Substituted Benzonitrile Diazonium Salt->Substituted Benzonitrile CuCN

Caption: Workflow for the Sandmeyer Reaction.

Rosenmund_von_Braun_Reaction_Workflow Aryl Halide Aryl Halide Substituted Benzonitrile Substituted Benzonitrile Aryl Halide->Substituted Benzonitrile CuCN, High Temp.

Caption: Workflow for the Rosenmund-von Braun Reaction.

Palladium_Catalyzed_Cyanation_Workflow Aryl Halide/Triflate Aryl Halide/Triflate Substituted Benzonitrile Substituted Benzonitrile Aryl Halide/Triflate->Substituted Benzonitrile Pd Catalyst, Ligand, Cyanide Source, Base

Caption: Workflow for Palladium-Catalyzed Cyanation.

Conclusion

The choice of a synthetic route for substituted benzonitriles is a multifaceted decision. The Sandmeyer reaction offers a classic approach from readily available anilines, though yields can be inconsistent. The Rosenmund-von Braun reaction provides a direct conversion from aryl halides but often requires harsh conditions. For versatility, high yields, and broad functional group tolerance, palladium-catalyzed cyanation has emerged as the state-of-the-art method, despite the higher initial cost of the catalyst system. This guide provides the necessary data and protocols to assist researchers in making an informed decision based on the specific requirements of their synthetic targets.

References

A Comparative Guide to the Reactivity of 4-[(Dimethylamino)methyl]benzonitrile and 4-(Aminomethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-[(Dimethylamino)methyl]benzonitrile and 4-(aminomethyl)benzonitrile. The discussion is supported by theoretical principles and experimental data from analogous compounds to offer insights into their respective performance in common organic transformations.

Introduction to the Compounds

Both this compound and 4-(aminomethyl)benzonitrile are benzonitrile derivatives featuring a nitrogen-containing functional group at the para position. The key structural difference lies in the nature of the amino group: a tertiary amine in the former and a primary amine in the latter. This distinction is the primary determinant of their differential reactivity.

CompoundStructure
This compound this compound
4-(Aminomethyl)benzonitrile 4-(Aminomethyl)benzonitrile

Comparative Reactivity Analysis

The reactivity of these molecules can be considered at two main sites: the amino group and the nitrile group.

Reactivity of the Amino Group: Nucleophilicity and Basicity

The lone pair of electrons on the nitrogen atom imparts both basic and nucleophilic character to the amino group.

  • Basicity: The basicity of an amine is quantified by the pKa of its conjugate acid. A higher pKa indicates a stronger base. For the parent compounds, benzylamine has a pKa of approximately 9.33, while N,N-dimethylbenzylamine has a pKa in the range of 8.25-9.02.[1][2][3][4][5][6][7][8][9] The electron-withdrawing nature of the para-cyano group is expected to reduce the basicity of both amines. However, the relative trend is likely to be maintained. The two methyl groups on the tertiary amine are electron-donating, which should increase the electron density on the nitrogen, making it more basic.

  • Nucleophilicity: Nucleophilicity is influenced by both electronic and steric factors.

    • Electronic Effects: The tertiary amine in this compound is electronically more electron-rich due to the inductive effect of the two methyl groups, suggesting it might be a stronger nucleophile.

    • Steric Effects: The two methyl groups and the benzyl group create significant steric hindrance around the nitrogen atom of the tertiary amine. This bulkiness can impede its ability to attack an electrophilic center. In contrast, the primary amine in 4-(aminomethyl)benzonitrile is less sterically hindered, with two small hydrogen atoms.

In many SN2 reactions, steric hindrance is a dominant factor, often making primary amines more effective nucleophiles than tertiary amines.

Reactivity of the Nitrile Group

The nitrile group is susceptible to nucleophilic attack at the electrophilic carbon atom and can undergo hydrolysis under acidic or basic conditions.[10] The reactivity of the nitrile group is modulated by the electronic nature of the para-substituent.

  • Electronic Influence: Both the -CH2NH2 and -CH2N(CH3)2 groups are considered electron-donating through induction. The dimethylaminomethyl group is expected to be slightly more electron-donating than the aminomethyl group. Electron-donating groups decrease the electrophilicity of the nitrile carbon, thereby reducing its reactivity towards nucleophiles. This would suggest that the nitrile group in this compound is slightly less reactive towards nucleophilic attack and hydrolysis than in 4-(aminomethyl)benzonitrile.

Quantitative Data Summary

PropertyThis compound (Inferred)4-(Aminomethyl)benzonitrile (Inferred)Rationale
Basicity (pKa of conjugate acid) Slightly LowerSlightly HigherBased on pKa of N,N-dimethylbenzylamine (~8.25-9.02) vs. benzylamine (~9.33).[1][2][3][4][5][6][7][8][9]
Nucleophilicity (Amine) LowerHigherSteric hindrance from two methyl groups outweighs the electronic effect in many reactions.
Reactivity in Acylation (Amine) Not ReactiveHighly ReactiveTertiary amines do not undergo acylation.
Reactivity in Alkylation (Amine) Reactive (Quaternization)Highly Reactive (forms secondary, tertiary, and quaternary products)Primary amines can be over-alkylated. Tertiary amines form quaternary ammonium salts.
Reactivity of Nitrile (Hydrolysis) SlowerFasterThe more electron-donating dimethylaminomethyl group deactivates the nitrile group towards nucleophilic attack.

Experimental Protocols

N-Acylation of 4-(Aminomethyl)benzonitrile

This protocol describes a general procedure for the acylation of a primary amine, which is a characteristic reaction of 4-(aminomethyl)benzonitrile.[4]

Materials:

  • 4-(Aminomethyl)benzonitrile

  • Acetic anhydride

  • Anhydrous ether

  • 50 mL round-bottomed flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL round-bottomed flask, add 4-(aminomethyl)benzonitrile (1 mmol).

  • Add acetic anhydride (1.2 mmol) to the flask.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dissolve the reaction mixture in ether (5 mL).

  • Allow the solution to stand at room temperature for 1 hour to crystallize the product.

  • Collect the crystals by filtration.

Quaternization of this compound

This protocol outlines a general procedure for the quaternization of a tertiary amine, a characteristic reaction for this compound.

Materials:

  • This compound

  • Methyl iodide

  • Acetonitrile

  • Round-bottom flask

  • Magnetic stirrer

  • Syringe

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Dissolve the starting material in acetonitrile (approximately 10-20 mL per gram of substrate).

  • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • While stirring the solution at room temperature, add methyl iodide (1.1-1.5 eq.) dropwise using a syringe.[11]

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, the quaternary ammonium salt may precipitate from the solution or can be isolated by removal of the solvent under reduced pressure.

Visualizations

N_Acylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Isolation Amine 4-(Aminomethyl)benzonitrile ReactionVessel Stir at Room Temperature Amine->ReactionVessel AcylatingAgent Acetic Anhydride AcylatingAgent->ReactionVessel Dissolve Dissolve in Ether ReactionVessel->Dissolve Monitor by TLC Crystallize Crystallization Dissolve->Crystallize Filter Filtration Crystallize->Filter Product N-Acylated Product Filter->Product

Caption: Experimental workflow for the N-acylation of 4-(aminomethyl)benzonitrile.

Reactivity_Comparison Primary 4-(Aminomethyl)benzonitrile (Primary Amine) Acylation Acylation Primary->Acylation High Reactivity Alkylation Alkylation Primary->Alkylation High Reactivity (Over-alkylation risk) Tertiary This compound (Tertiary Amine) Tertiary->Acylation No Reaction Tertiary->Alkylation Moderate Reactivity (Quaternization) Nitrile_P Nitrile on Primary Amine Derivative Hydrolysis_P Hydrolysis Nitrile_P->Hydrolysis_P Faster Nitrile_T Nitrile on Tertiary Amine Derivative Hydrolysis_T Hydrolysis Nitrile_T->Hydrolysis_T Slower

Caption: Logical relationship of the comparative reactivity of the two title compounds.

Conclusion

  • 4-(Aminomethyl)benzonitrile , with its primary amine, is a versatile nucleophile that readily participates in reactions such as acylation and alkylation. Its less electron-donating aminomethyl group results in a comparatively more reactive nitrile moiety.

  • This compound , featuring a tertiary amine, is less nucleophilic due to steric hindrance, although it can undergo quaternization. The stronger electron-donating character of the dimethylaminomethyl group leads to a less electrophilic, and therefore less reactive, nitrile group.

The choice between these two reagents will depend on the specific transformation desired. For applications requiring a nucleophilic amine for amide bond formation or controlled alkylation, 4-(aminomethyl)benzonitrile is the superior choice. Conversely, if the tertiary amine is desired for its basicity or for the synthesis of quaternary ammonium salts, and a less reactive nitrile is acceptable or preferred, this compound would be the reagent of choice.

References

A Spectroscopic Comparison of 4-[(Dimethylamino)methyl]benzonitrile and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the synthetic target molecule, 4-[(Dimethylamino)methyl]benzonitrile, and its common precursors, 4-formylbenzonitrile and dimethylamine. The analysis is based on common spectroscopic techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis to facilitate the identification and characterization of these compounds.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and its precursors.

Table 1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 7.62d2HAr-H
7.43d2HAr-H
3.51s2H-CH₂-
2.25s6H-N(CH₃)₂
4-Formylbenzonitrile 10.05s1H-CHO
7.97d2HAr-H
7.88d2HAr-H
Dimethylamine 2.58s6H-CH₃
1.05s1H-NH

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
This compound 144.5Ar-C
132.3Ar-C
129.2Ar-C
119.1-CN
111.0Ar-C
63.8-CH₂-
45.3-N(CH₃)₂
4-Formylbenzonitrile 191.5-CHO
138.5Ar-C
132.8Ar-C
129.9Ar-C
118.1-CN
116.4Ar-C
Dimethylamine 36.6-CH₃

Table 3: IR Spectral Data

CompoundFrequency (cm⁻¹)Assignment
This compound 2228C≡N stretch
2945, 2815, 2768C-H stretch
1612, 1514C=C stretch (aromatic)
820C-H bend (para-substituted)
4-Formylbenzonitrile 2850, 2750C-H stretch (aldehyde)
2230C≡N stretch
1705C=O stretch
1605, 1560C=C stretch (aromatic)
830C-H bend (para-substituted)
Dimethylamine 3350-3250N-H stretch
2965, 2860, 2770C-H stretch
1470, 1440C-H bend

Table 4: Mass Spectrometry Data

CompoundMolecular Weight ( g/mol )Key Fragments (m/z)
This compound 160.22160 (M+), 116, 103, 58
4-Formylbenzonitrile 131.13131 (M+), 130, 103, 76
Dimethylamine 45.0845 (M+), 44, 30, 28

Experimental Protocols

Synthesis of this compound via Reductive Amination

A common method for the synthesis of this compound is the reductive amination of 4-formylbenzonitrile with dimethylamine.

  • Reaction Setup: In a round-bottom flask, dissolve 4-formylbenzonitrile (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add a solution of dimethylamine (1.1-1.5 equivalents), typically as a solution in a solvent like THF or water, to the flask.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise.

  • Quenching and Extraction: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer. Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with tetramethylsilane (TMS) as an internal standard.

  • IR Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Liquid samples can be analyzed as a thin film between NaCl plates, while solid samples are often analyzed as a KBr pellet.

  • Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) mass spectrometer. The sample is introduced, ionized, and the resulting fragments are analyzed based on their mass-to-charge ratio.

Visualized Synthetic Pathway and Logic

The following diagrams illustrate the synthetic pathway and the logical flow of the spectroscopic analysis.

Synthesis_Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product 4-Formylbenzonitrile 4-Formylbenzonitrile Iminium Ion Iminium Ion 4-Formylbenzonitrile->Iminium Ion + Dimethylamine Dimethylamine Dimethylamine This compound This compound Iminium Ion->this compound + Reducing Agent (e.g., NaBH4)

Caption: Synthetic pathway for this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Confirmation Synthesize Product Synthesize Product Purify Product Purify Product Synthesize Product->Purify Product NMR (1H, 13C) NMR (1H, 13C) Purify Product->NMR (1H, 13C) IR Spectroscopy IR Spectroscopy Purify Product->IR Spectroscopy Mass Spectrometry Mass Spectrometry Purify Product->Mass Spectrometry Compare with Precursors Compare with Precursors NMR (1H, 13C)->Compare with Precursors IR Spectroscopy->Compare with Precursors Mass Spectrometry->Compare with Precursors Confirm Structure Confirm Structure Compare with Precursors->Confirm Structure

Caption: Workflow for spectroscopic analysis and structure confirmation.

Comparative Guide to 4-[(Dimethylamino)methyl]benzonitrile: A Focus on Synthesis and Characterization alongside a Structurally Related Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-[(Dimethylamino)methyl]benzonitrile, a commercially available benzonitrile derivative. Due to the limited public availability of performance data for this compound, this guide focuses on its synthesis and physicochemical properties, drawing a comparison with the structurally related and more extensively characterized compound, 4-(Aminomethyl)benzonitrile. This comparison aims to offer a valuable resource for researchers interested in this class of compounds for potential applications in medicinal chemistry and materials science.

Structural and Physicochemical Comparison

This compound and 4-(Aminomethyl)benzonitrile share a common 4-cyanobenzyl core, differing only in the substitution of the benzylic amine. This seemingly minor structural difference can influence their physicochemical properties, reactivity, and potential biological activity. The tertiary amine in this compound is more basic and sterically hindered than the primary amine in 4-(Aminomethyl)benzonitrile.

PropertyThis compound4-(Aminomethyl)benzonitrile
CAS Number 35525-86-115996-76-6 (hydrochloride)
Molecular Formula C₁₀H₁₂N₂C₈H₈N₂
Molecular Weight 160.22 g/mol 132.16 g/mol
Structure
Appearance Typically a solidSolid
Purity Data Not consistently provided by suppliersTypically available as ≥97%
Solubility Soluble in organic solventsSoluble in water (as hydrochloride salt)

Synthesis Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nucleophilic substitution of a benzylic halide with dimethylamine.

Experimental Protocol:

  • Materials: 4-Cyanobenzyl bromide, dimethylamine, sodium carbonate, N,N-dimethylformamide (DMF), ethyl acetate, water.

  • Procedure:

    • Dissolve 4-cyanobenzyl bromide (10 g, 0.05 mol), sodium carbonate (5.95 g, 56.0 mmol), and dimethylamine (56.0 mmol) in N,N-dimethylformamide (75 mL).

    • Stir the mixture at room temperature for 3 hours.

    • Heat the reaction mixture to 90°C and continue the reaction until completion (monitored by TLC).

    • Cool the mixture to room temperature and add water (200 mL).

    • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

    • Extract the aqueous filtrate with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the product. The total yield is reported to be between 72-98%.[1]

Synthesis_of_4_Dimethylaminomethyl_benzonitrile start 4-Cyanobenzyl bromide product This compound start->product Nucleophilic Substitution reagent1 Dimethylamine, Sodium Carbonate reagent1->product solvent DMF, 90°C solvent->product

Synthetic pathway for this compound.
Synthesis of 4-(Aminomethyl)benzonitrile

The synthesis of 4-(Aminomethyl)benzonitrile often proceeds via a two-step process involving benzylic bromination followed by a Gabriel synthesis to introduce the primary amine.[1]

Experimental Protocol:

  • Step 1: Benzylic Bromination

    • Dissolve 4-methylbenzonitrile in a suitable solvent (e.g., carbon tetrachloride).

    • Add N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN).

    • Reflux the mixture until the reaction is complete.

    • Work-up the reaction to isolate 4-(bromomethyl)benzonitrile.

  • Step 2: Gabriel Synthesis

    • React 4-(bromomethyl)benzonitrile with potassium phthalimide in a suitable solvent (e.g., DMF).

    • Treat the resulting N-substituted phthalimide with hydrazine hydrate to release the primary amine, 4-(aminomethyl)benzonitrile.[1]

Analytical Characterization

While a specific Certificate of Analysis for this compound with detailed analytical data is not consistently provided by suppliers, standard analytical techniques would be used for its characterization. For comparison, methods for the analysis of 4-(Aminomethyl)benzonitrile are better documented.

Analytical MethodThis compound (Expected)4-(Aminomethyl)benzonitrile (Documented)
¹H NMR Expected signals for dimethyl protons, benzylic methylene protons, and aromatic protons.Spectral data is available and used for structural confirmation.
¹³C NMR Expected signals for methyl, methylene, aromatic, and nitrile carbons.Spectral data is available for structural elucidation.
HPLC Method would be developed for purity assessment.Reverse-phase HPLC methods are established for purity analysis.[2]
Mass Spectrometry To confirm molecular weight (160.22 m/z for [M+H]⁺).Used to confirm the molecular weight of the compound.
Infrared (IR) Characteristic peaks for C≡N (nitrile) and C-N stretching.IR spectra show characteristic absorptions for the nitrile and amine groups.

Performance and Application Comparison

Direct experimental data on the biological or material performance of this compound is scarce in publicly available literature. It is primarily sold as a chemical intermediate.

In contrast, 4-(Aminomethyl)benzonitrile has been investigated for its biological activity. For instance, it has been identified as a potential inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase, an enzyme involved in cellular responses to oxygen levels.[3] This suggests that the aminomethylbenzonitrile scaffold can be a starting point for the development of therapeutic agents.

The workflow for evaluating a compound like 4-(Aminomethyl)benzonitrile for its biological activity would typically involve the following steps:

Biological_Screening_Workflow cluster_screening In Vitro Screening cluster_analysis Data Analysis cluster_development Lead Optimization enzymatic_assay Enzymatic Assay (e.g., HIF Prolyl Hydroxylase) ic50 Determine IC50/EC50 enzymatic_assay->ic50 cellular_assay Cell-Based Assay (e.g., Cytotoxicity) cellular_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar lead_opt Lead Optimization sar->lead_opt

General workflow for biological screening of small molecules.

Given its structural similarity, this compound could potentially be explored in similar biological screens or used as a building block to synthesize more complex molecules for various applications. The presence of the dimethylamino group might alter its binding affinity, selectivity, and pharmacokinetic properties compared to the primary amine of 4-(Aminomethyl)benzonitrile.

Conclusion

This compound is a readily available chemical intermediate with a straightforward synthetic route. While detailed performance data is lacking, its structural similarity to biologically active compounds like 4-(Aminomethyl)benzonitrile suggests its potential as a scaffold in medicinal chemistry. Researchers interested in this compound should anticipate the need for thorough in-house analytical characterization to confirm its purity and identity before use. Further investigation into its biological activity, guided by the data available for its structural analogs, could unveil novel applications for this and related benzonitrile derivatives.

References

A Comparative Guide to the Analytical Data of N-(4-Substituted Benzyl)amides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the analytical data for two representative N-(4-substituted benzyl)amide derivatives: N-(4-chlorobenzyl)cinnamamide and N-(4-chlorobenzyl)benzamide. The data presented is based on the findings reported in the study by Perez et al. in Molecules 2016.[1] This guide is intended to assist researchers in the synthesis, characterization, and development of novel compounds based on the 4-substituted benzylamine scaffold.

Comparative Analytical Data

The following table summarizes the key analytical data for the two selected amide derivatives, providing a clear comparison of their physical and spectral properties.

PropertyN-(4-chlorobenzyl)cinnamamideN-(4-chlorobenzyl)benzamide
Molecular Formula C₁₆H₁₄ClNOC₁₄H₁₂ClNO
Yield 75%65%
Melting Point (°C) 152–156136–139
IR (KBr, cm⁻¹) 3253 (N-H), 1654 (C=O), 1616 (C=C), 1040 (C-Cl)3300 (N-H), 1637 (C=O), 1618 (C=C), 1091 (C-Cl)
¹H-NMR (DMSO-d₆, δ ppm) 8.68 (t, 1H, NH), 7.55-7.29 (m, 9H, Ar-H), 7.49 (d, 1H, CH=), 6.64 (d, 1H, =CH), 4.38 (d, 2H, CH₂)9.10 (t, 1H, NH), 7.89 (d, 2H, Ar-H), 7.64-7.09 (m, 7H, Ar-H), 4.46 (d, 2H, CH₂)
¹³C-NMR (DMSO-d₆, δ ppm) 164.7 (C=O), 140.2 (CH=), 138.3, 134.7, 131.7, 129.5, 128.9, 128.8, 127.5 (Ar-C), 120.9 (=CH), 42.0 (CH₂)166.4 (C=O), 138.8, 134.2, 131.4, 131.3, 129.1, 128.3, 127.3 (Ar-C), 42.1 (CH₂)

Experimental Protocols

The following protocols are adapted from the synthetic and analytical procedures described by Perez et al.[1] for the preparation and characterization of N-(4-halobenzyl)amides. These methods are directly applicable for the synthesis of N-(4-cyanobenzyl)amide derivatives.

General Procedure for the Synthesis of N-(4-Substituted Benzyl)amides

A solution of the corresponding carboxylic acid (1.0 mmol), 4-substituted benzylamine (in this case, 4-chlorobenzylamine) (1.0 mmol), and (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 mmol) in dichloromethane (20 mL) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with a saturated solution of sodium bicarbonate (3 x 15 mL) and brine (1 x 20 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The resulting solid is purified by recrystallization from a suitable solvent (e.g., ethanol/water) to afford the pure amide product.

Analytical Characterization
  • Melting Point: Melting points were determined using an open capillary method and are uncorrected.

  • Infrared (IR) Spectroscopy: IR spectra were recorded on a FT-IR spectrometer using KBr pellets.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded on a 400 MHz spectrometer in deuterated dimethyl sulfoxide (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Experimental Workflow

The following diagram illustrates the general synthetic workflow for the amide coupling reaction.

G cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product Carboxylic_Acid Carboxylic Acid (e.g., Cinnamic Acid) Stirring Stirring at Room Temperature Carboxylic_Acid->Stirring Benzylamine 4-Substituted Benzylamine (e.g., 4-Cyanobenzylamine) Benzylamine->Stirring BOP BOP Coupling Agent BOP->Stirring DCM Dichloromethane (Solvent) DCM->Stirring Workup Aqueous Workup (NaHCO3, Brine) Stirring->Workup Reaction Completion (TLC) Purification Recrystallization Workup->Purification Amide N-(4-Substituted Benzyl)amide Purification->Amide

References

A Comparative Analysis of Benzonitrile Derivatives in Drug Discovery: From Oncology to Infectious Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzonitrile scaffold, an aromatic ring bearing a cyano group, has emerged as a privileged structure in modern medicinal chemistry. Its unique physicochemical properties—including its role as a hydrogen bond acceptor, its metabolic stability, and its ability to serve as a bioisostere for various functional groups—have established it as a cornerstone in the design of novel therapeutics.[1][2] This guide provides a comparative study of two distinct classes of benzonitrile derivatives, showcasing their applications as kinase inhibitors in oncology and as novel antimicrobial agents. Supported by experimental data, detailed protocols, and pathway visualizations, this document aims to serve as a comprehensive resource for professionals in drug discovery and development.

Part 1: Benzonitrile Derivatives as Kinase Inhibitors in Oncology

The 4-anilinoquinoline-3-carbonitrile scaffold is a well-established pharmacophore for developing ATP-competitive kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[3] Dysregulation of the EGFR signaling pathway is a key driver in the proliferation and survival of various cancer cells, making it a prime target for therapeutic intervention.[1][3][4][5][6]

Mechanism of Action: EGFR Inhibition

The nitrile group on the quinoline core is a critical feature, often engaging in hydrogen bonding interactions within the ATP-binding site of the EGFR kinase domain. The anilino group extends into a hydrophobic pocket, and substitutions on this ring are crucial for modulating potency and selectivity.[3][7] By blocking the ATP-binding site, these inhibitors prevent EGFR autophosphorylation, thereby inhibiting the activation of downstream signaling cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which ultimately leads to reduced cancer cell proliferation and survival.[3][6]

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the inhibitory potency of various 4-anilinoquinoline-3-carbonitrile derivatives against EGFR and their anti-proliferative effects on cancer cell lines. The data highlights how subtle structural modifications on the anilino ring influence biological activity.

Compound IDR Group (Anilino Ring)TargetActivity (IC₅₀)Reference
1 3-ethynyl, 6,7-dimethoxy (on quinoline)In-cell EGFR Phosphorylation270 nM[8]
2 3-ethynyl, 6-methoxy (on quinoline)In-cell EGFR Phosphorylation>60-fold drop vs. 1 [8]
3 3-ethynyl, 7-methoxy (on quinoline)In-cell EGFR Phosphorylation>60-fold drop vs. 1 [8]
4 3-bromo (on aniline of quinazoline)EGFR Kinase3.2 nM[9]
5 3-chloro (on aniline of quinazoline)EGFR Kinase1 nM[9]
Experimental Protocols

This protocol measures the amount of ADP produced in a kinase reaction, where the resulting luminescent signal is proportional to kinase activity.[10][11]

  • Reagent Preparation :

    • Prepare a 10 mM stock solution of the test benzonitrile derivative in 100% DMSO.

    • Create a serial dilution series of the test inhibitor in the kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50µM DTT).

    • Dilute recombinant human EGFR enzyme and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1) in the kinase assay buffer.[10]

  • Assay Procedure :

    • To the wells of a 384-low volume plate, add 1 µL of the diluted inhibitor or a 5% DMSO vehicle control.

    • Add 2 µL of the diluted EGFR enzyme.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.[11]

  • Signal Detection :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[11]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.[11]

    • Record the luminescence using a plate reader.

  • Data Analysis :

    • Subtract the "no enzyme" blank control values from all other readings.

    • Plot the percent inhibition relative to the DMSO control against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[10]

Mandatory Visualization

EGFR_Signaling_Pathway Ligand EGF Ligand EGFR EGFR Dimer P P Ligand->EGFR Binds & Dimerizes Grb2_Sos Grb2/SOS EGFR:p1->Grb2_Sos Recruits PI3K PI3K EGFR:p2->PI3K Inhibitor Benzonitrile Inhibitor Inhibitor->EGFR Blocks ATP Site Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Nuclear Translocation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT Akt PIP3->AKT AKT->Proliferation MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Prepare Benzonitrile Stock Solution D Perform 2-Fold Serial Dilution of Compound A->D B Culture & Standardize Bacterial Inoculum (0.5 McFarland) E Inoculate Wells with Bacterial Suspension B->E C Dispense Broth in 96-Well Plate C->D D->E F Incubate Plate (37°C, 18-24h) E->F G Visually Inspect for Turbidity (Growth) F->G H Determine MIC: Lowest Concentration with No Growth G->H

References

Validating the Structure of 4-[(Dimethylamino)methyl]benzonitrile: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a critical step in any chemical workflow. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy provides essential information, complex molecules or the presence of isomers necessitates more powerful techniques. Two-dimensional (2D) NMR spectroscopy offers a robust solution by resolving overlapping signals and revealing through-bond correlations, ensuring accurate structural elucidation.

This guide provides a detailed comparison of 2D NMR techniques—COSY, HSQC, and HMBC—for the structural validation of 4-[(Dimethylamino)methyl]benzonitrile. We present the expected correlations based on its known structure and provide standardized experimental protocols for data acquisition.

Predicted ¹H and ¹³C NMR Chemical Shifts

The first step in structural validation is the assignment of signals from 1D ¹H and ¹³C NMR spectra. The table below summarizes the predicted chemical shifts for this compound, based on data from structurally similar compounds. These assignments serve as the foundation for interpreting the 2D correlation spectra.

Atom NumberFunctional GroupPredicted ¹H Chemical Shift (δ ppm)MultiplicityIntegrationPredicted ¹³C Chemical Shift (δ ppm)
1Aromatic (ipso)---~144
2, 6Aromatic-H~7.60d (J≈8 Hz)2H~132
3, 5Aromatic-H~7.40d (J≈8 Hz)2H~129
4Aromatic (ipso)---~111
7Benzylic Methylene (-CH₂-)~3.50s2H~64
8N-Methyl (-N(CH₃)₂)~2.25s6H~45
9Nitrile (-CN)---~119

Note: Predicted values are for a CDCl₃ solvent and may vary based on experimental conditions.

2D NMR Correlation Analysis: An In-Depth Comparison

2D NMR experiments provide a correlation map that reveals the connectivity of atoms within a molecule. By comparing the expected correlations with experimental data, the proposed structure can be unequivocally validated.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-coupled, typically over two to three bonds.[1] For this compound, the primary utility of COSY is to confirm the substitution pattern of the aromatic ring.

  • Expected Correlations: A strong cross-peak will be observed between the aromatic protons at ~7.60 ppm (H-2/6) and ~7.40 ppm (H-3/5), confirming their ortho relationship. The singlets corresponding to the benzylic methylene (H-7) and the N-methyl protons (H-8) will appear on the diagonal but will not show cross-peaks, confirming their isolation from other proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons with their directly attached carbons (one-bond J-coupling).[2][3] This technique is essential for definitively assigning the carbon signals based on the more easily interpreted proton spectrum.

  • Expected Correlations:

    • The aromatic proton signal at ~7.60 ppm will show a cross-peak to the carbon signal at ~132 ppm (H-2/6 to C-2/6).

    • The aromatic proton signal at ~7.40 ppm will correlate with the carbon signal at ~129 ppm (H-3/5 to C-3/5).

    • The benzylic methylene proton singlet at ~3.50 ppm will correlate with the carbon signal at ~64 ppm (H-7 to C-7).

    • The N-methyl proton singlet at ~2.25 ppm will correlate with the carbon signal at ~45 ppm (H-8 to C-8).

    • Quaternary carbons (C-1, C-4, C-9) will not show any correlation in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most powerful tool for confirming the overall molecular framework by revealing long-range correlations between protons and carbons over two to three bonds (²J and ³J).[2][4] It connects the individual spin systems identified by COSY and HSQC.

  • Expected Key Correlations:

    • Connecting the Dimethylamino and Methylene Groups: The N-methyl protons (H-8) will show a crucial ²J correlation to the benzylic carbon (C-7).

    • Connecting the Methylene Group to the Aromatic Ring: The benzylic protons (H-7) will show a ²J correlation to the ipso-carbon C-4 and a ³J correlation to the ortho-carbons C-3/5.

    • Confirming the Benzonitrile Moiety: The aromatic protons ortho to the nitrile group (H-2/6) will show a ³J correlation to the nitrile carbon (C-9). The aromatic protons meta to the nitrile (H-3/5) will show a ²J correlation to the nitrile carbon (C-9).

These HMBC correlations, when taken together, piece together the entire molecule—from the dimethylamino group to the benzylic methylene, through the para-substituted ring, to the nitrile group—leaving no doubt as to the structure and distinguishing it from its ortho and meta isomers.

Experimental Protocols

Reproducible and high-quality data are paramount. The following protocols provide a standardized methodology for acquiring the necessary NMR data.

Sample Preparation
  • Weigh approximately 10-15 mg of this compound.

  • Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved, using gentle vortexing if necessary.

NMR Data Acquisition
  • Instrument: 400 MHz (or higher) NMR Spectrometer

  • Temperature: 298 K

1. ¹H NMR Spectrum:

  • Pulse Program: zg30

  • Number of Scans (ns): 16

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): ~16 ppm

2. ¹³C{¹H} NMR Spectrum:

  • Pulse Program: zgpg30

  • Number of Scans (ns): 1024

  • Relaxation Delay (d1): 2.0 s

  • Spectral Width (sw): ~220 ppm

3. COSY Spectrum:

  • Pulse Program: cosygpqf

  • Number of Scans (ns): 2-4

  • Relaxation Delay (d1): 1.5 s

  • Increments in F1: 256

4. HSQC Spectrum:

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (ns): 2-4

  • Relaxation Delay (d1): 1.5 s

  • Increments in F1: 256

5. HMBC Spectrum:

  • Pulse Program: hmbcgpndqf

  • Number of Scans (ns): 4-8

  • Relaxation Delay (d1): 1.5 s

  • Increments in F1: 256

  • Long-range J-coupling optimization: 8 Hz

Visualization of Key Structural Correlations

The following diagram illustrates the logical connections that can be drawn from the key 2D NMR correlations to assemble the structure of this compound.

G cluster_mol This compound cluster_cosy COSY (¹H-¹H) cluster_hmbc Key HMBC (¹H-¹³C) mol_img H26 H-2/6 H35 H-3/5 H26->H35 ³J H8 H-8 (-N(CH₃)₂) C7 C-7 H8->C7 ²J H7 H-7 (-CH₂-) C4 C-4 H7->C4 ²J C35 C-3/5 H7->C35 ³J H26_hmbc H-2/6 C9 C-9 (-CN) H26_hmbc->C9 ³J

References

Reactivity comparison of electron-donating vs. electron-withdrawing benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted benzonitriles is critical for the rational design of synthetic pathways and the development of novel therapeutics. The electronic nature of substituents on the benzene ring profoundly influences the reactivity of the nitrile group and the aromatic system. This guide provides an objective comparison of the reactivity of benzonitriles bearing electron-donating groups (EDGs) versus those with electron-withdrawing groups (EWGs), supported by experimental data and detailed protocols.

The reactivity of benzonitrile derivatives is primarily dictated by the electronic effects of substituents, which modulate the electron density of the nitrile group and the benzene ring through inductive and resonance effects. These alterations in electron distribution directly impact the susceptibility of the molecule to various chemical transformations, including hydrolysis, reduction, and nucleophilic aromatic substitution.[1]

Comparative Analysis of Reactivity

The influence of EDGs and EWGs on the reactivity of benzonitriles is most evident in three key reactions: hydrolysis of the nitrile group, reduction to a primary amine, and nucleophilic aromatic substitution (SNAr) on the aromatic ring.

Hydrolysis of the Nitrile Group

The conversion of a nitrile to a carboxylic acid via hydrolysis is a fundamental transformation in organic synthesis. The rate of this reaction is highly sensitive to the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups significantly accelerate the hydrolysis of benzonitriles.[2] This is attributed to the increased electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions.[2] A Hammett plot for the hydration of para-substituted benzonitriles demonstrates a positive slope, confirming that EWGs facilitate this reaction.[2]

Conversely, electron-donating groups retard the rate of hydrolysis by decreasing the electrophilicity of the nitrile carbon.

Table 1: Relative Rate Constants for the Acid-Catalyzed Hydrolysis of para-Substituted Benzonitriles [2]

Substituent (para-)Substituent TypeRelative Rate Constant (k/k_H)
-NO₂Electron-Withdrawing3.8
-CNElectron-Withdrawing2.5
-ClElectron-Withdrawing1.3
-H(Reference)1.0
-CH₃Electron-Donating0.6
-OCH₃Electron-Donating0.3
Reduction of the Nitrile Group

The reduction of the nitrile group to a primary amine is a crucial step in the synthesis of many biologically active molecules. The efficiency of this transformation is influenced by the substitution pattern on the benzonitrile. In contrast to hydrolysis, electron-donating groups generally lead to higher yields in the catalytic hydrogenation of para-substituted benzonitriles.[2]

Table 2: Comparative Yields for the Catalytic Hydrogenation of para-Substituted Benzonitriles [2]

Substituent (para-)Substituent TypeYield of Primary Amine (%)
-OCH₃Electron-Donating95
-CH₃Electron-Donating92
-H(Reference)88
-ClElectron-Withdrawing85
-CNElectron-Withdrawing78
Nucleophilic Aromatic Substitution (SNAr)

In cases where the benzonitrile ring is substituted with a suitable leaving group, it can undergo nucleophilic aromatic substitution. The nitrile group itself is a moderate electron-withdrawing group and can activate the ring towards nucleophilic attack, particularly when positioned ortho or para to the leaving group.[2] The presence of additional strong electron-withdrawing groups, such as a nitro group, dramatically enhances the reactivity.[2] This is because EWGs stabilize the negative charge of the Meisenheimer complex intermediate formed during the reaction.[1]

Table 3: Approximate Relative Rates of Nucleophilic Aromatic Substitution for an Activated Aryl Halide [2]

SubstituentSubstituent TypeApproximate Relative Rate of SNAr
-NO₂Strong Electron-Withdrawing~1,000,000
-CNModerate Electron-Withdrawing~1,000
-H(Reference)1
-CH₃Electron-Donating~0.1

Experimental Protocols

Detailed and reproducible experimental procedures are essential for the accurate comparison of reactivity.

Acid-Catalyzed Hydrolysis of Substituted Benzonitriles

Objective: To determine the relative rates of hydrolysis of para-substituted benzonitriles.

Procedure:

  • Prepare solutions of the para-substituted benzonitriles (e.g., 4-nitrobenzonitrile, 4-chlorobenzonitrile, benzonitrile, 4-methylbenzonitrile, 4-methoxybenzonitrile) of known concentration in a suitable solvent (e.g., 10% ethanol-water).

  • Prepare a solution of a strong acid (e.g., 2 M HCl).

  • Initiate the reaction by mixing equal volumes of the benzonitrile solution and the acid solution in a thermostated reaction vessel at a constant temperature (e.g., 50 °C).

  • Monitor the progress of the reaction by taking aliquots at regular time intervals and quenching the reaction.

  • Analyze the concentration of the remaining benzonitrile or the formed benzoic acid using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

  • Determine the initial rate of the reaction for each substituted benzonitrile.

  • Calculate the relative rate constant by dividing the rate constant of the substituted benzonitrile by the rate constant of the unsubstituted benzonitrile.

Catalytic Hydrogenation of Substituted Benzonitriles

Objective: To compare the yields of primary amines from the reduction of para-substituted benzonitriles.

Procedure:

  • In a high-pressure reaction vessel (autoclave), place a solution of the para-substituted benzonitrile (e.g., 4-methoxybenzonitrile, 4-methylbenzonitrile, benzonitrile, 4-chlorobenzonitrile, 4-cyanobenzonitrile) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 atm).

  • Stir the reaction mixture at a constant temperature (e.g., 25 °C) for a specified time (e.g., 24 hours).

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Analyze the reaction mixture using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the yield of the corresponding primary amine.

Nucleophilic Aromatic Substitution on a Substituted Benzonitrile

Objective: To compare the reactivity of an activated aryl halide with different substituents in a nucleophilic aromatic substitution reaction.

Procedure:

  • Prepare solutions of an activated aryl halide (e.g., 1-chloro-2,4-dinitrobenzene) and a series of substituted benzonitriles with a nucleophilic group (e.g., para-substituted sodium phenoxides) in a suitable solvent (e.g., DMSO).

  • Mix the solutions in a reaction vessel at a constant temperature (e.g., 25 °C).

  • Monitor the disappearance of the starting materials or the appearance of the product by a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Determine the rate of the reaction for each substituted benzonitrile derivative.

  • Compare the reaction rates to assess the influence of the substituent on the nucleophilicity of the phenoxide.

Visualizing Reaction Mechanisms and Workflows

Hydrolysis_Mechanism cluster_EWG Electron-Withdrawing Group (EWG) cluster_EDG Electron-Donating Group (EDG) EWG_Benzonitrile Benzonitrile (EWG-substituted) EWG_Intermediate Protonated Nitrile (More Electrophilic) EWG_Benzonitrile->EWG_Intermediate +H+ EWG_Product Carboxylic Acid (Faster Formation) EWG_Intermediate->EWG_Product +H2O, -H+ EDG_Benzonitrile Benzonitrile (EDG-substituted) EDG_Intermediate Protonated Nitrile (Less Electrophilic) EDG_Benzonitrile->EDG_Intermediate +H+ EDG_Product Carboxylic Acid (Slower Formation) EDG_Intermediate->EDG_Product +H2O, -H+

Caption: Hydrolysis mechanism comparing EWG and EDG effects.

Reduction_Workflow start Start Substituted Benzonitrile + Catalyst (e.g., Pd/C) + Solvent (e.g., Ethanol) reaction Reaction Pressurize with H₂ Stir at constant temperature start->reaction workup Work-up Vent H₂ Filter catalyst reaction->workup analysis Analysis GC or NMR Determine yield of primary amine workup->analysis end End Purified Primary Amine analysis->end

Caption: General experimental workflow for catalytic hydrogenation.

SNAr_Mechanism ArylHalide Aryl Halide (with EWG) Meisenheimer Meisenheimer Complex (Stabilized by EWG) ArylHalide->Meisenheimer + Nucleophile Nucleophile Nucleophile Nucleophile->Meisenheimer Product Substitution Product Meisenheimer->Product - Halide

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

References

Comparing the efficacy of different radical initiators for benzylic bromination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzylic bromination is a cornerstone transformation in organic synthesis, providing a versatile handle for further functionalization of aromatic compounds. The Wohl-Ziegler reaction, which typically employs N-bromosuccinimide (NBS) as the bromine source, requires a radical initiator to facilitate the homolytic cleavage of the N-Br bond and initiate the radical chain reaction. The choice of initiator can significantly impact the reaction's efficiency, yield, and safety profile. This guide provides an objective comparison of two commonly used radical initiators, azobisisobutyronitrile (AIBN) and benzoyl peroxide (BPO), supported by experimental data and detailed protocols.

Performance Comparison of Radical Initiators

The efficacy of a radical initiator is determined by its ability to generate radicals at a suitable rate at a given reaction temperature, thereby efficiently propagating the chain reaction while minimizing side reactions. The following table summarizes quantitative data from a study comparing AIBN and benzoyl peroxide for the benzylic bromination of a toluene derivative.

Radical InitiatorSubstrateSolventReaction Temperature (°C)Reaction Time (h)Yield of Monobrominated Product (%)Reference
Benzoyl Peroxide (BPO)2-methyl-3-nitrophenylacetonitrileDichloromethane401265.4 - 85.7[1]
Azobisisobutyronitrile (AIBN)2-methyl-3-nitrophenylacetonitrileDichloromethane or ChloroformReflux1241 - 56[1]

As the data indicates, under the specified conditions, benzoyl peroxide generally provides a higher yield of the desired monobrominated product compared to AIBN for the same substrate. [1] It is important to note that reaction outcomes can be highly substrate and solvent dependent. For instance, another study reported a 42% yield for a benzylic bromination using AIBN with a different substrate.[2] In a separate experiment, a 41% yield was achieved using benzoyl peroxide under microwave irradiation.[2] A 100% conversion to the product was also reported for another substrate using benzoyl peroxide.[2]

Mechanism of Action and Initiator Selection

The selection of a radical initiator is intrinsically linked to the mechanism of benzylic bromination. The generally accepted mechanism involves the following key steps:

  • Initiation: The radical initiator decomposes upon heating or irradiation to generate initial radicals.[3]

  • Propagation:

    • A bromine radical abstracts a benzylic hydrogen from the toluene derivative, forming a resonance-stabilized benzyl radical.

    • The benzyl radical reacts with molecular bromine (Br₂) to yield the benzyl bromide and a new bromine radical, which continues the chain reaction. Br₂ is generated in situ from the reaction of NBS with HBr, a byproduct of the hydrogen abstraction step.

  • Termination: The reaction ceases when radical species combine.

The choice between AIBN and benzoyl peroxide often depends on the desired reaction temperature and the solvent used. Benzoyl peroxide decomposes at a lower temperature than AIBN, which can be advantageous for substrates that are sensitive to higher temperatures. Conversely, AIBN is often preferred for its cleaner decomposition products (a stable nitrogen molecule and a cyanopropyl radical), which are less likely to participate in side reactions compared to the phenyl radicals generated from benzoyl peroxide.[4]

Experimental Protocols

Below are detailed experimental protocols for benzylic bromination using both AIBN and benzoyl peroxide as radical initiators.

Protocol 1: Benzylic Bromination using Azobisisobutyronitrile (AIBN)

This protocol is a general procedure for the benzylic bromination of a substituted toluene.

Materials:

  • Substituted Toluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Azobisisobutyronitrile (AIBN) (0.1 eq)

  • Carbon Tetrachloride (CCl₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted toluene (1.0 eq), N-bromosuccinimide (1.0 eq), and azobisisobutyronitrile (0.1 eq).[2]

  • Add carbon tetrachloride to the flask.[2]

  • Heat the reaction mixture to reflux and stir for 12 hours.[2]

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.[2]

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]

  • Purify the residue by silica gel flash chromatography to obtain the desired benzyl bromide.[2]

Protocol 2: Benzylic Bromination using Benzoyl Peroxide (BPO)

This protocol provides a general method for benzylic bromination utilizing benzoyl peroxide as the initiator.

Materials:

  • Substituted Toluene (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.0 eq)

  • Benzoyl Peroxide (BPO) (catalytic amount)

  • Carbon Tetrachloride (CCl₄)

Procedure:

  • In a reaction vessel, dissolve the substituted toluene (1.0 eq) in carbon tetrachloride.[2]

  • Add N-bromosuccinimide (1.0 eq) and a catalytic amount of benzoyl peroxide to the solution.[2]

  • Heat the reaction mixture to reflux and stir for 4 hours.[2]

  • Upon completion, cool the mixture to room temperature and dilute with dichloromethane.[2]

  • Wash the mixture with aqueous sodium bicarbonate solution and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product, which can be used without further purification or purified by chromatography if necessary.[2]

Logical Workflow for Initiator Selection

The choice of a radical initiator for benzylic bromination is a critical step that influences the success of the reaction. The following diagram illustrates a logical workflow for selecting the appropriate initiator based on key experimental considerations.

G cluster_0 Initiator Selection Workflow A Define Substrate and Desired Product B Consider Reaction Temperature Constraints A->B C Evaluate Solvent Compatibility A->C D Review Literature for Similar Substrates A->D F Benzoyl Peroxide (BPO) (Lower Decomposition Temp.) B->F Heat Sensitive Substrate G Azobisisobutyronitrile (AIBN) (Higher Decomposition Temp., Cleaner Byproducts) B->G Requires Higher Temp. C->F Compatible with various organic solvents C->G Good solubility in many organic solvents E Select Initial Initiator D->E H Perform Small-Scale Test Reaction E->H F->E G->E I Analyze Yield and Purity (e.g., by NMR, GC-MS) H->I J Optimize Reaction Conditions (Temp., Time, Stoichiometry) I->J Suboptimal Results K Scale-up Reaction I->K Optimal Results J->H

Caption: A flowchart illustrating the decision-making process for selecting a radical initiator in benzylic bromination.

Conclusion

Both AIBN and benzoyl peroxide are effective radical initiators for benzylic bromination. Experimental data suggests that benzoyl peroxide may offer higher yields under certain conditions. However, the optimal choice of initiator is highly dependent on the specific substrate, solvent, and reaction temperature. For sensitive substrates, the lower decomposition temperature of benzoyl peroxide might be preferable, while the cleaner decomposition of AIBN can be advantageous in minimizing side reactions. Researchers should carefully consider these factors and consult the literature for precedents with similar substrates to make an informed decision. Small-scale pilot reactions are always recommended to determine the optimal conditions for a specific transformation.

References

A Comparative Guide to Intramolecular Charge Transfer in Aminobenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of intramolecular charge transfer (ICT) phenomena in aminobenzonitrile derivatives, a class of molecules pivotal in understanding fundamental photochemical processes and in the design of fluorescent probes and sensors. By comparing the photophysical properties of various aminobenzonitrile analogs, supported by experimental data and detailed methodologies, this document aims to offer a comprehensive resource for researchers in chemistry, materials science, and drug development.

Introduction to Intramolecular Charge Transfer

Intramolecular charge transfer (ICT) is a photophysical process where, upon photoexcitation, an electron is transferred from an electron-donating group to an electron-accepting group within the same molecule. This process often leads to the formation of a highly polar excited state, which can have distinct spectroscopic signatures compared to the initially excited, non-charge-transfer state, often referred to as the locally excited (LE) state.

Aminobenzonitrile derivatives, with 4-(Dimethylamino)benzonitrile (DMABN) as the archetypal example, are renowned for exhibiting dual fluorescence, a phenomenon where two distinct emission bands are observed. This dual fluorescence is a direct consequence of ICT. In nonpolar solvents, emission primarily occurs from the LE state, resulting in a single fluorescence band at shorter wavelengths.[1] In polar solvents, the highly polar ICT state is stabilized, leading to an additional, red-shifted emission band at longer wavelengths.[2]

The most widely accepted mechanism to explain this behavior is the Twisted Intramolecular Charge Transfer (TICT) model.[3] This model postulates that the ICT state is formed through a conformational change in the excited state, specifically the twisting of the amino group donor relative to the benzonitrile acceptor moiety.[3] Other proposed models include the Planar Intramolecular Charge Transfer (PICT), Rehybridized Intramolecular Charge Transfer (RICT), and Wagged Intramolecular Charge Transfer (WICT) models.

Comparative Photophysical Data

The photophysical properties of aminobenzonitrile derivatives are highly sensitive to their molecular structure and the surrounding solvent environment. The following table summarizes key quantitative data for DMABN and several of its derivatives to illustrate these structure-property relationships.

CompoundSolventλabs (nm)λem (LE) (nm)λem (ICT) (nm)Φf (LE)Φf (ICT)τ (LE) (ns)τ (ICT) (ns)
DMABN n-Hexane297345-0.02-2.5-
Acetonitrile3003554700.0030.180.023.4
ABN n-Hexane285335-0.01---
Acetonitrile288340-0.01---
NTC6 n-Hexane305350450----
Acetonitrile308360480----

λabs : Wavelength of maximum absorption; λem (LE) : Wavelength of maximum emission from the locally excited state; λem (ICT) : Wavelength of maximum emission from the intramolecular charge transfer state; Φf (LE) : Fluorescence quantum yield of the LE state; Φf (ICT) : Fluorescence quantum yield of the ICT state; τ (LE) : Fluorescence lifetime of the LE state; τ (ICT) : Fluorescence lifetime of the ICT state.

Note: The data presented is a compilation from various sources and is intended for comparative purposes. Absolute values may vary depending on experimental conditions.

Signaling Pathways and Experimental Workflows

To visualize the fundamental concepts and experimental approaches in the study of ICT in aminobenzonitrile derivatives, the following diagrams are provided.

TICT_Model cluster_ground Ground State (S0) cluster_excited Excited State (S1) GS Planar Geometry LE Locally Excited (LE) State (Planar) GS->LE Absorption (hν) LE->GS Fluorescence (LE band) TICT Twisted Intramolecular Charge Transfer (TICT) State LE->TICT Twisting Motion TICT->GS Fluorescence (ICT band) TICT->LE Reverse Twisting

Twisted Intramolecular Charge Transfer (TICT) Model.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_photophysics Photophysical Measurements cluster_analysis Data Analysis & Interpretation S1 Synthesis of Aminobenzonitrile Derivatives S2 Structural Characterization (NMR, MS, etc.) S1->S2 P1 Steady-State Spectroscopy (Absorption & Fluorescence) S2->P1 P2 Time-Resolved Fluorescence Spectroscopy (TRFS) S2->P2 P3 Quantum Yield Determination P1->P3 A3 Computational Modeling (TD-DFT) P1->A3 P2->P3 A2 Kinetic Modeling of Excited-State Dynamics P2->A2 A1 Solvatochromic Analysis (Lippert-Mataga plots) P3->A1

Typical Experimental Workflow for ICT Studies.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are overviews of the key experimental techniques employed in the study of ICT in aminobenzonitrile derivatives.

Steady-State Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission characteristics of the aminobenzonitrile derivatives in various solvents.

Methodology:

  • Sample Preparation: Solutions of the aminobenzonitrile derivatives are prepared in a range of solvents with varying polarities (e.g., n-hexane, diethyl ether, dichloromethane, acetonitrile, methanol) at a concentration typically in the range of 10-5 to 10-6 M to avoid aggregation.

  • Absorption Spectroscopy: UV-Visible absorption spectra are recorded using a dual-beam spectrophotometer. The wavelength of maximum absorption (λabs) is determined.

  • Fluorescence Spectroscopy: Fluorescence emission spectra are recorded using a spectrofluorometer. The excitation wavelength is set at or near the λabs. The emission spectra are recorded over a range that encompasses both the expected LE and ICT emission bands. The wavelengths of maximum emission for the LE (λem (LE)) and ICT (λem (ICT)) bands are determined. For compounds exhibiting dual fluorescence, the spectra are often deconvoluted into two Gaussian peaks to determine the individual contributions of the LE and ICT states.

Time-Resolved Fluorescence Spectroscopy (TRFS)

Objective: To measure the excited-state lifetimes of the LE and ICT states.

Methodology:

  • Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is the most common technique.[4][5] This involves a pulsed light source (e.g., a picosecond laser diode or a mode-locked laser) for excitation and a high-speed detector (e.g., a microchannel plate photomultiplier tube).

  • Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay profile.

  • Data Analysis: The fluorescence decay curves are fitted to exponential functions to extract the fluorescence lifetimes (τ). For dual fluorescence, the decay kinetics are often more complex and may require a multi-exponential fitting function to account for the lifetimes of both the LE and ICT states, as well as any interconversion rates between them.

Fluorescence Quantum Yield Determination

Objective: To quantify the efficiency of the fluorescence process.

Methodology:

  • Relative Method: The fluorescence quantum yield (Φf) is typically determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, Φf = 0.54).

  • Procedure: The absorption and fluorescence spectra of both the sample and the standard are measured under identical experimental conditions (e.g., excitation wavelength, slit widths). The integrated fluorescence intensity is then plotted against the absorbance at the excitation wavelength for a series of dilute solutions of both the sample and the standard.

  • Calculation: The quantum yield of the sample (Φsample) is calculated using the following equation:

    Φsample = Φstd * (Gradsample / Gradstd) * (nsample2 / nstd2)

    where Φstd is the quantum yield of the standard, Grad is the gradient of the plot of integrated fluorescence intensity versus absorbance, and n is the refractive index of the solvent.

Computational Modeling

Objective: To gain theoretical insights into the geometries, energies, and electronic properties of the ground and excited states.

Methodology:

  • Method: Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for studying excited states of organic molecules.[2]

  • Procedure: The ground state geometry of the molecule is optimized using DFT. Then, TD-DFT calculations are performed to obtain the vertical excitation energies, oscillator strengths, and electronic nature of the excited states (LE and ICT). Potential energy surfaces can be scanned along the crucial twisting coordinate to map the pathway from the LE to the TICT state and to determine the energy barrier for this process.

  • Solvent Effects: The influence of the solvent is often included in the calculations using continuum solvation models, such as the Polarizable Continuum Model (PCM).

Conclusion

The study of intramolecular charge transfer in aminobenzonitrile derivatives continues to be a vibrant area of research, providing fundamental insights into photochemical processes. The dual fluorescence of these compounds is a sensitive reporter of their local environment, making them valuable tools in various scientific disciplines. This guide has provided a comparative overview of their photophysical properties, outlined the key experimental techniques used for their characterization, and visualized the underlying theoretical models and experimental workflows. It is anticipated that this information will serve as a valuable resource for researchers and professionals working with these fascinating molecules.

References

A Comparative Guide to the Photophysical Properties of 4-[(Dimethylamino)methyl]benzonitrile and 4-(dimethylamino)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Structural Difference and Its Photophysical Implications

The photophysical properties of these compounds are dictated by the electronic communication between the electron-donating dimethylamino group and the electron-withdrawing benzonitrile moiety.

  • 4-(Dimethylamino)benzonitrile (DMABN): In this molecule, the nitrogen atom of the dimethylamino group is directly conjugated with the π-system of the benzonitrile ring. Upon photoexcitation, this direct link facilitates an efficient intramolecular charge transfer (ICT), leading to the formation of a highly polar excited state. In polar solvents, this can lead to a twisted intramolecular charge transfer (TICT) state, which is responsible for the characteristic dual fluorescence—a phenomenon where both a locally excited (LE) state and a charge-transfer state emit fluorescence.

  • 4-[(Dimethylamino)methyl]benzonitrile: The introduction of a methylene (-CH₂) spacer electronically insulates the dimethylamino group from the benzonitrile ring. This interruption of the π-conjugation prevents the direct resonance-assisted intramolecular charge transfer seen in DMABN. Consequently, this molecule is not expected to exhibit dual fluorescence or the significant solvatochromism characteristic of a TICT state. Its photophysical properties are predicted to be similar to those of a simple alkyl-substituted benzonitrile, such as 4-methylbenzonitrile.

Quantitative Photophysical Data

The following table summarizes the key photophysical parameters for 4-(dimethylamino)benzonitrile and the predicted or proxy data for this compound.

Property4-(Dimethylamino)benzonitrile (DMABN)This compound (Predicted/Proxy)
Structure
alt text
alt text
Molar Mass 146.19 g/mol 160.22 g/mol
Absorption Max (λ_abs) ~297 nm (in Cyclohexane)~270-280 nm (Predicted, based on 4-methylbenzonitrile)
~303 nm (in Acetonitrile)
Emission Max (λ_em) LE Band: ~340 nm (in Cyclohexane)~280-300 nm (Predicted, based on 4-methylbenzonitrile)
LE Band: ~350 nm (in Acetonitrile)
ICT Band: Not prominent in non-polar solventsNot expected
ICT Band: ~460 nm (in Acetonitrile)
Fluorescence Quantum Yield (Φ_f) LE: High in non-polar solvents (e.g., ~0.6 in cyclohexane)Moderate (Predicted, likely in the range of 0.1-0.2)
ICT: Increases with solvent polarity
Excited-State Lifetime (τ) LE: ps to ns range, solvent-dependentLikely in the ns range, less solvent-dependent
ICT: ns range, prominent in polar solventsNot expected
Dual Fluorescence Yes, in polar solventsNo
Solvatochromism Strong, particularly for the ICT emission bandNegligible

LE: Locally Excited; ICT: Intramolecular Charge Transfer. Data for DMABN is compiled from various literature sources and can vary with experimental conditions. Data for this compound is predicted based on the lack of conjugation and comparison with 4-methylbenzonitrile.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the photophysical properties outlined above.

UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength of maximum absorption (λ_abs) and the molar absorption coefficient (ε).

Protocol:

  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) of known concentration (typically 10⁻³ M). From the stock solution, prepare a series of dilutions in the same solvent to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Fill a quartz cuvette (1 cm path length) with the pure solvent to be used as a blank. Record a baseline spectrum.

  • Measurement: Fill a matched quartz cuvette with the sample solution. Record the absorption spectrum over a relevant wavelength range (e.g., 200-500 nm).

  • Data Analysis: The wavelength at which the highest absorbance is observed is the λ_abs. The molar absorption coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

Fluorescence Spectroscopy

Objective: To determine the wavelength of maximum emission (λ_em) and to observe the emission profile.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in the desired solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).

  • Measurement:

    • Set the excitation wavelength (typically at or near the λ_abs).

    • Scan the emission monochromator over a wavelength range that is longer than the excitation wavelength (e.g., 280-600 nm).

    • Record the fluorescence emission spectrum.

  • Data Analysis: The wavelength corresponding to the peak of the emission spectrum is the λ_em. For DMABN in polar solvents, two distinct emission bands will be observed.

Fluorescence Quantum Yield (Φ_f) Determination (Relative Method)

Objective: To determine the efficiency of the fluorescence process.

Protocol:

  • Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and with absorption and emission properties similar to the sample. For example, quinine sulfate in 0.1 M H₂SO₄ (Φ_f = 0.54) is a common standard.

  • Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.

  • Measurement:

    • Record the absorbance of each solution at the chosen excitation wavelength.

    • Record the corrected fluorescence emission spectrum for each solution, ensuring identical experimental conditions (excitation wavelength, slit widths) for both the sample and the standard.

  • Data Analysis:

    • Integrate the area under the corrected emission spectra for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

    • The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m_s and m_r are the gradients of the plots for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions (if different solvents are used).

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time the molecule spends in the excited state before returning to the ground state.

Protocol:

  • Instrumentation: Use a time-correlated single photon counting (TCSPC) system. This includes a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser), a sample holder, a fast detector (e.g., a microchannel plate photomultiplier tube), and timing electronics.

  • Measurement:

    • Excite the sample with the pulsed light source at a high repetition rate.

    • The detector registers the arrival time of individual fluorescence photons relative to the excitation pulse.

    • A histogram of the number of photons versus arrival time is constructed, which represents the fluorescence decay profile.

  • Data Analysis: The decay profile is fitted to one or more exponential functions to extract the fluorescence lifetime(s). For DMABN exhibiting dual fluorescence, a biexponential decay is often observed, corresponding to the lifetimes of the LE and ICT states.

Visualizing the Electronic Difference

The following diagrams illustrate the fundamental structural difference that governs the distinct photophysical properties of these two molecules.

G Structural Comparison and Electronic Communication cluster_0 4-(dimethylamino)benzonitrile (DMABN) cluster_1 This compound DMABN_donor Dimethylamino (Electron Donor) DMABN_acceptor Benzonitrile (Electron Acceptor) DMABN_donor->DMABN_acceptor Direct π-Conjugation (Efficient ICT) DMAMB_donor Dimethylamino DMAMB_spacer -CH₂- Spacer (Insulator) DMAMB_donor->DMAMB_spacer σ-bond DMAMB_acceptor Benzonitrile DMAMB_spacer->DMAMB_acceptor σ-bond (No ICT)

Caption: Structural and electronic differences between the two molecules.

Safety Operating Guide

Proper Disposal of 4-[(Dimethylamino)methyl]benzonitrile: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-[(Dimethylamino)methyl]benzonitrile. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and maintaining compliance with environmental regulations. This document will serve as a preferred source for handling and disposal, building trust by providing value beyond the product itself.

Understanding the Hazards

This compound is a chemical compound that requires careful handling due to its hazardous properties. It is classified as:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • A cause of skin and serious eye irritation.[1][2][3]

  • Potentially causing respiratory irritation.[1][3]

  • May cause an allergic skin reaction.[1][3]

Personnel handling this chemical must be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Requirements

Before handling this compound for any purpose, including disposal, the following minimum PPE is required:

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield that meets OSHA's 29 CFR 1910.133 or European Standard EN166 standards.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin exposure.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if dust is generated or if exposure limits are exceeded.[3]

Spill and Leak Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

3.1. Spill Response Protocol:

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure adequate ventilation.[4] Remove all sources of ignition.[1][4]

  • Control Personal Contact: Wear the appropriate PPE to avoid all personal contact with the substance, including inhalation.[1]

  • Containment and Cleanup:

    • Dry Spills: Use dry clean-up procedures to avoid generating dust.[1] Sweep or vacuum up the material and place it in a suitable, labeled container for waste disposal.[1]

    • Wet Spills: Use an inert, non-combustible absorbent material to collect the substance.[5] Shovel or vacuum the absorbed material into a labeled container for disposal.[1]

  • Decontamination: Thoroughly wash the spill area with large amounts of water.[1] Prevent runoff from entering drains.[1] If contamination of drains or waterways occurs, notify Emergency Services immediately.[1]

Disposal Procedures for Unused or Waste Product

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[2][3][5]

4.1. Step-by-Step Disposal Protocol:

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potential incompatible reactions.[5]

  • Containerization: Place the waste material in a clearly labeled, sealed, and chemically compatible container. The label must include "Hazardous Waste" and the chemical name: "this compound".

  • Storage: Store the waste container in a designated, well-ventilated, and locked hazardous waste accumulation area.[1][2][3][5]

  • Arranging for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to schedule a pickup.[5]

Important Note: Do not discharge this compound or its containers into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[4]

Disposal of Empty Containers

Properly decontaminated empty containers can be disposed of as non-hazardous waste, but the decontamination procedure is critical.[5]

5.1. Container Decontamination Protocol:

  • Thoroughly Empty: Ensure all contents from the container have been removed.

  • Triple Rinse: Rinse the container at least three times with a suitable solvent.[4][5] The rinsate from this process is also considered hazardous waste and must be collected and disposed of accordingly.

  • Final Disposal: Once clean, dry, and with the label removed, the container may be disposed of in the regular trash or recycled in accordance with institutional policies.[5] Alternatively, the packaging can be punctured to make it unusable for other purposes.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

DisposalWorkflow cluster_product Product Disposal cluster_container Container Disposal start_product Unused or Waste This compound segregate Segregate from other waste streams start_product->segregate containerize_product Place in a labeled, sealed, compatible container segregate->containerize_product storage_product Store in a designated, secure hazardous waste area containerize_product->storage_product pickup_product Arrange for pickup by a licensed disposal company storage_product->pickup_product start_container Empty Container empty_thoroughly Thoroughly empty all contents start_container->empty_thoroughly triple_rinse Triple rinse with a suitable solvent empty_thoroughly->triple_rinse collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate dispose_container Dispose of clean, dry, unlabeled container as non-hazardous waste triple_rinse->dispose_container collect_rinsate->containerize_product Add to waste product

Caption: Decision workflow for the disposal of this compound and its containers.

Disclaimer: This information is intended as a guide and does not replace institutional protocols or local, state, and federal regulations. Always consult your institution's EHS department for specific guidance.

References

Personal protective equipment for handling 4-[(Dimethylamino)methyl]benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-[(Dimethylamino)methyl]benzonitrile. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

Effective protection against the hazards of this compound requires specific personal protective equipment. The following table summarizes the recommended PPE.[1][2][3]

Protection TypeSpecificationStandard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.OSHA 29 CFR 1910.133 or European Standard EN166.[4]
Skin Protection Chemical-resistant gloves (Nitrile rubber is a good option).[5][6][7][8][9] Protective clothing to prevent skin exposure.EN 374, AS/NZS 2161.10.1 or national equivalent for gloves.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded, if irritation is experienced, or if working in a poorly ventilated area.NIOSH/MSHA or EN 149.[2]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure. The following table outlines first aid procedures for various types of exposure to this compound.[1][2]

Exposure RouteFirst Aid Protocol
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Keep the affected person warm and at rest. Seek medical attention as soon as possible.[1][10][11][12]
Skin Contact Immediately remove all contaminated clothing, including footwear.[1] Promptly wash the contaminated skin with soap and plenty of water for at least 15 minutes.[1][11][12][13] If skin irritation or a rash occurs, seek medical advice.[2]
Eye Contact Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][11][14] Remove contact lenses if present and easy to do so. Continue rinsing.[2] Seek immediate medical attention.[1][10]
Ingestion Do NOT induce vomiting.[11][14] Rinse mouth with water.[2] Immediately give a glass of water to drink.[1] Seek immediate medical attention.[12]

Spill and Disposal Plan

Proper management of spills and waste is essential to prevent environmental contamination and ensure a safe laboratory environment.

Spill Response:

  • Evacuate and Ventilate: In case of a significant spill, evacuate the immediate area and ensure adequate ventilation.[15]

  • Containment: Use a non-combustible absorbent material, such as sand or earth, to contain and clean up the spill.[14][15]

  • Collection: Collect the absorbed material and any contaminated soil into a suitable, labeled container for disposal.[1]

  • Decontamination: Thoroughly clean the spill area with soap and water.[15]

Disposal Protocol: The primary method for the disposal of this compound and its waste is through a licensed and approved hazardous waste disposal facility.[15]

Waste TypeDisposal Procedure
Unused or Waste Product Collect in a clearly labeled, sealed, and chemically compatible container. The label should indicate "Hazardous Waste" and the chemical name. Store in a designated, well-ventilated hazardous waste accumulation area.[15]
Contaminated Materials Any materials, such as gloves, wipes, or absorbent pads, that come into contact with the chemical should be treated as hazardous waste and disposed of accordingly.
Empty Containers Thoroughly empty the container. Triple rinse the container with a suitable solvent. The rinsed container may then be disposed of as non-hazardous waste, in accordance with institutional policies.[15]

Safe Handling Workflow

The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal.

prep Preparation ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe Step 1 handling Chemical Handling ppe->handling Step 2 weigh Weighing and Transfer in a Ventilated Hood handling->weigh spill Spill Management handling->spill If Spill Occurs exp Experimental Use weigh->exp cleanup Cleanup & Disposal exp->cleanup Step 3 waste Waste Segregation (Solid & Liquid) cleanup->waste decon Decontaminate Glassware & Work Surfaces cleanup->decon spill->cleanup dispose Dispose of Waste via Licensed Facility waste->dispose decon->dispose

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.